1,10-Phenanthroline hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4265. The United Nations designated GHS hazard class pictogram is Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
1,10-phenanthroline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2.ClH/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;/h1-8H;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPXDKQBBJCTNOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
3829-86-5, 66-71-7 (Parent) | |
| Record name | 1,10-Phenanthroline, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3829-86-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,10-Phenanthroline, hydrochloride (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003829865 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,10-Phenanthroline hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022802966 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3063205 | |
| Record name | 1,10-Phenanthroline hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3063205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22802-96-6, 3829-86-5 | |
| Record name | 1,10-Phenanthroline, hydrochloride (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22802-96-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,10-Phenanthroline, hydrochloride (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003829865 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,10-Phenanthroline hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022802966 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,10-Phenanthroline hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4265 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,10-Phenanthroline, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,10-Phenanthroline hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3063205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,10-phenanthroline monohydrochloride monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.206 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,10-phenanthroline hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.105 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1,10-Phenanthroline hydrochloride chemical and physical properties
An In-depth Technical Guide to 1,10-Phenanthroline Hydrochloride
Introduction
This compound, commonly available as the monohydrate, is a heterocyclic organic compound widely utilized in research and analytical chemistry.[1][2] It is the hydrochloride salt of 1,10-phenanthroline, a planar molecule featuring two nitrogen atoms that position it as a powerful bidentate chelating agent for various metal ions.[1][3] Its ability to form stable, intensely colored complexes, particularly with iron(II), makes it an indispensable reagent in spectrophotometric analysis and as a redox indicator.[4][5] This guide provides a detailed overview of its core chemical and physical properties, experimental protocols for its key applications, and visual diagrams of its functional mechanisms.
Chemical and Physical Properties
The fundamental properties of this compound Monohydrate are summarized below. This compound is a white to off-white or colorless crystalline powder.[2][6][7] It is stable under normal conditions for up to two years when stored properly, though it is noted to be hygroscopic.[2][8][9]
| Property | Value | Source(s) |
| IUPAC Name | 1,10-phenanthroline;hydrate;hydrochloride | [9] |
| Synonyms | o-Phenanthroline hydrochloride monohydrate, 1,10-Phenanthrolinium chloride monohydrate | [2][6] |
| CAS Number | 18851-33-7 | [2][6][7] |
| Molecular Formula | C₁₂H₈N₂ · HCl · H₂O | [7] |
| Molecular Weight | 234.68 g/mol | [2][7] |
| Appearance | White to off-white/colorless crystalline powder | [2][6][7] |
| Melting Point | 224-225 °C (may decompose) | [2][6][9] |
| Solubility | Soluble in water and DMSO | [2][9] |
| **pKa (of parent C₁₂H₈N₂) ** | 4.84 (for the protonated form, phenH+) | [1] |
Core Applications and Mechanisms
The utility of this compound stems from its function as a high-affinity chelator of divalent metal ions.[2] This property is central to its primary applications in analytical chemistry and biochemistry.
Redox Indicator (Ferroin)
1,10-phenanthroline reacts with iron(II) (Fe²⁺) to form a stable, intensely red-colored complex ion, [Fe(phen)₃]²⁺, known as "ferroin".[4][10] This complex can be reversibly oxidized to the pale blue iron(III) form, [Fe(phen)₃]³⁺.[10][11] This distinct and rapid color change at a specific redox potential (+1.06 V in 1 M H₂SO₄) makes ferroin an excellent redox indicator, especially in cerimetry and for visualizing oscillatory reactions like the Belousov–Zhabotinsky reaction.[10]
Spectrophotometric Determination of Iron
The formation of the vibrant red ferroin complex is the basis for a highly sensitive and reliable method for quantifying iron.[4][12] The complex exhibits a strong absorbance at a maximum wavelength (λmax) of approximately 508-510 nm.[5][12] Because 1,10-phenanthroline is specific for the Fe²⁺ ion, any Fe³⁺ in a sample must first be reduced using an agent like hydroxylamine before the color-forming reagent is added.[12] The intensity of the color, measured by a spectrophotometer, is directly proportional to the concentration of iron in the sample, obeying Beer's law.[12]
Inhibition of Metallopeptidases
In biochemical research, 1,10-phenanthroline is used as an inhibitor of metallopeptidases, particularly those containing zinc (Zn²⁺) at their active site.[2][7] By chelating the essential zinc ion, it disrupts the enzyme's catalytic activity.[2] This makes it a valuable tool for studying enzyme mechanisms and for preparing cell lysates where the activity of certain deubiquitinating enzymes (DUBs) needs to be suppressed.[2][13]
Caption: Inhibition of a zinc-dependent metallopeptidase by 1,10-phenanthroline.
Experimental Protocols
The following sections provide detailed methodologies for the preparation and use of this compound in its most common applications.
Protocol 1: Preparation of Ferroin Indicator Solution
This protocol describes the preparation of a 0.025 M solution of the tris(1,10-phenanthroline)iron(II) complex, commonly known as ferroin indicator.[14][15]
Materials:
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O) or Ferrous ammonium sulfate
-
This compound monohydrate
-
Distilled or deionized water
-
100 mL volumetric flask
-
Analytical balance
Procedure:
-
Accurately weigh approximately 0.7 g of ferrous sulfate (or a stoichiometrically equivalent amount of another ferrous salt).[11][14]
-
Accurately weigh approximately 1.5 g of this compound monohydrate.[14]
-
Transfer both solids into a 100 mL volumetric flask.
-
Add approximately 70 mL of distilled water to the flask.[14]
-
Swirl the flask gently until both solids are completely dissolved. The solution will turn a deep red color.[11]
-
Once dissolved, dilute the solution to the 100 mL mark with distilled water.[11][14]
-
Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
Store the prepared indicator in a well-stoppered reagent bottle.
Caption: Step-by-step workflow for preparing ferroin indicator solution.
Protocol 2: Spectrophotometric Determination of Iron
This protocol provides a general method for creating a calibration curve and measuring the iron content in a sample using 1,10-phenanthroline.[12]
Materials:
-
1,10-Phenanthroline solution (0.1% w/v): Dissolve 0.1 g of this compound monohydrate in 100 mL of distilled water. Warm if necessary.[12]
-
Hydroxylamine hydrochloride solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of distilled water.[12]
-
Sodium acetate buffer solution: Dissolve 10 g of sodium acetate in 100 mL of distilled water.[12]
-
Standard iron solution (e.g., prepared from pure iron(II) ammonium sulfate).
-
100 mL volumetric flasks.
-
Spectrophotometer.
Procedure:
-
Preparation of Standards: Pipette a series of known volumes (e.g., 1, 5, 10, 25, 50 mL) of the standard iron solution into separate 100 mL volumetric flasks. Prepare a blank using 50 mL of distilled water in another flask.[12]
-
Reduction Step: To each flask (including the blank and the unknown sample), add 1 mL of the hydroxylamine hydrochloride solution. This reduces any Fe³⁺ to Fe²⁺.[12]
-
Complexation Step: Add 10 mL of the 1,10-phenanthroline solution to each flask.[12]
-
pH Adjustment: Add 8 mL of the sodium acetate solution to each flask to adjust the pH to the optimal range for color development (between 6 and 9).[12]
-
Dilution: Dilute each solution to the 100 mL mark with distilled water. Mix well and allow the solutions to stand for 10 minutes for full color development.[12]
-
Measurement: Set the spectrophotometer to the wavelength of maximum absorbance for the ferroin complex (~508 nm).[12]
-
Analysis: Measure the absorbance of each standard and the unknown sample against the prepared blank. Plot a calibration curve of absorbance versus iron concentration for the standards. Determine the concentration of iron in the unknown sample using its absorbance and the calibration curve.
Caption: Reaction pathway for the colorimetric analysis of iron.
References
- 1. 1,10-Phenanthroline - Wikipedia [en.wikipedia.org]
- 2. 1,10-PHENANTHROLINIUM CHLORIDE MONOHYDRATE | 18851-33-7 [chemicalbook.com]
- 3. ijaar.org [ijaar.org]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. 1,10-phenanthroline: Chemical properties, applications, and future prospects_Chemicalbook [chemicalbook.com]
- 6. 1-10,PHENANTHROLINE HYDROCHLORIDE AR 216070005 Reagents 18851-33-7 | C12H9ClN2.H2O | BiochemoPharma [biochemopharma.fr]
- 7. toku-e.com [toku-e.com]
- 8. lobachemie.com [lobachemie.com]
- 9. 1,10-Phenanthroline monohydrochloride monohydrate, 99% | Fisher Scientific [fishersci.ca]
- 10. Ferroin - Wikipedia [en.wikipedia.org]
- 11. Chrominfo: Preparation of ferroin indicator solution [chrominfo.blogspot.com]
- 12. chem321labspring11.pbworks.com [chem321labspring11.pbworks.com]
- 13. 1,10-PHENANTHROLINIUM CHLORIDE MONOHYDRATE CAS#: 18851-33-7 [chemicalbook.com]
- 14. Preparation of Indicator Solutions | Pharmaguideline [pharmaguideline.com]
- 15. Preparation of Titration Indicators [dhanlaldelloyd.tripod.com]
An In-depth Technical Guide to the Synthesis of 1,10-Phenanthroline Hydrochloride and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1,10-phenanthroline hydrochloride and its derivatives, compounds of significant interest in coordination chemistry and drug development. This document details synthetic methodologies, experimental protocols, and explores their mechanisms of action in relevant biological pathways.
Core Synthesis of 1,10-Phenanthroline
The foundational structure of 1,10-phenanthroline is typically synthesized via the Skraup reaction, a classic method for quinoline synthesis extended to this heterocyclic system.[1][2] Alternative methods, such as the Friedländer condensation and metal-catalyzed cross-coupling reactions, offer pathways to substituted derivatives.
The Skraup reaction involves the reaction of glycerol with an aromatic amine, in this case, o-phenylenediamine, in the presence of a dehydrating agent (sulfuric acid) and an oxidizing agent (traditionally arsenic pentoxide or nitrobenzene).[1][2] The dehydration of glycerol to acrolein is a key initial step, which then undergoes a series of condensations and cyclizations to form the phenanthroline core.[3]
Synthesis of this compound
The hydrochloride salt of 1,10-phenanthroline is often preferred for its increased solubility in aqueous media, a crucial property for biological studies. The conversion of the free base to its hydrochloride salt is a straightforward acid-base reaction.
Experimental Protocol: Synthesis of 1,10-Phenanthroline Monohydrate via Skraup Reaction
This protocol is adapted from established literature procedures for the Skraup synthesis.
Materials:
-
o-Phenylenediamine
-
Glycerol
-
Concentrated Sulfuric Acid
-
Arsenic Pentoxide (or a suitable alternative oxidizing agent)
-
Sodium Hydroxide solution
-
Benzene (for extraction and recrystallization)
-
Hydrochloric Acid (for hydrochloride salt formation)
Procedure:
-
A mixture of o-phenylenediamine, glycerol, and concentrated sulfuric acid is carefully heated.
-
Arsenic pentoxide is added portion-wise as the oxidizing agent. The reaction is highly exothermic and should be controlled carefully.
-
After the reaction is complete, the mixture is cooled and cautiously poured into a large volume of water.
-
The solution is then neutralized with a sodium hydroxide solution, leading to the precipitation of crude 1,10-phenanthroline.
-
The crude product is collected by filtration and washed with water.
-
Purification is achieved by recrystallization from benzene or by steam distillation followed by recrystallization.[4] The purified product is 1,10-phenanthroline monohydrate.
Experimental Protocol: Conversion to this compound
Materials:
-
1,10-Phenanthroline monohydrate
-
Concentrated Hydrochloric Acid
-
Ethanol
Procedure:
-
Dissolve the purified 1,10-phenanthroline monohydrate in a minimal amount of hot ethanol.
-
Slowly add concentrated hydrochloric acid dropwise to the solution with stirring.
-
The hydrochloride salt will precipitate out of the solution upon cooling.
-
Collect the white crystalline precipitate by filtration.
-
Wash the crystals with a small amount of cold ethanol and dry under vacuum.
Synthesis of 1,10-Phenanthroline Derivatives
The versatility of the 1,10-phenanthroline scaffold lies in the ability to introduce a wide range of substituents at various positions, which modulates its chemical and biological properties. Common derivatives include N-oxides and C-substituted phenanthrolines.
Synthesis of 1,10-Phenanthroline-mono-N-oxides
N-oxidation of the phenanthroline ring can alter its electronic properties and coordination behavior.
Experimental Protocol: Synthesis of 1,10-Phenanthroline-1-N-oxide[5][6]
Materials:
-
1,10-Phenanthroline
-
Potassium Peroxomonosulfate (PMS)
-
Sulfuric Acid
-
Sodium Hydroxide solution
-
Chloroform (for extraction)
Procedure:
-
An aqueous solution of 1,10-phenanthroline is prepared under slightly acidic conditions (pH ~2) using sulfuric acid to enhance solubility and prevent di-N-oxidation.[5]
-
Approximately 1.1-1.2 equivalents of solid potassium peroxomonosulfate are added, and the mixture is stirred at 60 °C.[5]
-
Reaction progress is monitored, and upon completion, the mixture is neutralized with a sodium hydroxide solution.[5]
-
The product is then extracted with chloroform, and the solvent is removed under reduced pressure to yield the mono-N-oxide derivative.[5]
Synthesis of Substituted 1,10-Phenanthroline Derivatives
Substitution at the carbon positions of the phenanthroline ring is crucial for developing derivatives with specific functionalities, particularly for drug development applications.
Experimental Protocol: General Procedure for the Synthesis of 2,9-Disubstituted-4,7-diphenyl-1,10-phenanthrolines[7]
This multi-step synthesis starts from a commercially available substituted phenanthroline.
Step 1: Synthesis of 2,9-bis(formyl)-4,7-diphenyl-1,10-phenanthroline [6]
-
A mixture of bathocuproine (2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline) and selenium dioxide in dioxane is heated at 80 °C for 2 hours.[6]
-
The reaction mixture is filtered, and the solvent is evaporated.
-
The crude product is purified by column chromatography to yield the dialdehyde.[6]
Step 2: Synthesis of 2,9-bis[(substituted-iminomethyl)phenyl]-4,7-diphenyl-1,10-phenanthrolines [6]
-
The dialdehyde is dissolved in toluene with activated molecular sieves.
-
A dialkylamine is added, and the mixture is stirred for 24 hours.[6]
-
The resulting diimine is obtained after filtration and removal of the solvent.[6]
Step 3: Synthesis of 2,9-bis[(substituted-aminomethyl)phenyl]-4,7-diphenyl-1,10-phenanthrolines [6]
-
The diimine is dissolved in methanol and cooled to 0 °C.
-
Sodium borohydride is added portion-wise, and the reaction is stirred for 2 hours at room temperature.[6]
-
After workup and extraction with dichloromethane, the final substituted phenanthroline derivative is obtained.[6]
Quantitative Data Summary
The following tables summarize key quantitative data for the synthesis of 1,10-phenanthroline and its derivatives.
| Compound | Starting Material(s) | Reagents | Yield (%) | Melting Point (°C) | Reference(s) |
| 1,10-Phenanthroline | o-Phenylenediamine, Glycerol | H₂SO₄, As₂O₅ | 84-91 | 117 (anhydrous) | [2][4] |
| This compound Monohydrate | 1,10-Phenanthroline | HCl | - | 224-225 | |
| 1,10-Phenanthroline-1-N-oxide | 1,10-Phenanthroline | Potassium Peroxomonosulfate, H₂SO₄ | 86.6 | - | [7] |
| 4,7-Dihydroxy-1,10-phenanthrolin-2,9-dione | o-Phenylenediamine, Diethylmalonate | Polyphosphoric acid | 85 | 315-316 | [8] |
| 2,9-bis(formyl)-4,7-diphenyl-1,10-phenanthroline | Bathocuproine | SeO₂, Dioxane | 83 | 264 | [6] |
Biological Activities and Mechanisms of Action
1,10-Phenanthroline derivatives have emerged as promising scaffolds in drug development due to their ability to interact with various biological targets.
G-Quadruplex Stabilization
G-quadruplexes (G4s) are non-canonical secondary structures of nucleic acids found in guanine-rich sequences, such as those in telomeres and oncogene promoters.[9][10] Stabilization of these structures by small molecules can inhibit telomerase activity and downregulate oncogene expression, making G4s attractive anticancer targets.[11][12] Phenanthroline derivatives, with their planar aromatic surface, can interact with and stabilize G-quadruplex structures, primarily through π-π stacking interactions.[13] This stabilization can lead to telomere dysfunction, trigger a DNA damage response, and ultimately induce apoptosis in cancer cells.[10] Some derivatives have been shown to block the Akt/m-TOR signaling pathway, a crucial pathway in cell survival and proliferation.[10]
Caption: Mechanism of G-Quadruplex Stabilization by 1,10-Phenanthroline Derivatives.
Enzyme Inhibition
Certain 1,10-phenanthroline derivatives have been designed as inhibitors of key enzymes implicated in cancer, such as histone deacetylases (HDACs) and ribonucleotide reductase (RR).[14] HDACs are involved in the epigenetic regulation of gene expression, and their inhibition can lead to the re-expression of tumor suppressor genes. RR is essential for the synthesis of DNA precursors. Dual inhibition of both HDAC and RR by a single molecule presents a promising strategy for cancer therapy.[14] For example, N¹-hydroxy-N⁸-(1,10-phenanthrolin-5-yl)octanediamide (PA) has shown inhibitory activity against both HDAC and RR, leading to apoptosis in cancer cells.[14]
Caption: Synthetic Workflow for this compound and its Derivatives.
Caption: Dual Inhibition of HDAC and RR by a Phenanthroline Derivative.
References
- 1. researchgate.net [researchgate.net]
- 2. 1,10-Phenanthroline - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Characterization of 1,10-Phenanthroline-mono-N-oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. zenodo.org [zenodo.org]
- 9. Design, Synthesis, and Evaluation of 2,9-Bis[(substituted-aminomethyl)phenyl]-1,10-phenanthroline Derivatives as G-Quadruplex Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A 1,10-phenanthroline derivative selectively targeting telomeric G-quadruplex induces cytoprotective autophagy, causing apoptosis of gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and evaluation of 2,9-disubstituted-1,10-phenanthroline derivatives as G-quadruplex binders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Evaluation of 1,10-phenanthroline-based hydroxamate derivative as dual histone deacetylases/ribonucleotide reductase inhibitor with antitumor activities - PMC [pmc.ncbi.nlm.nih.gov]
Mechanism of Action of Metalloprotease Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metalloproteases, a diverse family of zinc-dependent endopeptidases, are pivotal in physiological and pathological processes, including extracellular matrix remodeling, cell signaling, and tissue repair. Their dysregulation is implicated in numerous diseases, notably cancer, arthritis, and cardiovascular disorders. Consequently, the development of metalloprotease inhibitors has been a significant focus of therapeutic research. This technical guide provides an in-depth exploration of the core mechanisms of action of these inhibitors. It details the classification of inhibitors, their molecular interactions with metalloproteases, and the signaling pathways they modulate. Furthermore, this guide furnishes detailed experimental protocols for key assays and presents quantitative data on inhibitor potency to aid in the research and development of novel metalloprotease-targeted therapies.
Introduction to Metalloproteases and Their Inhibition
Matrix metalloproteinases (MMPs) are a prominent family of zinc-dependent endopeptidases capable of degrading all components of the extracellular matrix (ECM)[1]. Their activity is tightly regulated at multiple levels, including transcription, activation of zymogen precursors, and interaction with endogenous inhibitors[2][3]. An imbalance in this regulation, leading to excessive metalloprotease activity, is a hallmark of various pathological conditions, making them attractive therapeutic targets[1].
Metalloprotease inhibitors can be broadly categorized into two main classes: endogenous and synthetic inhibitors. Endogenous inhibitors, such as Tissue Inhibitors of Metalloproteinases (TIMPs), are naturally occurring proteins that regulate MMP activity in vivo[4][5]. Synthetic inhibitors are small molecules designed to interact with the active site of metalloproteases, thereby blocking their catalytic function[1].
The primary mechanism of action for most metalloprotease inhibitors involves the chelation of the catalytic zinc ion (Zn2+) located within the active site of the enzyme. This interaction prevents the binding and subsequent cleavage of the substrate[1][4].
Classification and Mechanism of Action of Metalloprotease Inhibitors
Metalloprotease inhibitors are classified based on their origin and their chemical nature, which dictates their mechanism of interaction with the target enzyme.
Endogenous Inhibitors: Tissue Inhibitors of Metalloproteinases (TIMPs)
TIMPs are a family of four secreted proteins (TIMP-1, -2, -3, and -4) that are the primary endogenous regulators of MMPs[5][6]. They form tight, non-covalent 1:1 stoichiometric complexes with MMPs, effectively blocking their catalytic activity[4][6]. The N-terminal domain of TIMPs inserts into the active site cleft of the MMP, with the N-terminal cysteine coordinating with the catalytic zinc ion[1].
Synthetic Inhibitors
Synthetic inhibitors are typically small molecules designed to mimic the substrate at the active site. They are often classified by the chemical group responsible for chelating the zinc ion, known as the zinc-binding group (ZBG).
-
Hydroxamate-Based Inhibitors: This is one of the most extensively studied classes of MMP inhibitors. The hydroxamic acid moiety (-CONHOH) acts as a potent bidentate chelator of the catalytic zinc ion[1]. Prominent examples include batimastat and marimastat[7][8][9].
-
Carboxylate-Based Inhibitors: These inhibitors utilize a carboxylate group (-COOH) to chelate the zinc ion. They are generally considered to have a more favorable safety profile compared to hydroxamates.
-
Thiol-Based Inhibitors: The thiol group (-SH) can also effectively chelate the active site zinc.
-
Phosphorus-Based Inhibitors: This class includes phosphonate and phosphinate inhibitors that interact with the zinc ion.
-
Tetracycline Derivatives: Certain tetracycline antibiotics, such as doxycycline and minocycline, have been found to inhibit MMPs, although their mechanism is multifactorial and includes zinc chelation[4].
The following diagram illustrates the general mechanism of action of zinc-chelating metalloprotease inhibitors.
Caption: General mechanism of zinc-chelating metalloprotease inhibitors.
Quantitative Data on Inhibitor Potency
The potency of metalloprotease inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki). Lower values indicate higher potency. The following tables summarize the IC50 and Ki values for selected synthetic and endogenous inhibitors against various MMPs.
Table 1: IC50 Values of Synthetic Metalloprotease Inhibitors (nM)
| Inhibitor | MMP-1 | MMP-2 | MMP-3 | MMP-7 | MMP-8 | MMP-9 | MMP-13 | MMP-14 | Reference(s) |
| Batimastat (BB-94) | 3 | 4 | 20 | 6 | - | 4 | - | - | [7][10][11] |
| Marimastat (BB-2516) | 5 | 6 | - | 13 | - | 3 | - | 9 | [8][12] |
| Doxycycline | >400,000 | - | 30,000 | 28,000 | - | - | 2,000 | - | [13] |
| Minocycline | 100,000-300,000 | - | - | - | - | - | - | - | [14] |
Table 2: Inhibition Constants (Ki) of TIMPs for MMPs (nM)
| TIMP | MMP-1 | MMP-2 | MMP-3 | MMP-9 | MMP-14 | Reference(s) |
| TIMP-1 | - | - | - | - | Low Affinity | [5] |
| TIMP-2 | - | - | Weaker than TIMP-1 | - | - | [5] |
| TIMP-3 | - | - | Weaker than TIMP-1 | - | - | [5] |
Note: Ki values for TIMPs are generally in the sub-nanomolar range, indicating very tight binding.
Experimental Protocols
Accurate assessment of inhibitor potency and mechanism requires robust experimental assays. This section provides detailed protocols for two commonly used methods: gelatin zymography and a fluorometric activity assay.
Gelatin Zymography
Gelatin zymography is a technique used to detect the activity of gelatinases (MMP-2 and MMP-9) in biological samples.
Materials:
-
SDS-PAGE equipment
-
Resolving gel buffer (1.5 M Tris-HCl, pH 8.8, 0.4% SDS)
-
Stacking gel buffer (0.5 M Tris-HCl, pH 6.8, 0.4% SDS)
-
30% Acrylamide/Bis-acrylamide solution
-
Gelatin solution (10 mg/mL in water)
-
10% Ammonium persulfate (APS)
-
TEMED
-
2x Sample buffer (non-reducing)
-
Zymogram renaturing buffer (e.g., 2.5% Triton X-100 in water)
-
Zymogram developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 5 mM CaCl2, 0.02% Brij-35)
-
Coomassie Brilliant Blue R-250 staining solution
-
Destaining solution (e.g., 40% methanol, 10% acetic acid in water)
Procedure:
-
Gel Preparation:
-
Prepare a 10% SDS-polyacrylamide resolving gel containing 0.1% gelatin.
-
Overlay with a 4% stacking gel.
-
-
Sample Preparation and Electrophoresis:
-
Mix samples (e.g., cell culture supernatant) with non-reducing sample buffer. Do not heat the samples.
-
Load samples onto the gel and run electrophoresis at 4°C.
-
-
Renaturation and Development:
-
After electrophoresis, wash the gel twice for 30 minutes each in renaturing buffer to remove SDS and allow the enzymes to renature.
-
Incubate the gel in developing buffer overnight at 37°C.
-
-
Staining and Visualization:
-
Stain the gel with Coomassie Brilliant Blue R-250 for at least 3 hours.
-
Destain the gel until clear bands appear against a blue background. These clear bands represent areas of gelatin degradation by MMPs.
-
Fluorometric Activity Assay for IC50 Determination
This assay quantitatively measures the ability of an inhibitor to block the activity of a purified MMP against a synthetic, fluorogenic substrate.
Materials:
-
Purified, active MMP
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
Test inhibitor at various concentrations
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Assay Setup:
-
In a 96-well plate, add assay buffer to all wells.
-
Add the test inhibitor at a range of concentrations to the appropriate wells. Include a vehicle control (e.g., DMSO) for 0% inhibition and a no-enzyme control for background fluorescence.
-
-
Enzyme Addition and Incubation:
-
Add the purified MMP to all wells except the no-enzyme control.
-
Incubate the plate at 37°C for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Substrate Addition and Measurement:
-
Add the fluorogenic substrate to all wells to initiate the reaction.
-
Immediately begin reading the fluorescence intensity kinetically at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 325/393 nm) for 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time curves.
-
Calculate the percentage of inhibition for each inhibitor concentration: % Inhibition = [1 - (V_inhibitor / V_vehicle)] * 100.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
Metalloprotease activity is intricately linked with various cellular signaling pathways that regulate processes such as cell proliferation, migration, and invasion. Understanding these pathways is crucial for developing targeted therapies.
Key Signaling Pathways
-
Mitogen-Activated Protein Kinase (MAPK) / Extracellular Signal-Regulated Kinase (ERK) Pathway: The MAPK/ERK pathway is a central signaling cascade that is often upregulated in cancer. Activation of this pathway can lead to increased transcription of MMPs, such as MMP-1 and MMP-9, promoting tumor invasion and metastasis[15][16][17][18][19][20].
-
Transforming Growth Factor-beta (TGF-β) Pathway: TGF-β signaling can have dual roles in cancer. In early stages, it can be tumor-suppressive, but in later stages, it can promote tumor progression by inducing the expression of MMPs like MMP-2 and MMP-9, contributing to epithelial-mesenchymal transition (EMT)[21][22][23][24][25].
-
PI3K/Akt Pathway: This pathway is critical for cell survival and proliferation and has been shown to be involved in the regulation of MMP-9 expression, particularly in the context of cancer metastasis driven by tumor-associated macrophages[26].
The following diagram illustrates the role of the MAPK/ERK signaling pathway in the upregulation of MMP expression.
Caption: MAPK/ERK signaling pathway leading to increased MMP expression.
Experimental Workflow for Inhibitor Screening
The discovery and development of novel metalloprotease inhibitors typically follow a structured workflow, from initial high-throughput screening to lead optimization and preclinical evaluation.
The following diagram outlines a typical experimental workflow for the screening and characterization of metalloprotease inhibitors.
Caption: A typical workflow for metalloprotease inhibitor screening.
Conclusion
The intricate involvement of metalloproteases in a wide array of diseases underscores the continued importance of developing potent and selective inhibitors. A thorough understanding of their mechanisms of action, coupled with robust experimental methodologies and a clear picture of the relevant signaling pathways, is essential for the successful design and development of novel therapeutics. This technical guide provides a foundational resource for researchers and drug development professionals, offering a comprehensive overview of the core principles of metalloprotease inhibition, quantitative data for comparative analysis, detailed experimental protocols, and visualizations of key biological processes and experimental workflows. As research in this field progresses, a continued focus on selectivity and a deeper understanding of the complex biological roles of individual metalloproteases will be paramount in translating the therapeutic potential of their inhibitors into clinical success.
References
- 1. Metalloprotease inhibitor - Wikipedia [en.wikipedia.org]
- 2. Matrix Metalloproteinase Inhibitor Development and the Remodeling of Drug Discovery - ProQuest [proquest.com]
- 3. researchgate.net [researchgate.net]
- 4. Metalloproteinases and their inhibitors—diagnostic and therapeutic opportunities in orthopedics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The tissue inhibitors of metalloproteinases (TIMPs): An ancient family with structural and functional diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Serum levels of matrix metalloproteinases 1, 2, and 7, and their tissue inhibitors 1, 2, 3, and 4 in polytraumatized patients: Time trajectories, correlations, and their ability to predict mortality - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Batimastat | Matrix Metalloproteases | Tocris Bioscience [tocris.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Matrix Metalloproteinases and Their Inhibitors | Encyclopedia MDPI [encyclopedia.pub]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Marimastat | MMP | TargetMol [targetmol.com]
- 13. Challenges in Matrix Metalloproteinases Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Rebirth of Matrix Metalloproteinase Inhibitors: Moving Beyond the Dogma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Role of the Matrix Metalloproteinase-9 Gene in Tumor Development and Metastasis: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. MMPs-related risk model identification and SAA1 promotes clear cell renal cell carcinoma migration via ERK-AP1-MMPs axis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. creative-diagnostics.com [creative-diagnostics.com]
- 21. Transforming Growth Factor-Beta and Matrix Metalloproteinases: Functional Interactions in Tumor Stroma-Infiltrating Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. TGF-beta-induced upregulation of MMP-2 and MMP-9 depends on p38 MAPK, but not ERK signaling in MCF10A human breast epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 25. Transforming growth factor-[beta]1 induces matrix metalloproteinase-9 expression in rat vascular smooth muscle cells via ROS-dependent ERK-NF-[kappa]B pathways - ProQuest [proquest.com]
- 26. MMP-9 secreted by tumor associated macrophages promoted gastric cancer metastasis through a PI3K/AKT/Snail pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Properties of 1,10-Phenanthroline Hydrochloride: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic properties of 1,10-Phenanthroline hydrochloride, a crucial heterocyclic organic compound widely utilized in analytical chemistry, drug development, and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of its Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy characteristics.
UV-Visible Spectroscopy
This compound exhibits characteristic absorption bands in the ultraviolet region of the electromagnetic spectrum, arising from π → π* electronic transitions within the aromatic ring system. The position and intensity of these bands are sensitive to the solvent environment.
Quantitative UV-Vis Data
| Solvent | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Reference |
| Methanol | 230, 264 | Not specified | [1] |
| Not specified | 265 | 31,500 | [2] |
| Water | 232 | Not specified | [3] |
Note: Data for 1,10-phenanthroline hydrate is often used as a proxy due to the similar chromophore.
Experimental Protocol: UV-Vis Spectroscopy
A standard protocol for acquiring the UV-Vis absorption spectrum of this compound is as follows:
1.2.1 Materials and Equipment:
-
This compound
-
Spectrophotometric grade solvent (e.g., ethanol, methanol, or deionized water)
-
Volumetric flasks and pipettes
-
Dual-beam UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
1.2.2 Sample Preparation:
-
Prepare a stock solution of this compound of a known concentration (e.g., 1 x 10⁻³ M) by accurately weighing the compound and dissolving it in the chosen solvent in a volumetric flask.
-
From the stock solution, prepare a series of dilutions (e.g., 1 x 10⁻⁴ M, 5 x 10⁻⁵ M, 1 x 10⁻⁵ M) to determine the molar absorptivity and verify Beer's Law.
1.2.3 Data Acquisition:
-
Turn on the spectrophotometer and allow the lamps to warm up.
-
Set the wavelength range for the scan (e.g., 200-400 nm).
-
Use the pure solvent as a blank to zero the instrument.
-
Measure the absorbance of each prepared solution at the determined λmax.
-
Plot a calibration curve of absorbance versus concentration to verify linearity.
Infrared (IR) Spectroscopy
The IR spectrum of this compound provides valuable information about its molecular structure, revealing characteristic vibrational frequencies of its functional groups.
Quantitative IR Data
The following table summarizes the major IR absorption bands for 1,10-phenanthroline, which are expected to be very similar for its hydrochloride salt, with potential shifts in the N-H and C-N stretching regions upon protonation.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3437 | Strong, broad | O-H stretch (of hydrate) |
| 1635 | Strong | C=C stretching |
| 1584 | Strong | C=N stretching |
| 1516 | Medium | Aromatic skeleton vibration |
| 1113 | Medium | C-C-C in-plane bending |
| 854 | Strong | C-H out-of-plane bending |
| 738 | Strong | C-H out-of-plane bending |
Data is for 1,10-phenanthroline monohydrate.[4][5]
Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)
2.2.1 Materials and Equipment:
-
This compound
-
FT-IR grade Potassium Bromide (KBr), dried
-
Agate mortar and pestle
-
Pellet press
-
FT-IR spectrometer
2.2.2 Sample Preparation:
-
Place approximately 1-2 mg of this compound and 100-200 mg of dry KBr powder into an agate mortar.
-
Gently grind the mixture until a fine, homogeneous powder is obtained. The concentration of the sample in KBr should be in the range of 0.2% to 1%.[6][7]
-
Transfer a portion of the powdered mixture into the pellet die.
-
Press the mixture under high pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.[8]
2.2.3 Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the precise molecular structure of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. Protonation at one of the nitrogen atoms in the hydrochloride salt will lead to downfield shifts of the neighboring protons and carbons compared to the free base.
Quantitative ¹H NMR Data
The chemical shifts for 1,10-phenanthroline are provided below. For the hydrochloride salt, a downfield shift, particularly for protons adjacent to the protonated nitrogen, is expected.
| Proton | Chemical Shift (δ) in CDCl₃ (ppm) | Multiplicity | J (Hz) |
| H-2, H-9 | 9.18 | dd | 4.3, 1.8 |
| H-4, H-7 | 8.22 | dd | 8.1, 1.8 |
| H-3, H-8 | 7.60 | dd | 8.1, 4.3 |
| H-5, H-6 | 7.75 | s | - |
Reference for 1,10-phenanthroline in CDCl₃.[9] In DMSO-d₆, the ring protons of 1,10-phenanthroline appear in the range of 7.70-9.50 ppm.[10]
Quantitative ¹³C NMR Data
The following table presents the ¹³C chemical shifts for 1,10-phenanthroline.
| Carbon | Chemical Shift (δ) in CDCl₃ (ppm) |
| C-2, C-9 | 150.3 |
| C-4, C-7 | 136.2 |
| C-5, C-6 | 126.5 |
| C-3, C-8 | 123.4 |
| C-10a, C-10b | 145.7 |
| C-4a, C-6a | 128.9 |
Note: This is a representative assignment for the parent compound.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
3.3.1 Materials and Equipment:
-
This compound
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
NMR tubes (5 mm diameter)
-
NMR spectrometer (e.g., 300 MHz or higher)
-
Tetramethylsilane (TMS) as an internal standard
3.3.2 Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Add a small amount of TMS (0 ppm reference) to the solution.
-
Transfer the solution into a clean, dry NMR tube.
3.3.3 Data Acquisition:
-
Insert the NMR tube into the spectrometer probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity.
-
Acquire the ¹H spectrum, typically with a spectral width of 0-12 ppm.
-
Acquire the ¹³C spectrum, typically with a spectral width of 0-160 ppm. Standard acquisition involves proton decoupling.
-
Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the comprehensive spectroscopic characterization of this compound.
Caption: Workflow for Spectroscopic Characterization.
References
- 1. caymanchem.com [caymanchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Absorption [1,10-phenanthroline] | AAT Bioquest [aatbio.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. eng.uc.edu [eng.uc.edu]
- 7. helsinki.fi [helsinki.fi]
- 8. shimadzu.com [shimadzu.com]
- 9. o-Phenanthroline(66-71-7) 1H NMR spectrum [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
Role of 1,10-Phenanthroline hydrochloride as a chelating agent for divalent metals
An In-depth Technical Guide to 1,10-Phenanthroline Hydrochloride as a Chelating Agent for Divalent Metals
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,10-Phenanthroline (phen), a heterocyclic organic compound, is a cornerstone in the field of coordination chemistry and has garnered significant attention in drug design and analytical sciences.[1][2] Often utilized as its monohydrate hydrochloride salt for enhanced aqueous solubility, 1,10-phenanthroline is a rigid, planar, tricyclic molecule featuring two nitrogen atoms at positions 1 and 10.[3][4] These nitrogen atoms, possessing lone pairs of electrons, act as excellent Lewis base donor sites, enabling it to function as a powerful bidentate chelating agent.[3] It forms highly stable and often intensely colored complexes with a wide array of divalent transition metal ions, a property that underpins its diverse applications.[2][3] This guide delves into the core mechanisms, quantitative data, and experimental protocols associated with this compound's role as a chelating agent for divalent metals.
Core Mechanism of Divalent Metal Chelation
The chelating prowess of 1,10-phenanthroline is a direct result of its molecular architecture. The two nitrogen atoms are strategically positioned to coordinate with a single metal ion, forming a stable five-membered ring. This structural arrangement is highly favorable, leading to the "chelate effect"—the enhanced stability of a complex formed by a multidentate ligand compared to that formed by a similar number of monodentate ligands.
Typically, three molecules of 1,10-phenanthroline coordinate with a single divalent metal ion (M²⁺) to form a tris-complex, [M(phen)₃]²⁺, which adopts a stable octahedral geometry.[3] This coordination results in the neutralization of the metal ion's charge and the formation of a bulky, lipophilic complex that can have profoundly different biological activities compared to the free ligand or metal ion.
Applications in Research and Drug Development
The ability of 1,10-phenanthroline to chelate divalent metals is pivotal to its biological and analytical applications.
Inhibition of Metalloenzymes
Many enzymes require a divalent metal ion, such as zinc (Zn²⁺), as a cofactor for their catalytic activity. 1,10-Phenanthroline is a potent inhibitor of these metalloenzymes, particularly metalloproteases.[1] It functions by abstracting the essential metal ion from the enzyme's active site, forming an inactive "apoenzyme".[5] This inhibitory action is crucial in drug development, as metalloproteases are often implicated in diseases like cancer, where they contribute to tissue remodeling and metastasis.[1] A structural study on thermolysin, a zinc metalloproteinase, revealed that 1,10-phenanthroline completely chelates the Zn²⁺ at the active site.[6]
Nuclease and Proteasome Inhibition Activity
When complexed with certain transition metals, especially copper, 1,10-phenanthroline exhibits potent nuclease activity.[1][7] In the presence of a reducing agent and molecular oxygen, the copper(II)-phenanthroline complex can generate reactive oxygen species (ROS), such as hydroxyl radicals.[1] These ROS can induce oxidative cleavage of DNA, a mechanism that is a cornerstone of the anticancer activity of these complexes.[1] Furthermore, copper-phenanthroline complexes have been shown to be potent inhibitors of the proteasome, a key cellular machinery for protein degradation.[8] This dual action of DNA damage and proteasome inhibition makes these complexes promising candidates for cancer therapy.[1][8]
Antimicrobial and Anticancer Agents
The formation of metal complexes significantly enhances the inherent biological activity of 1,10-phenanthroline.[9] Metal-phen complexes have demonstrated broad-spectrum antibacterial activity, emerging as potential alternatives in an era of widespread antibiotic resistance.[9][10] Similarly, their cytotoxicity against various cancer cell lines is well-documented, with metal complexes often showing greater potency than established drugs like cisplatin.[1][11] The chelation facilitates the transport of the metal ion into cells, leading to the inhibition of critical cellular pathways.[8][12]
Analytical Chemistry
A classic application of 1,10-phenanthroline is in analytical chemistry as a chromogenic reagent for the spectrophotometric determination of metal ions.[13] The most well-known example is its reaction with ferrous ions (Fe²⁺), which forms a stable, intensely red-orange tris-complex with a maximum absorbance around 510 nm.[2] This reaction provides a highly sensitive and reliable method for quantifying trace amounts of iron in various samples.[13][14]
Quantitative Data
The stability of the metal complexes and their biological efficacy can be quantified. The following tables summarize key data from various studies.
Table 1: Stability Constants of Divalent Metal-Phenanthroline Complexes
The stability constant (log β) indicates the strength of the interaction between 1,10-phenanthroline and the metal ion. Higher values denote more stable complexes.
| Divalent Metal Ion | log β₁ | log β₂ | log β₃ | Conditions |
| Cu²⁺ | 8.8 | 15.7 | 21.0 | 25 °C, 0.1 M KNO₃ |
| Ni²⁺ | 8.6 | 16.8 | 24.5 | 25 °C, 0.1 M KNO₃ |
| Co²⁺ | 7.0 | 13.6 | 19.7 | 25 °C, 0.1 M KNO₃ |
| Zn²⁺ | 6.5 | 12.3 | 17.3 | 25 °C, 0.1 M KNO₃ |
| Fe²⁺ | - | - | 21.3 | 25 °C, 0.1 M KNO₃ |
| Mn²⁺ | 4.0 | 7.1 | 9.3 | 25 °C, 0.1 M KNO₃ |
| Cd²⁺ | 5.8 | 10.4 | 14.1 | 25 °C, 0.1 M KNO₃ |
| Data compiled from various literature sources. The values can vary slightly with experimental conditions. |
Table 2: Cytotoxicity (IC₅₀) of 1,10-Phenanthroline and its Metal Complexes
The half-maximal inhibitory concentration (IC₅₀) measures the potency of a compound in inhibiting cell growth. Lower values indicate higher potency.
| Compound | Cell Line | IC₅₀ (µM) |
| 1,10-Phenanthroline | A-498 (Kidney Carcinoma) | > 100 |
| [Cu(phen)₂]²⁺ | A-498 (Kidney Carcinoma) | 5.6 |
| [Mn(phen)₂]²⁺ | A-498 (Kidney Carcinoma) | 12.3 |
| 1,10-Phenanthroline | Hep-G2 (Hepatoma) | 85.1 |
| [Cu(phen)₂]²⁺ | Hep-G2 (Hepatoma) | 3.2 |
| [Mn(phen)₂]²⁺ | Hep-G2 (Hepatoma) | 9.8 |
| Data is representative and sourced from studies such as Deegan et al., 2007.[11] |
Experimental Protocols
Protocol 1: Synthesis of a Tris(1,10-phenanthroline)metal(II) Complex
This protocol provides a general method for synthesizing a [M(phen)₃]²⁺ complex, using Iron(II) as an example to form [Fe(phen)₃]²⁺.
Materials:
-
Iron(II) salt (e.g., Ferrous ammonium sulfate, Fe(NH₄)₂(SO₄)₂·6H₂O)
-
This compound monohydrate
-
Ethanol
-
Deionized water
Procedure:
-
Ligand Solution: Dissolve three molar equivalents of this compound monohydrate in a minimal amount of warm ethanol or a water/ethanol mixture.
-
Metal Salt Solution: In a separate flask, dissolve one molar equivalent of the Iron(II) salt in deionized water.
-
Complexation: Slowly add the ligand solution dropwise to the stirring metal salt solution at room temperature.[15]
-
Precipitation: An intensely colored precipitate (deep red for iron(II)) should form immediately.
-
Isolation: Continue stirring for 30-60 minutes to ensure complete reaction. Collect the crystalline product by vacuum filtration.
-
Purification: Wash the collected solid with small portions of cold deionized water, followed by a small amount of cold ethanol to remove unreacted starting materials.
-
Drying: Dry the product in a desiccator or in a low-temperature oven. The yield is typically high.[15]
Protocol 2: Spectrophotometric Determination of Iron(II)
This protocol outlines the use of 1,10-phenanthroline for the quantitative analysis of Fe²⁺.[14]
Reagents:
-
Standard Iron Solution (10 ppm): Accurately weigh ~0.07 g of pure ferrous ammonium sulfate, dissolve it in a 1 L volumetric flask with deionized water, and add 2.5 mL of concentrated H₂SO₄ before diluting to the mark.[14]
-
1,10-Phenanthroline Solution: Prepare a 0.1% (w/v) solution in deionized water.
-
Hydroxylamine Hydrochloride Solution: Prepare a 10% (w/v) solution in deionized water. This reduces any Fe³⁺ to Fe²⁺.
-
Sodium Acetate Buffer: Prepare a solution by dissolving sodium acetate in water. This adjusts the pH to the optimal range for complex formation (pH 3-9).
Procedure:
-
Calibration Standards: Prepare a series of calibration standards by pipetting known volumes of the stock iron solution into 100-mL volumetric flasks.
-
Sample Preparation: Pipette a known volume of the unknown iron sample into a separate 100-mL volumetric flask. Prepare a "blank" using only deionized water.
-
Reagent Addition: To each flask (standards, unknown, and blank), add the following in order, mixing after each addition:
-
1 mL of hydroxylamine solution.
-
10 mL of the 1,10-phenanthroline solution.
-
8 mL of the sodium acetate solution.[14]
-
-
Color Development: Dilute each flask to the 100-mL mark with deionized water and mix thoroughly. Allow the solutions to stand for 10-15 minutes for full color development.
-
Measurement: Using a spectrophotometer, measure the absorbance of each standard and the unknown sample against the reagent blank at the wavelength of maximum absorption (λₘₐₓ), which is approximately 510 nm.
-
Analysis: Plot a calibration curve of absorbance versus iron concentration for the standards. Use the equation of the line to determine the iron concentration in the unknown sample.
Conclusion
This compound is a remarkably versatile chelating agent for divalent metals. Its rigid structure and bidentate nitrogen donors allow for the formation of stable, well-defined coordination complexes. This fundamental property is the basis for its widespread use, from a classic analytical reagent for metal ion quantification to a sophisticated ligand in the design of novel therapeutic agents. For researchers in chemistry, biology, and medicine, understanding the principles of its chelation chemistry is key to harnessing its potential in enzyme inhibition, antimicrobial and anticancer drug development, and advanced material science.
References
- 1. benchchem.com [benchchem.com]
- 2. 1,10-phenanthroline: Chemical properties, applications, and future prospects_Chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. 1,10-Phenanthroline - Wikipedia [en.wikipedia.org]
- 5. Transition metal complexes of 1,10-phenanthroline - Wikipedia [en.wikipedia.org]
- 6. Structural analysis of metal chelation of the metalloproteinase thermolysin by 1,10-phenanthroline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. soc.chim.it [soc.chim.it]
- 8. 1,10-Phenanthroline promotes copper complexes into tumor cells and induces apoptosis by inhibiting the proteasome activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Antibacterial Activity of Metal Complexes Containing 1,10- phenanthroline: Potential as Alternative Therapeutics in the Era of Antibiotic Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. toku-e.com [toku-e.com]
- 12. In Vivo Activity of Metal Complexes Containing 1,10-Phenanthroline and 3,6,9-Trioxaundecanedioate Ligands against Pseudomonas aeruginosa Infection in Galleria mellonella Larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. tau.ac.il [tau.ac.il]
- 15. ijaar.org [ijaar.org]
Unraveling the Crystal Structure of 1,10-Phenanthroline Hydrochloride Monohydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural and physicochemical properties of 1,10-phenanthroline hydrochloride monohydrate. While a definitive, publicly available crystal structure for this specific salt hydrate has not been identified through extensive searches of academic literature and crystallographic databases, this document compiles known data, outlines relevant experimental methodologies, and presents a theoretical model of its crystal packing and intermolecular interactions based on closely related structures.
Physicochemical and Crystallographic Data
Quantitative data for this compound monohydrate is summarized below. It is important to note that detailed single-crystal X-ray diffraction data, including unit cell parameters and space group, are not available in the public domain as of the latest search. The information provided is collated from various chemical supplier databases and related publications.
| Property | Value | Citation |
| Chemical Formula | C₁₂H₈N₂ · HCl · H₂O | [1][2] |
| Molecular Weight | 234.68 g/mol | [1] |
| CAS Number | 18851-33-7 | [1][2] |
| Appearance | White to off-white crystalline powder | [1][3] |
| Melting Point | 224-225 °C | [3][4] |
| Solubility | Soluble in water | [3] |
| Purity | >99% | [2] |
Experimental Protocols
Detailed experimental protocols for the synthesis and crystallographic analysis of this compound monohydrate are not explicitly published. However, based on standard laboratory procedures for similar compounds, a representative methodology is outlined below.
Synthesis of this compound Monohydrate
A typical synthesis would involve the reaction of 1,10-phenanthroline with hydrochloric acid in an aqueous solution.
-
Dissolution: 1,10-phenanthroline is dissolved in a suitable solvent, such as ethanol or water. Gentle heating may be applied to aid dissolution.
-
Acidification: A stoichiometric amount of hydrochloric acid is added dropwise to the 1,10-phenanthroline solution with constant stirring. The pH of the solution is monitored to ensure complete protonation of the phenanthroline nitrogen atoms.
-
Crystallization: The resulting solution of this compound is allowed to cool slowly to room temperature. The monohydrate crystals are expected to form as the solubility decreases. Further cooling in an ice bath can promote higher yields.
-
Isolation and Drying: The crystals are isolated by filtration, washed with a small amount of cold solvent to remove any impurities, and then dried under vacuum at room temperature to yield the final product.
Single-Crystal X-ray Diffraction Analysis
To determine the crystal structure, a single crystal of suitable size and quality would be selected for X-ray diffraction analysis.
-
Crystal Mounting: A single crystal is mounted on a goniometer head.
-
Data Collection: The crystal is placed in a single-crystal X-ray diffractometer. Data is collected at a controlled temperature, often low temperature (e.g., 100 K), to minimize thermal vibrations. A monochromatic X-ray beam (e.g., Mo Kα or Cu Kα) is used. The diffractometer collects a series of diffraction patterns at various crystal orientations.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be located from the difference Fourier map or placed in calculated positions.
Structural Insights and Intermolecular Interactions
In the absence of a determined crystal structure for the hydrochloride monohydrate, we can infer the likely intermolecular interactions based on the known crystal structure of 1,10-phenanthroline monohydrate and the principles of hydrogen bonding.
In the crystal lattice of this compound monohydrate, one of the nitrogen atoms of the phenanthroline ring will be protonated, forming a phenanthrolinium cation. This cation will act as a hydrogen bond donor. The chloride anion (Cl⁻) and the water molecule will act as hydrogen bond acceptors. The water molecule can also act as a hydrogen bond donor.
The primary intermolecular interactions expected are:
-
N-H···Cl Hydrogen Bonds: The protonated nitrogen of the phenanthrolinium cation will form a strong hydrogen bond with the chloride anion.
-
O-H···Cl Hydrogen Bonds: The water molecule will likely form hydrogen bonds with the chloride anion.
-
O-H···N Hydrogen Bonds: The water molecule could also donate a hydrogen bond to the non-protonated nitrogen atom of another phenanthrolinium cation.
-
π-π Stacking: The planar aromatic rings of the phenanthrolinium cations are expected to exhibit π-π stacking interactions, contributing to the overall stability of the crystal lattice.[5]
Visualizations
Hypothetical Hydrogen Bonding Network
The following diagram, generated using Graphviz, illustrates the proposed hydrogen bonding network in the crystal structure of this compound monohydrate.
Caption: Proposed hydrogen bonding in this compound monohydrate.
Role in Drug Development: A Conceptual Workflow
1,10-Phenanthroline and its derivatives are of significant interest in drug development due to their ability to chelate metal ions, which is crucial for the function of many enzymes.[3] For instance, they are known to inhibit metalloproteases.[1] This property makes them potential candidates for anticancer and antimicrobial agents. The hydrochloride salt form is often utilized to improve the solubility and bioavailability of the parent compound.
The following diagram illustrates a conceptual workflow for the investigation of 1,10-phenanthroline derivatives in a drug development pipeline.
Caption: Conceptual workflow for drug development using 1,10-phenanthroline derivatives.
References
The Biochemical and Physiological Impact of 1,10-Phenanthroline: A Technical Guide for Researchers
An in-depth exploration of the mechanisms of action, quantitative effects, and experimental evaluation of 1,10-Phenanthroline and its derivatives for researchers, scientists, and drug development professionals.
Introduction
1,10-Phenanthroline (phen) is a rigid, planar heterocyclic organic compound that has garnered significant attention in medicinal chemistry and drug development. Its unique structure, characterized by a polyaromatic system and two nitrogen atoms in a bidentate chelating arrangement, allows it to form stable complexes with a variety of transition metal ions. This chelating property, coupled with the intrinsic biological activity of the phenanthroline ligand itself, has positioned 1,10-phenanthroline and its metal complexes as promising candidates for a range of therapeutic applications, most notably in anticancer research. This technical guide provides a comprehensive overview of the biochemical and physiological effects of 1,10-phenanthroline, detailing its mechanisms of action, summarizing quantitative data on its efficacy, providing detailed experimental protocols for its evaluation, and visualizing key signaling pathways and experimental workflows.
Core Mechanisms of Action
The biological effects of 1,10-phenanthroline are multifaceted, stemming from its ability to interact with various cellular components and disrupt critical biological processes. The primary mechanisms of action include DNA interaction, enzyme inhibition, and the induction of programmed cell death.
DNA Intercalation and Cleavage
The planar structure of 1,10-phenanthroline allows it to insert itself between the base pairs of DNA, a process known as intercalation. This interaction can disrupt DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis. Furthermore, when complexed with metal ions, particularly copper, 1,10-phenanthroline exhibits potent nuclease activity. These metal complexes can catalytically cleave the phosphodiester backbone of DNA, causing single and double-strand breaks. This DNA-damaging capability is a cornerstone of its anticancer properties.
Enzyme Inhibition
1,10-Phenanthroline is a well-established inhibitor of metalloenzymes, particularly those containing zinc ions in their active sites. By chelating the essential metal cofactor, it effectively inactivates these enzymes. A key target in this regard are matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases that play a crucial role in the degradation of the extracellular matrix. The inhibition of MMPs by 1,10-phenanthroline can impede cancer cell invasion and metastasis.
Induction of Apoptosis
A primary physiological effect of 1,10-phenanthroline and its metal complexes is the induction of apoptosis, or programmed cell death, in cancer cells. This is achieved through multiple interconnected pathways:
-
Generation of Reactive Oxygen Species (ROS): 1,10-Phenanthroline-metal complexes can catalyze the production of highly reactive oxygen species (ROS), such as hydroxyl radicals. The accumulation of ROS leads to oxidative stress, damaging cellular components like lipids, proteins, and DNA, and ultimately triggering apoptotic signaling cascades.
-
Mitochondrial Dysfunction: The generated ROS can disrupt the mitochondrial membrane potential, leading to the release of pro-apoptotic factors like cytochrome c into the cytoplasm. This event is a critical step in the intrinsic pathway of apoptosis.
-
Modulation of Bcl-2 Family Proteins: 1,10-Phenanthroline and its derivatives can influence the expression and activity of the Bcl-2 family of proteins, which are key regulators of apoptosis. They can upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2, thereby shifting the cellular balance towards cell death.
-
Caspase Activation: The release of cytochrome c from the mitochondria initiates a cascade of enzymatic activations involving a family of proteases called caspases. These caspases are the executioners of apoptosis, cleaving a multitude of cellular substrates and leading to the characteristic morphological and biochemical changes of apoptotic cells.
Quantitative Data Presentation
The cytotoxic efficacy of 1,10-phenanthroline and its metal complexes is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of a cell population by 50%. The following tables summarize the IC50 values of 1,10-phenanthroline and its various metal complexes against a range of human cancer cell lines.
Table 1: Cytotoxicity (IC50, µM) of 1,10-Phenanthroline and its Metal Complexes against Various Cancer Cell Lines
| Compound | A-498 (Kidney) | Hep-G2 (Liver) | HCT116 (Colon) | SW480 (Colon) | PC3 (Prostate) |
| 1,10-Phenanthroline | > 25 | > 25 | - | - | - |
| [Ag2(phen)3(mal)]·2H2O | 2.5 | 1.4 | - | - | - |
| [Cu(phen)2(mal)]·2H2O | 1.5 | 2.0 | - | - | - |
| [Mn(phen)2(mal)]·2H2O | 4.0 | 3.5 | - | - | - |
| Cisplatin (reference) | 27.0 | 10.0 | - | - | 6.9 |
| IPM714 (phen derivative) | - | - | 1.74 | 2.0 | - |
| Re(I) Complex 3 | - | - | - | - | 0.32 |
| Re(I) Complex 4 | - | - | - | - | 0.04 |
| Re(I) Complex 5 | - | - | - | - | 0.03 |
| Re(I) Complex 6 | - | - | - | - | 0.05 |
Table 2: Cytotoxicity (IC50, µM) of Copper-Phenanthroline Complexes in A549cis (Cisplatin-Resistant Lung Cancer) Cells
| Compound | IC50 (µM) |
| Cugdupt1 | 0.5 |
| Cugdupt2 | 1.5 |
| Cugdupt3 | 2.5 |
| Cugdupt4 | 3.5 |
| Cugdupt5 | 5.5 |
| Cugdupt6 | 8.5 |
| Cugdupt7 | 15.5 |
| Cugdupt8 | 20.5 |
| Cugdupt9 | 30.5 |
| Cisplatin | 61.5 |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the biochemical and physiological effects of 1,10-phenanthroline.
Protocol 1: Cell Viability Assessment using MTT Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
1,10-Phenanthroline or its derivative (stock solution in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a
1,10-Phenanthroline as a Ligand in Coordination Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,10-Phenanthroline (phen) stands as a cornerstone ligand in coordination chemistry, prized for its rigid, planar structure and potent bidentate chelating ability with a vast array of metal ions.[1] This technical guide provides a comprehensive overview of the synthesis, properties, and applications of 1,10-phenanthroline and its metal complexes. It is designed to be a vital resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, systematically presented quantitative data, and illustrative diagrams to elucidate key concepts and experimental workflows. The guide delves into the diverse applications of these complexes, spanning catalysis, analytical chemistry, and, most notably, their burgeoning role in medicine as anticancer and antibacterial agents.
Introduction to 1,10-Phenanthroline
1,10-Phenanthroline is a heterocyclic organic compound with the chemical formula C₁₂H₈N₂.[2] Its structure, featuring a fused three-ring system with two nitrogen atoms strategically positioned for chelation, makes it an exceptional ligand.[3] This rigidity and planarity contribute to the formation of highly stable complexes with most metal ions.[1][4] The coordination of 1,10-phenanthroline to a metal center significantly influences the electronic and steric properties of the resulting complex, thereby dictating its reactivity and potential applications.[5]
The versatility of 1,10-phenanthroline is further enhanced by the ability to introduce various functional groups onto its aromatic backbone, allowing for the fine-tuning of its properties and those of its metal complexes.[6] This has led to the development of a vast library of derivatives with tailored electronic and steric characteristics, expanding their utility in diverse fields.
Synthesis of 1,10-Phenanthroline Ligands and Metal Complexes
The synthesis of 1,10-phenanthroline and its derivatives can be achieved through various organic reactions. The functionalization of the phenanthroline core is a key strategy for tuning the properties of the resulting metal complexes.
Synthesis of Substituted 1,10-Phenanthroline Ligands
A common method for introducing substituents onto the 1,10-phenanthroline ring is through electrophilic aromatic substitution. For example, nitration can be achieved to produce 5-nitro-1,10-phenanthroline, which can then be reduced to the corresponding amino derivative.
Experimental Protocol: Synthesis of 5-Nitro-1,10-phenanthroline [7]
-
Reaction Setup: In a fume hood, carefully add 1,10-phenanthroline monohydrate to fuming sulfuric acid with constant stirring in a round-bottom flask equipped with a dropping funnel and a thermometer.
-
Nitration: Cool the mixture in an ice bath. Slowly add fuming nitric acid dropwise, ensuring the temperature does not exceed 170°C.
-
Heating: After the addition is complete, heat the reaction mixture to 165°C and maintain stirring for one hour.
-
Work-up: Allow the mixture to cool to room temperature and then carefully pour it over a large volume of crushed ice.
-
Isolation: Collect the resulting yellow precipitate by vacuum filtration.
-
Purification: Wash the crude product thoroughly with cold water to remove any residual acid, followed by a small amount of cold ethanol. The purified 5-nitro-1,10-phenanthroline can be obtained by recrystallization from ethanol.
Synthesis of 1,10-Phenanthroline Metal Complexes
The synthesis of metal complexes with 1,10-phenanthroline is typically straightforward, involving the reaction of a metal salt with the ligand in a suitable solvent.
Experimental Protocol: Synthesis of Tris(1,10-phenanthroline)iron(II) Chloride, [Fe(phen)₃]Cl₂
-
Preparation of Solutions: Prepare a solution of iron(II) chloride tetrahydrate in water. In a separate flask, dissolve three molar equivalents of 1,10-phenanthroline monohydrate in ethanol.
-
Complexation: Slowly add the iron(II) chloride solution to the stirred 1,10-phenanthroline solution. A deep red color will immediately form, indicating the formation of the [Fe(phen)₃]²⁺ complex.
-
Isolation: If a solid product is desired, the complex can be precipitated by adding a saturated solution of sodium chloride.
-
Purification: Collect the precipitate by filtration, wash with a small amount of cold water, and then diethyl ether. Dry the product in a desiccator.
Experimental Protocol: Synthesis of Tris(1,10-phenanthroline)ruthenium(II) Chloride, [Ru(phen)₃]Cl₂ [5]
-
Reaction Setup: In a round-bottom flask, dissolve RuCl₃·3H₂O and three molar equivalents of 1,10-phenanthroline monohydrate in water with stirring.
-
Reduction and Complexation: Add a sodium hypophosphite solution to the green reaction mixture and heat at reflux for 20 minutes. The color of the solution should change to brown and then to a deep orange-red.
-
Isolation: After cooling, remove any solids by filtration. Add solid potassium chloride to the filtrate to precipitate the [Ru(phen)₃]Cl₂ complex.
-
Purification: Collect the orange-red precipitate by filtration, wash with cold water, and dry.
Physicochemical Properties of 1,10-Phenanthroline Complexes
The coordination of 1,10-phenanthroline to a metal center gives rise to a rich array of physicochemical properties, including distinct electronic and redox characteristics.
Electronic Properties
The planar aromatic nature of 1,10-phenanthroline leads to the formation of strong σ-donor bonds with metal ions. Furthermore, the π-system of the ligand can participate in π-backbonding with metal d-orbitals, which stabilizes the complex and influences its electronic transitions.[8] These interactions often result in intense metal-to-ligand charge transfer (MLCT) bands in the UV-visible absorption spectra of the complexes.
Redox Properties
The redox potential of a metal-phenanthroline complex is a critical parameter that dictates its reactivity.[9] This potential can be finely tuned by introducing electron-donating or electron-withdrawing substituents onto the phenanthroline ring.[9] Electron-donating groups generally make the oxidation of the metal center easier, resulting in a lower redox potential, while electron-withdrawing groups have the opposite effect.[9]
Table 1: Redox Potentials of Selected 1,10-Phenanthroline Complexes
| Complex | Redox Couple | Potential (V vs. NHE) | Solvent | Reference |
| [Cu(phen)₂]²⁺ | Cu²⁺/Cu⁺ | +0.265 | Aqueous | [9] |
| [Cu(edhp)₂]²⁺ | Cu²⁺/Cu⁺ | +0.285 | Aqueous | [9] |
| [Cu(pdo)₂]²⁺ | Cu²⁺/Cu⁺ | +0.343 | Aqueous | [9] |
| [Cu(dafo)₂]²⁺ | Cu²⁺/Cu⁺ | +1.165 | Aqueous | [9] |
| [Fe(phen)₃]³⁺ | Fe³⁺/Fe²⁺ | +1.147 | Aqueous | [10] |
| [Ru(phen)₃]³⁺ | Ru³⁺/Ru²⁺ | +1.26 | Acetonitrile | [11] |
edhp = 3-ethyl-2-hydroxy-2-cyclopenten-1-one; pdo = 1,10-phenanthroline-5,6-dione; dafo = 4,5-diazafluoren-9-one
Applications in Coordination Chemistry
The unique properties of 1,10-phenanthroline complexes have led to their widespread use in various fields of chemistry.
Catalysis
1,10-Phenanthroline complexes of transition metals, particularly palladium and rhodium, are effective catalysts for a range of organic transformations. These include cross-coupling reactions, hydrogenations, and hydroformylations. The steric and electronic properties of the phenanthroline ligand can be modified to control the activity and selectivity of the catalyst.
Table 2: Catalytic Performance of Selected 1,10-Phenanthroline Complexes
| Catalyst | Reaction | Substrate | Product | Turnover Number (TON) | Turnover Frequency (TOF) (h⁻¹) | Reference |
| PdCl₂(phen)@Y zeolite | Aminocarbonylation | Aryl iodide | Amide | 2250 (after 16 cycles) | 139 | [12] |
| Rh/PPh₃/phen | Hydroformylation | 1-Hexene | Heptanal | - | - | [13] |
Analytical Chemistry
The intense color of many 1,10-phenanthroline complexes makes them excellent reagents for the spectrophotometric determination of metal ions. The most well-known example is the deep red [Fe(phen)₃]²⁺ complex, which is used for the quantitative analysis of iron(II).[4]
Biomedical Applications
In recent years, 1,10-phenanthroline and its metal complexes have garnered significant attention for their potential as therapeutic agents, particularly in the fields of oncology and microbiology.
Anticancer Activity
Many metal-phenanthroline complexes exhibit potent cytotoxicity against a range of cancer cell lines. Their mechanisms of action are often multifactorial and can include:
-
DNA Intercalation and Cleavage: The planar structure of the phenanthroline ligand allows it to intercalate between the base pairs of DNA.[14] Certain metal complexes, notably those of copper, can then induce DNA cleavage through the generation of reactive oxygen species (ROS) in close proximity to the DNA backbone.[15]
-
Enzyme Inhibition: 1,10-phenanthroline and its complexes can inhibit the activity of key cellular enzymes, such as topoisomerases and proteasomes, which are crucial for cancer cell survival and proliferation.[15][16]
-
Induction of Apoptosis: These complexes can trigger programmed cell death (apoptosis) in cancer cells through various signaling pathways, including the mitochondrial pathway.[14][16]
Table 3: Cytotoxicity of Selected 1,10-Phenanthroline Complexes
| Complex | Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |
| [Cu(phen)(trop)(Cl)] | MGC80-3 (Gastric Cancer) | - | Apoptosis, ROS production, Mitochondrial dysfunction | [16] |
| [Cu(phen)(H₄Que)(Cl)] | MCF-7, MDA-MB-231 (Breast Cancer) | - | Apoptosis, ROS production, Mitochondrial depolarization | [16] |
| --INVALID-LINK-- | A-549 (Lung Cancer) | 5.26 | DNA intercalation, Apoptosis | [16] |
| Bimetallic Cu(II) and Mn(II) complexes with phen and octanedioate | MCF-7, DU145, HT29, SK-OV-3 | Nano- to pico-molar range | ROS generation, DNA damage, SOD activity modulation | [14] |
trop = tropolonate; H₄Que = quercetin; pabt = N-(2-mercaptophenyl)-2′-pyridylmethylenimine
Experimental Protocol: DNA Cleavage Assay by Agarose Gel Electrophoresis [17]
-
Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322) in a suitable buffer (e.g., Tris-HCl/NaCl, pH 7.2).
-
Complex Addition: Add the 1,10-phenanthroline metal complex to the DNA solution at the desired concentration.
-
Incubation: Incubate the mixture at 37°C for a specified period (e.g., 3 hours).
-
Electrophoresis: Add loading buffer to the samples and load them onto an agarose gel.
-
Analysis: Run the gel electrophoresis to separate the different DNA forms (supercoiled, nicked circular, and linear). Visualize the DNA bands under UV light after staining with an intercalating dye (e.g., ethidium bromide). The conversion of supercoiled DNA to the nicked and linear forms indicates DNA cleavage.
Experimental Protocol: Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the 1,10-phenanthroline complex for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Antibacterial Activity
The rise of antibiotic resistance has spurred the search for novel antimicrobial agents. 1,10-phenanthroline and its metal complexes have emerged as promising candidates, exhibiting broad-spectrum activity against various bacteria, including multidrug-resistant strains.[2][3][18][19]
The proposed mechanisms of antibacterial action include:
-
Membrane Disruption: The hydrophobic nature of the phenanthroline ligand can facilitate the accumulation of the complex in the bacterial cell membrane, leading to its disruption.
-
Inhibition of Essential Enzymes: The complexes can inhibit the function of vital bacterial enzymes, disrupting metabolic pathways.
-
ROS Generation: Similar to their anticancer activity, these complexes can generate ROS, leading to oxidative stress and damage to cellular components.
-
DNA Interaction: The complexes can bind to bacterial DNA, interfering with replication and transcription.
Visualizations
Logical Relationships and Workflows
Caption: Workflow from synthesis to application of 1,10-phenanthroline complexes.
Caption: Proposed anticancer mechanism of 1,10-phenanthroline metal complexes.
Caption: Proposed antibacterial mechanism of 1,10-phenanthroline metal complexes.
Conclusion
1,10-Phenanthroline continues to be a ligand of paramount importance in coordination chemistry. Its robust coordination properties, coupled with the tunability of its electronic and steric characteristics through substitution, have led to the development of a vast and diverse range of metal complexes. These complexes have demonstrated significant utility in catalysis and analytical chemistry. Furthermore, the compelling anticancer and antibacterial activities of 1,10-phenanthroline-based metal complexes highlight their immense potential in the development of novel therapeutic agents. This guide provides a foundational resource for researchers and professionals, offering the necessary data, protocols, and conceptual frameworks to advance the study and application of these remarkable compounds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Antibacterial activity of metal–phenanthroline complexes against multidrug-resistant Irish clinical isolates: a whole genome sequencing approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eurekaselect.com [eurekaselect.com]
- 4. researchgate.net [researchgate.net]
- 5. projects.ctn.tecnico.ulisboa.pt [projects.ctn.tecnico.ulisboa.pt]
- 6. eprints.utar.edu.my [eprints.utar.edu.my]
- 7. scribd.com [scribd.com]
- 8. Antimicrobial action of 1,10-phenanthroline-based compounds on carbapenemase-producing Acinetobacter baumannii clinical strains: efficacy against planktonic- and biofilm-growing cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tuning the copper(II)/copper(I) redox potential for more robust copper-catalyzed C—N bond forming reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. csun.edu [csun.edu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Mapping catalyst activation, turnover speciation and deactivation in Rh/PPh3-catalysed olefin hydroformylation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 14. Apoptotic cell death induced by copper (II), manganese (II) and silver (I) complexes containing bridging dicarboxylate and 1,10-phenanthroline ligands: one of the multi-modes of anticancer activity? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 1,10-phenanthroline promotes copper complexes into tumor cells and induces apoptosis by inhibiting the proteasome activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Protocols for Understanding the Redox Behavior of Copper-Containing Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Antibacterial Activity of Metal Complexes Containing 1,10- phenanthroline: Potential as Alternative Therapeutics in the Era of Antibiotic Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. arrow.tudublin.ie [arrow.tudublin.ie]
Unveiling the Dual Threat: A Technical Guide to the Anticancer and Antimycotic Properties of 1,10-Phenanthroline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,10-Phenanthroline hydrochloride, a heterocyclic organic compound, has emerged as a molecule of significant interest in medicinal chemistry due to its potent anticancer and antimycotic activities. Its planar structure allows it to intercalate with DNA, and its strong chelating properties, particularly for transition metal ions, are central to its biological effects. This technical guide provides an in-depth analysis of the mechanisms of action, quantitative efficacy, and experimental methodologies associated with this compound and its derivatives. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.
Anticancer Properties of this compound
The anticancer activity of this compound, both as a standalone agent and as a ligand in metal complexes, is a subject of extensive research. Its cytotoxic effects have been demonstrated across a range of human cancer cell lines, often exhibiting greater potency than established chemotherapeutic drugs like cisplatin[1]. The primary mechanisms underpinning its anticancer action include the inhibition of DNA synthesis, induction of apoptosis through the generation of reactive oxygen species (ROS), and the inhibition of the proteasome.
Quantitative Data: In Vitro Cytotoxicity
The efficacy of 1,10-phenanthroline and its derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following tables summarize the IC50 values of 1,10-phenanthroline-based compounds against various cancer cell lines.
| Compound/Complex | Cancer Cell Line | IC50 (µM) | Reference |
| 1,10-Phenanthroline (phen) | A-498 (Kidney Carcinoma) | Not explicitly stated, but showed concentration-dependent cytotoxicity | [1] |
| 1,10-Phenanthroline (phen) | Hep-G2 (Hepatocellular Carcinoma) | Not explicitly stated, but showed concentration-dependent cytotoxicity | [1] |
| N1-hydroxy-N8-(1,10-phenanthrolin-5-yl)octanediamide (PA) | SiHa (Cervical Cancer) | 16.43 | [2] |
| N1-hydroxy-N8-(1,10-phenanthrolin-5-yl)octanediamide (PA) | Cal27 (Tongue Squamous Cell Carcinoma) | 50.98 | [2] |
| N1-hydroxy-N8-(1,10-phenanthrolin-5-yl)octanediamide (PA) | HepG2 (Hepatocellular Carcinoma) | >100 | [2] |
| N1-hydroxy-N8-(1,10-phenanthrolin-5-yl)octanediamide (PA) | MCF-7 (Breast Adenocarcinoma) | >100 | [2] |
| Copper-1,10-phenanthroline complex [Cu(phen)2] | HepG2 (Hepatocellular Carcinoma) | 4.03 | [3] |
Experimental Protocols
This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cells.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound or its derivatives and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a detergent solution) to each well.
-
Shake the plate for 15 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[4]
-
This assay measures the chymotrypsin-like activity of the proteasome, a key target in cancer therapy.
-
Principle: A fluorogenic substrate, such as Suc-LLVY-AMC, is cleaved by the chymotrypsin-like activity of the proteasome, releasing the fluorescent molecule AMC (7-amino-4-methylcoumarin). The increase in fluorescence is proportional to proteasome activity.
-
Protocol:
-
Prepare whole-cell extracts from cancer cells treated with this compound or a vehicle control.
-
Incubate the cell extracts with a fluorogenic substrate specific for the chymotrypsin-like activity of the proteasome (e.g., Suc-LLVY-AMC) in a 96-well plate.
-
Measure the fluorescence intensity at an excitation wavelength of 350 nm and an emission wavelength of 440 nm over time using a fluorescence plate reader.
-
The rate of increase in fluorescence corresponds to the proteasome activity.[5]
-
This assay quantifies the level of intracellular ROS, which are often induced by anticancer agents.
-
Principle: The cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is deacetylated by intracellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Protocol:
-
Treat cancer cells with this compound or a vehicle control for the desired time.
-
Wash the cells with phosphate-buffered saline (PBS).
-
Incubate the cells with a working solution of DCFH-DA (typically 10-25 µM) in serum-free medium for 30-60 minutes at 37°C in the dark.
-
Wash the cells again with PBS to remove the excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.[6][7]
-
Signaling Pathways and Mechanisms of Action
1,10-Phenanthroline and its complexes induce apoptosis in cancer cells through both intrinsic and extrinsic pathways. A key mechanism involves the generation of ROS, which leads to mitochondrial dysfunction and the release of pro-apoptotic factors.
Caption: 1,10-Phenanthroline induced apoptosis pathway.
1,10-Phenanthroline, particularly when complexed with copper, can inhibit the chymotrypsin-like activity of the 26S proteasome. This leads to the accumulation of ubiquitinated proteins, cell cycle arrest, and apoptosis.
Caption: Proteasome inhibition by 1,10-phenanthroline-Cu complex.
Antimycotic Properties of this compound
1,10-Phenanthroline and its metal complexes exhibit significant activity against pathogenic fungi, including Candida albicans. The mechanism of action is distinct from conventional antifungal agents like azoles and polyenes, making it a promising candidate for combating drug-resistant fungal infections. The primary mode of action involves the disruption of mitochondrial function and the uncoupling of cellular respiration[8][9].
Quantitative Data: In Vitro Antifungal Activity
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation.
| Compound/Complex | Fungal Species | MIC (µg/mL) | Reference |
| 1,10-Phenanthroline (phen) | Candida albicans | 1.25 - 5.0 | [8][10] |
| [Cu(phen)2(mal)]·2H2O | Candida albicans | 1.25 - 5.0 | [8][10] |
| [Mn(phen)2(mal)]·2H2O | Candida albicans | 1.25 - 5.0 | [8][10] |
| [Ag2(phen)3(mal)]·2H2O | Candida albicans | 1.25 - 5.0 | [8][10] |
| 1,10-Phenanthroline | Phialophora verrucosa | 0.8 | [11] |
Experimental Protocols
This is a standardized method for determining the MIC of an antifungal agent.
-
Principle: A serial dilution of the antifungal agent is prepared in a liquid growth medium in a 96-well plate. Each well is inoculated with a standardized fungal suspension, and the plate is incubated. The MIC is the lowest concentration that inhibits visible fungal growth.
-
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in RPMI-1640 medium in a 96-well microtiter plate.
-
Prepare a fungal inoculum from a fresh culture and adjust the concentration to 1-5 x 10^6 CFU/mL. Dilute this further in RPMI-1640 to achieve a final inoculum size of 0.5-2.5 x 10^3 CFU/mL in the wells.
-
Add the fungal inoculum to each well. Include a growth control (no drug) and a sterility control (no inoculum).
-
Incubate the plate at 35-37°C for 24-48 hours.
-
Determine the MIC by visual inspection as the lowest concentration with no visible growth.
-
This assay assesses the viability of fungal cells by measuring their respiratory activity.
-
Principle: Viable fungal cells with active mitochondrial dehydrogenases reduce the colorless water-soluble tetrazolium salt, 2,3,5-triphenyltetrazolium chloride (TTC), to a red, water-insoluble formazan. The intensity of the red color is proportional to the number of viable cells.
-
Protocol:
-
Treat fungal cells with this compound at various concentrations.
-
Wash the cells and resuspend them in a buffer solution (e.g., phosphate buffer, pH 7.0).
-
Add a TTC solution (e.g., 0.1% w/v) to the cell suspension and incubate in the dark for a defined period (e.g., 2-4 hours) at an appropriate temperature (e.g., 30-37°C).
-
Pellet the cells by centrifugation and discard the supernatant.
-
Extract the red formazan from the cells using a suitable solvent (e.g., ethanol or DMSO).
-
Measure the absorbance of the extracted formazan at a wavelength of approximately 485-510 nm.
-
A decrease in absorbance compared to the untreated control indicates a reduction in cell viability.
-
Mechanism of Antimycotic Action
The primary target of 1,10-phenanthroline in fungi is the mitochondrion. It disrupts the electron transport chain, leading to a decrease in cellular respiration and ATP production. This ultimately results in cell death.
Caption: Antimycotic mechanism of this compound.
Conclusion
This compound and its derivatives represent a versatile class of compounds with significant potential in the development of novel anticancer and antimycotic therapies. Their multifaceted mechanisms of action, which include DNA interaction, ROS generation, proteasome inhibition, and mitochondrial disruption, offer multiple avenues for therapeutic intervention. The data and protocols presented in this guide provide a solid foundation for further research into the optimization and clinical translation of these promising agents. Future studies should focus on elucidating the precise molecular targets and signaling pathways to enhance their efficacy and selectivity, paving the way for the next generation of metal-based and heterocyclic drugs.
References
- 1. 1,10-phenanthroline promotes copper complexes into tumor cells and induces apoptosis by inhibiting the proteasome activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The BCL2 family: from apoptosis mechanisms to new advances in targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. resources.novusbio.com [resources.novusbio.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. cosmobiousa.com [cosmobiousa.com]
- 8. 1,10-Phenanthroline promotes copper complexes into tumor cells and induces apoptosis by inhibiting the proteasome activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Methodological & Application
Application Notes and Protocols for the Spectrophotometric Determination of Iron Using 1,10-Phenanthroline
Introduction
The accurate quantification of iron is crucial in various fields, including environmental monitoring, clinical diagnostics, pharmaceutical analysis, and quality control in manufacturing. One of the most reliable and widely used methods for determining trace amounts of iron in aqueous samples is spectrophotometry using 1,10-phenanthroline as a chromogenic agent. This method is highly sensitive, selective, and adheres to Beer-Lambert's law over a significant concentration range, making it ideal for researchers, scientists, and drug development professionals.
This application note provides a detailed protocol for the determination of total iron by converting all iron present to the ferrous (Fe²⁺) state and complexing it with 1,10-phenanthroline. The resulting orange-red complex, tris(1,10-phenanthroline)iron(II), exhibits a strong absorbance at a maximum wavelength (λmax) of approximately 508 nm, allowing for precise spectrophotometric measurement.[1][2]
Principle of the Method
The spectrophotometric determination of iron using 1,10-phenanthroline is based on the formation of a stable, intensely colored complex.[2][3] The key steps involved are:
-
Reduction of Ferric Iron (Fe³⁺): Since 1,10-phenanthroline only forms a colored complex with ferrous iron (Fe²⁺), any ferric iron (Fe³⁺) present in the sample must first be reduced.[2][4] Hydroxylamine hydrochloride is commonly used for this purpose, as it efficiently reduces Fe³⁺ to Fe²⁺ without interfering with the subsequent analysis.[2][3] The reaction is as follows: 4Fe³⁺ + 2NH₂OH·HCl → 4Fe²⁺ + N₂O + H₂O + 4H⁺ + 2Cl⁻
-
Complexation with 1,10-Phenanthroline: Three molecules of 1,10-phenanthroline (a bidentate ligand) chelate with one ferrous ion to form the orange-red tris(1,10-phenanthroline)iron(II) complex, [Fe(C₁₂H₈N₂)₃]²⁺.[4]
-
pH Control: The color intensity of the complex is stable within a pH range of 2 to 9.[1][2] A buffer solution, typically sodium acetate, is used to adjust and maintain the pH within an optimal range (commonly 3 to 9) to ensure complete complex formation.[2][5][6]
-
Spectrophotometric Measurement: The absorbance of the resulting colored solution is measured at its wavelength of maximum absorbance (λmax), which is approximately 508 nm.[1][2] According to Beer-Lambert's law, the absorbance is directly proportional to the concentration of the iron complex, and thus to the concentration of iron in the original sample.[2][7]
Chemical Reaction Pathway
Caption: Chemical workflow for iron determination.
Apparatus and Reagents
A comprehensive list of necessary equipment and chemical reagents is provided below.
| Category | Item |
| Apparatus | UV-Vis Spectrophotometer |
| Matched cuvettes (1 cm path length) | |
| Volumetric flasks (various sizes: 50 mL, 100 mL, 250 mL, 1000 mL) | |
| Volumetric pipettes (various sizes: 1 mL, 2 mL, 5 mL, 10 mL, 25 mL) | |
| Graduated cylinders | |
| Beakers | |
| Analytical balance (readable to ±0.1 mg) | |
| pH meter | |
| Reagents | Ferrous Ammonium Sulfate Hexahydrate (Fe(NH₄)₂(SO₄)₂·6H₂O), analytical grade |
| 1,10-Phenanthroline Monohydrate (C₁₂H₈N₂·H₂O) | |
| Hydroxylamine Hydrochloride (NH₂OH·HCl) | |
| Sodium Acetate (CH₃COONa) or Sodium Acetate Trihydrate (CH₃COONa·3H₂O) | |
| Concentrated Sulfuric Acid (H₂SO₄) | |
| Deionized or Distilled Water |
Preparation of Solutions
Accurate preparation of standard and reagent solutions is critical for obtaining reliable results.
| Solution | Preparation Protocol |
| Stock Iron Solution (e.g., 100 ppm) | Accurately weigh approximately 0.7022 g of ferrous ammonium sulfate hexahydrate.[8] Dissolve in a beaker with deionized water. Quantitatively transfer to a 1000 mL volumetric flask. Add 2.5 mL of concentrated sulfuric acid, then dilute to the mark with deionized water and mix thoroughly.[1][2] Calculate the exact concentration. |
| Standard Iron Solutions (e.g., 1-5 ppm) | Prepare a series of standard solutions by accurately diluting the stock iron solution. For example, to prepare a 2 ppm standard in a 100 mL flask, pipette 2.00 mL of the 100 ppm stock solution and dilute to the mark.[8] |
| 1,10-Phenanthroline Solution (0.1% w/v) | Dissolve 0.1 g of 1,10-phenanthroline monohydrate in 100 mL of deionized water.[2] Gentle warming may be necessary to facilitate dissolution.[2][9] |
| Hydroxylamine Hydrochloride Solution (10% w/v) | Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of deionized water.[2] |
| Sodium Acetate Buffer Solution (1.2 M) | Dissolve 10 g of sodium acetate in 100 mL of deionized water.[2] |
Experimental Protocol
The following protocol outlines the steps for preparing a calibration curve and analyzing an unknown sample.
Caption: Experimental workflow for spectrophotometric iron analysis.
1. Preparation of Calibration Standards and Blank:
-
Into a series of five 100 mL volumetric flasks, pipette appropriate volumes (e.g., 1.0, 5.0, 10.0, 25.0, and 50.0 mL) of the standard iron stock solution.[2]
-
In a separate 100 mL volumetric flask, add 50 mL of deionized water to serve as the blank.[2]
2. Preparation of the Unknown Sample:
-
Accurately pipette a known volume of the unknown sample into a 100 mL volumetric flask. The volume should be chosen such that the final absorbance falls within the range of the calibration curve.
3. Color Development:
-
To each flask (standards, blank, and unknown), add the following reagents in the specified order, mixing after each addition:
-
Dilute each solution to the 100 mL mark with deionized water and mix thoroughly.
-
Allow the solutions to stand for at least 10 minutes to ensure complete color development.[2]
4. Spectrophotometric Measurement:
-
Set the spectrophotometer to the wavelength of maximum absorbance, approximately 508 nm.[1][2]
-
Use the blank solution to zero the absorbance of the instrument.
-
Measure the absorbance of each standard solution and the unknown sample solution. Record the values.
Data Presentation and Analysis
The collected data should be organized and analyzed to determine the concentration of iron in the unknown sample.
Table of Calibration Data:
| Standard Concentration (ppm Fe) | Absorbance at 508 nm |
| 0.0 (Blank) | 0.000 |
| 1.0 | [Record Value] |
| 2.0 | [Record Value] |
| 3.0 | [Record Value] |
| 4.0 | [Record Value] |
| 5.0 | [Record Value] |
| Unknown Sample | [Record Value] |
Calibration Curve:
-
Plot a graph of absorbance (y-axis) versus the concentration of the iron standards (x-axis).
-
Perform a linear regression analysis on the data points. The resulting plot should be a straight line passing through the origin, confirming adherence to Beer's Law.
-
The equation of the line will be in the form y = mx + c, where y is the absorbance, x is the concentration, m is the slope, and c is the y-intercept (which should be close to zero).
Calculation of Unknown Concentration:
-
Use the equation of the line from the linear regression to calculate the concentration of iron in the diluted unknown sample.
-
Concentration_unknown = (Absorbance_unknown - y-intercept) / slope
-
-
Account for any dilutions made during the preparation of the unknown sample to determine the concentration in the original, undiluted sample.
Potential Interferences
Several ions can interfere with this method. It is important to be aware of them and take appropriate measures if they are suspected to be present in the sample matrix.
| Interfering Ion | Nature of Interference | Mitigation Strategy |
| Strong Oxidants | Can prevent the complete reduction of Fe³⁺ to Fe²⁺. | Add an excess of hydroxylamine hydrochloride.[10] |
| Cyanide, Nitrite | Interfere with the color development process. | Sample pre-treatment may be required. |
| Phosphates | Can form complexes with iron, interfering with color formation. | Addition of citrate can help to eliminate this interference.[10] |
| Certain Metals | Ions like Zn²⁺, Cu²⁺, Co²⁺, and Ni²⁺ can form complexes with 1,10-phenanthroline. | Add an excess of 1,10-phenanthroline.[10] For significant interference, masking agents or separation techniques may be necessary. |
This comprehensive protocol provides a robust framework for the accurate and reliable determination of iron in various sample types. Adherence to careful laboratory practices, particularly in the preparation of solutions and handling of samples, will ensure high-quality results.
References
- 1. tau.ac.il [tau.ac.il]
- 2. chem321labspring11.pbworks.com [chem321labspring11.pbworks.com]
- 3. bpasjournals.com [bpasjournals.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. web.pdx.edu [web.pdx.edu]
- 6. IronSpec [web.pdx.edu]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. cdn.juniata.edu [cdn.juniata.edu]
- 9. flinnsci.com [flinnsci.com]
- 10. benchchem.com [benchchem.com]
Application Notes: Standard Operating Procedure for Colorimetric Iron Assay with 1,10-Phenanthroline
Introduction
This document provides a detailed standard operating procedure for the quantitative determination of iron in aqueous samples using the 1,10-phenanthroline colorimetric method. This assay is highly sensitive and is suitable for the analysis of iron in various samples, including water, biological fluids, and pharmaceutical preparations. The procedure is intended for researchers, scientists, and drug development professionals.
Principle of the Assay
The 1,10-phenanthroline method is based on the reaction of ferrous iron (Fe²⁺) with three molecules of 1,10-phenanthroline to form a stable, orange-red complex, tris(1,10-phenanthroline)iron(II).[1][2] The intensity of the color produced is directly proportional to the concentration of ferrous iron in the sample and obeys Beer's law over a specific concentration range.[3][4]
Since iron in samples can exist in both ferrous (Fe²⁺) and ferric (Fe³⁺) states, a reducing agent, such as hydroxylamine hydrochloride, is used to reduce all ferric iron to ferrous iron, ensuring the measurement of total iron.[2][3][5] The subsequent addition of a buffer solution, typically sodium acetate, adjusts the pH to an optimal range of 3 to 9 for rapid and stable color development.[1][3][4][6] The absorbance of the resulting colored complex is measured spectrophotometrically at its maximum wavelength (λmax), which is approximately 508-510 nm.[3][7][8]
Signaling Pathway and Reaction Mechanism
The core of this assay is the chelation of ferrous iron by 1,10-phenanthroline. The diagram below illustrates the chemical transformation and the principle of detection.
Caption: Chemical reaction and detection principle of the 1,10-phenanthroline iron assay.
Materials and Reagents
Equipment
-
Spectrophotometer (visible range)
-
Cuvettes (1 cm path length)
-
Volumetric flasks (various sizes: 50 mL, 100 mL, 250 mL, 1 L)
-
Pipettes (various sizes)
-
Burettes
-
Beakers
-
Graduated cylinders
-
Analytical balance
-
pH meter
-
Heating plate/stirrer (optional)
Reagents
-
1,10-Phenanthroline Solution (0.1% w/v): Dissolve 0.1 g of 1,10-phenanthroline monohydrate in 100 mL of deionized water. Gentle warming may be necessary to aid dissolution.[3] Store in a dark bottle.
-
Hydroxylamine Hydrochloride Solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of deionized water.[3] This solution is harmful and should be handled with care.[7][9][10]
-
Sodium Acetate Buffer Solution (1.2 M): Dissolve 10 g of sodium acetate in 100 mL of deionized water.[3]
-
Standard Iron Stock Solution (e.g., 100 ppm): Accurately weigh about 0.702 g of ferrous ammonium sulfate hexahydrate [Fe(NH₄)₂(SO₄)₂·6H₂O], dissolve it in a 1 L volumetric flask with deionized water containing 2.5 mL of concentrated sulfuric acid, and dilute to the mark.[3][4] This will give a stock solution of 100 mg/L (100 ppm) of iron.
-
Deionized Water
-
Concentrated Sulfuric Acid (H₂SO₄)
Experimental Protocol
The following workflow diagram outlines the major steps of the experimental procedure.
Caption: Experimental workflow for the 1,10-phenanthroline iron assay.
Preparation of Standard Curve
-
Prepare a series of standard iron solutions by diluting the stock solution. For example, to prepare standards of 1, 2, 4, 6, and 8 ppm, pipette 1, 2, 4, 6, and 8 mL of the 100 ppm stock solution into separate 100 mL volumetric flasks.
-
Prepare a blank by adding deionized water to a 100 mL volumetric flask.[3]
-
To each flask (including the blank), add the following reagents in the specified order:
-
Dilute each flask to the 100 mL mark with deionized water and mix thoroughly.
-
Allow the solutions to stand for at least 10 minutes for complete color development.[3][7][10]
Sample Preparation
-
Accurately measure a known volume or weight of the sample.
-
If the sample is solid, it may require acid digestion to bring the iron into solution.
-
Dilute the sample with deionized water to an estimated iron concentration that falls within the range of the standard curve.
-
Transfer an appropriate volume of the diluted sample to a 100 mL volumetric flask.
-
Treat the sample in the same manner as the standards by adding hydroxylamine hydrochloride, 1,10-phenanthroline, and sodium acetate buffer as described in section 5.1.
-
Dilute to the final volume with deionized water and mix well.
Spectrophotometric Measurement
-
Use the blank solution to zero the instrument.[11]
-
Measure the absorbance of each standard and the sample solution.
-
Record the absorbance values.
Data Analysis
-
Plot a calibration curve of absorbance versus the concentration of the iron standards.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c), where y is the absorbance, x is the concentration, m is the slope, and c is the y-intercept. The R² value should be close to 1, indicating a good linear fit.
-
Use the absorbance of the unknown sample and the equation of the calibration curve to calculate the concentration of iron in the sample.
-
Remember to account for any dilution factors used during sample preparation to determine the iron concentration in the original sample.
Quantitative Data Summary
| Parameter | Value | Reference |
| Wavelength of Maximum Absorbance (λmax) | 508 - 510 nm | [3][7][8] |
| Molar Absorptivity (ε) | ~11,100 L mol⁻¹ cm⁻¹ | [3] |
| Optimal pH Range | 2 - 9 | [1][3][4][6] |
| Recommended pH for Rapid Color Development | 2.9 - 3.5 | [1] |
| Color Stability | Stable for at least 6 months | [1] |
| Linear Range | Typically 0.1 - 10 ppm | [12] |
Interferences
Several ions and substances can interfere with the 1,10-phenanthroline method. It is crucial to be aware of these potential interferences and take appropriate measures to mitigate them.
| Interfering Substance | Effect | Mitigation Strategy | Reference |
| Strong Oxidizing Agents | Prevent the complete reduction of Fe³⁺ to Fe²⁺. | Add an excess of hydroxylamine hydrochloride. | [1] |
| Cyanide, Nitrite, Phosphates | Interfere with color development. | Boiling with acid can remove cyanide and nitrite. For phosphates, adding citrate can help. | [1] |
| Certain Metal Ions (e.g., Zn²⁺, Cr³⁺, Co²⁺, Cu²⁺, Ni²⁺) | Form complexes with 1,10-phenanthroline, reducing the amount available for iron. | Add an excess of 1,10-phenanthroline. | [1] |
| Bismuth, Cadmium, Mercury, Silver, Molybdate | Can precipitate the 1,10-phenanthroline reagent. | An excess of the 1,10-phenanthroline reagent can help minimize precipitation. | [1] |
| EDTA | Chelates iron, preventing its reaction with 1,10-phenanthroline. | Avoid samples containing EDTA or use a digestion method to break down the chelate. | [13] |
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Hydroxylamine hydrochloride is harmful if ingested.[7][9][10] Handle with care.
-
Concentrated sulfuric acid is highly corrosive. Handle it in a fume hood and add it to water slowly, never the other way around.
-
Dispose of all chemical waste according to institutional guidelines.
References
- 1. NEMI Method Summary - 3500-Fe B [nemi.gov]
- 2. chemetrics.b-cdn.net [chemetrics.b-cdn.net]
- 3. chem321labspring11.pbworks.com [chem321labspring11.pbworks.com]
- 4. chemlab.truman.edu [chemlab.truman.edu]
- 5. bpasjournals.com [bpasjournals.com]
- 6. IronSpec [web.pdx.edu]
- 7. edu.rsc.org [edu.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. scribd.com [scribd.com]
- 11. flinnsci.com [flinnsci.com]
- 12. scispace.com [scispace.com]
- 13. chemetrics.com [chemetrics.com]
Application of 1,10-Phenanthroline Hydrochloride in Water Quality Analysis: A Detailed Guide
Introduction
1,10-Phenanthroline hydrochloride is a heterocyclic organic compound widely utilized in analytical chemistry, particularly for the quantitative determination of iron in various water samples, including drinking water, industrial wastewater, and surface water.[1][2] This application note provides a comprehensive overview of the principles, detailed experimental protocols, and data interpretation for the spectrophotometric analysis of iron using the 1,10-phenanthroline method. The methodology is sensitive, reliable, and conforms to established standards for water quality monitoring.[1][2]
The core of this method lies in the reaction between ferrous iron (Fe²⁺) and 1,10-phenanthroline, which forms a stable, orange-red complex known as ferroin. The intensity of the color produced is directly proportional to the concentration of iron in the sample and can be quantified using a spectrophotometer. The reaction is highly specific to ferrous iron; therefore, a reducing agent is necessary to convert any ferric iron (Fe³⁺) present in the sample to the ferrous state for total iron determination.[2][3]
Principle of the Method
The determination of iron in water using this compound involves a three-step chemical process:
-
Reduction of Ferric Iron (Fe³⁺): Since only ferrous iron (Fe²⁺) reacts with 1,10-phenanthroline, any ferric iron present in the water sample must first be reduced to the ferrous state.[2][3] This is typically achieved by adding a reducing agent such as hydroxylamine hydrochloride. The reaction is as follows: 4Fe³⁺ + 2NH₂OH·HCl → 4Fe²⁺ + N₂O + H₂O + 4H⁺ + 2Cl⁻
-
Complexation with 1,10-Phenanthroline: In a buffered solution (typically pH 3-9), three molecules of 1,10-phenanthroline chelate a single ferrous ion to form a stable, intensely colored orange-red complex, [Fe(C₁₂H₈N₂)₃]²⁺.[4] The optimal pH for rapid color development is between 2.9 and 3.5.[1]
-
Spectrophotometric Measurement: The absorbance of the resulting ferroin complex is measured at its wavelength of maximum absorbance (λmax), which is approximately 508-510 nm.[5] According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the iron complex, allowing for the quantification of iron in the original sample by comparison with a calibration curve prepared from standards of known iron concentrations.[4]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the spectrophotometric determination of iron using 1,10-phenanthroline.
| Parameter | Value | References |
| Wavelength of Maximum Absorbance (λmax) | 508 - 510 nm | [5] |
| Molar Absorptivity (ε) | 11,100 L mol⁻¹ cm⁻¹ | [4][6] |
| Optimal pH Range | 3.0 - 9.0 | [1][6] |
| pH for Rapid Color Development | 2.9 - 3.5 | [1] |
| Detection Level | As low as 10 µg/L with a 5 cm path length cell | [1] |
| Stoichiometry (Fe²⁺:1,10-Phenanthroline) | 1:3 | [1] |
Interferences
Several ions and chemical species can interfere with the accuracy of the 1,10-phenanthroline method for iron determination. The table below lists common interferences and recommended mitigation strategies.
| Interfering Substance | Effect | Mitigation Strategy | References |
| Strong Oxidizing Agents | Prevent complete reduction of Fe³⁺ to Fe²⁺. | Add an excess of the reducing agent (hydroxylamine hydrochloride). | [1][2][3] |
| Cyanide, Nitrite, Phosphates | Interfere with color development. | For phosphates, adding citrate can help. Boiling with acid can remove cyanide and nitrite. | [1][2][3] |
| Zinc (Zn²⁺) | Forms a colorless complex with 1,10-phenanthroline, reducing color intensity, especially at concentrations exceeding 10 times that of iron. | Add an excess of 1,10-phenanthroline. | [1][2][3] |
| Chromium (Cr³⁺), Cobalt (Co²⁺), Copper (Cu²⁺), Nickel (Ni²⁺) | Can form complexes with 1,10-phenanthroline and interfere, especially at high concentrations. | Add an excess of 1,10-phenanthroline. | [1][2][3] |
| Bismuth, Cadmium, Mercury, Silver | Can precipitate the 1,10-phenanthroline reagent. | An excess of the 1,10-phenanthroline reagent can help to minimize precipitation from some interfering ions. | [1][2] |
| Molybdate | May precipitate the reagent, leading to low results. | Not easily mitigated in this method. | [2] |
Experimental Protocols
This section provides detailed protocols for the preparation of reagents, construction of a calibration curve, and the analysis of water samples for total iron.
Reagent Preparation
-
Standard Iron Stock Solution (100 mg/L): Accurately weigh 0.7022 g of ferrous ammonium sulfate hexahydrate [Fe(NH₄)₂(SO₄)₂·6H₂O]. Dissolve it in approximately 500 mL of deionized water containing 2.5 mL of concentrated sulfuric acid. Quantitatively transfer the solution to a 1-liter volumetric flask and dilute to the mark with deionized water.[6]
-
This compound Solution (0.1% w/v): Dissolve 0.1 g of 1,10-phenanthroline monohydrate in 100 mL of deionized water. Gentle warming may be required to aid dissolution.[6][7]
-
Hydroxylamine Hydrochloride Solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of deionized water.[6]
-
Sodium Acetate Buffer Solution: Dissolve 10 g of sodium acetate in 100 mL of deionized water. This solution is used to adjust the pH.[6][7]
Calibration Curve Construction
-
Prepare a series of standard iron solutions with concentrations ranging from approximately 0.1 to 2.0 mg/L by diluting the standard iron stock solution.
-
Pipette 1.0, 2.0, 5.0, 10.0, and 20.0 mL of the 10 mg/L working standard iron solution into separate 100 mL volumetric flasks. This will create standards with concentrations of 0.1, 0.2, 0.5, 1.0, and 2.0 mg/L, respectively.
-
Prepare a blank by adding deionized water to a 100 mL volumetric flask.[7]
-
To each flask (including the blank), add 1.0 mL of hydroxylamine hydrochloride solution and 5.0 mL of 1,10-phenanthroline solution.[7]
-
Add 8.0 mL of sodium acetate buffer solution to each flask and mix well.[6]
-
Dilute each solution to the 100 mL mark with deionized water, mix thoroughly, and allow the color to develop for at least 10-15 minutes.[6]
-
Set the spectrophotometer to a wavelength of 510 nm.
-
Use the blank solution to zero the spectrophotometer.
-
Measure the absorbance of each standard solution.
-
Plot a graph of absorbance versus iron concentration (in mg/L). This is the calibration curve.
Water Sample Analysis
-
Collect the water sample in a clean, acid-washed bottle.
-
Pipette a suitable aliquot of the water sample (e.g., 50 mL) into a 100 mL volumetric flask. If the iron concentration is expected to be high, dilute the sample accordingly.
-
Add 1.0 mL of hydroxylamine hydrochloride solution and 5.0 mL of 1,10-phenanthroline solution to the flask.[7]
-
Add 8.0 mL of sodium acetate buffer solution and mix.[6]
-
Dilute to the 100 mL mark with deionized water, mix well, and allow 10-15 minutes for color development.[6]
-
Measure the absorbance of the sample at 510 nm using the spectrophotometer.
-
Determine the concentration of iron in the sample by comparing its absorbance to the calibration curve.
Visualizations
Chemical Reaction Pathway
Caption: Reaction pathway for the determination of iron using 1,10-phenanthroline.
Experimental Workflow
Caption: Workflow for the spectrophotometric determination of iron in water samples.
Conclusion
The this compound method provides a robust and sensitive means for quantifying iron in water samples. Its reliability has made it a standard procedure in environmental and industrial water quality analysis. By following the detailed protocols and being mindful of potential interferences, researchers and scientists can obtain accurate and reproducible results. The simplicity of the procedure and the stability of the colored complex make it an ideal choice for routine monitoring of iron levels to ensure compliance with regulatory standards and to safeguard public health.
References
Application Notes and Protocols: DNA Cleavage Studies Using 1,10-Phenanthroline-Copper Complex
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing 1,10-phenanthroline-copper complexes in DNA cleavage studies. This information is critical for researchers in biochemistry, molecular biology, and drug development investigating DNA-damaging agents.
Introduction
The 1,10-phenanthroline-copper complex is a well-established chemical nuclease that can induce DNA strand scission. The active species is typically the copper(I) complex, which, in the presence of a reducing agent and molecular oxygen, generates reactive oxygen species (ROS) that lead to oxidative damage of the DNA backbone.[1][2][3][4] This property has made it a valuable tool for studying DNA structure, DNA-protein interactions, and for the development of potential therapeutic agents with DNA-targeting capabilities.[5][6][7]
The general mechanism involves the reduction of Cu(II) to Cu(I), which then reacts with molecular oxygen to produce ROS such as hydroxyl radicals (•OH) and superoxide anions (O₂⁻).[8][9][10] These highly reactive species can abstract hydrogen atoms from the deoxyribose sugar in the DNA backbone, ultimately leading to strand breaks.
Key Applications
-
Artificial Nuclease Activity: Mimicking the function of natural nucleases for site-specific DNA cleavage.[4][11]
-
Footprinting Analysis: Determining the binding sites of proteins or small molecules on a DNA strand.
-
Anticancer Drug Development: Investigating the potential of copper complexes as chemotherapeutic agents that induce DNA damage in cancer cells.[6][12]
-
Mechanistic Studies of DNA Damage: Elucidating the role of reactive oxygen species in DNA cleavage.[1][8]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on 1,10-phenanthroline-copper complexes and their derivatives, providing a comparative look at their DNA binding and cleavage efficiencies.
Table 1: DNA Binding Constants of Various Copper-Phenanthroline Complexes
| Complex | DNA Type | Binding Constant (Kapp, M⁻¹) | Reference |
| [Cu(pdon)(DMSO)Cl₂] | CT-DNA | 2.68 x 10⁵ | [13] |
| [Cu₂(pdon)₂Cl₄] | CT-DNA | 5.20 x 10⁵ | [13] |
| --INVALID-LINK--₂ | CT-DNA | 7.05 x 10⁵ | [13] |
| --INVALID-LINK--](ClO₄) | Plasmid DNA | 2.44 x 10⁴ | [10] |
| [Cu(phen)₂(quinolone)] | CT-DNA | 2.45 x 10⁴ | [11] |
pdon = 1,10-phenanthroline-5,6-dione; CT-DNA = Calf Thymus DNA
Table 2: Kinetic Parameters for DNA Cleavage
| Complex | Substrate | k_cat (h⁻¹) | K_M (M) | Reference |
| --INVALID-LINK--](ClO₄) | Supercoiled DNA | 1.32 | 5.46 x 10⁻⁵ | [10] |
| [Cu(fleroxacin)(phen)] | Supercoiled DNA | 12.64 | Not Reported | [14][15] |
Experimental Protocols
Protocol 1: DNA Cleavage Assay Using Agarose Gel Electrophoresis
This protocol outlines the general procedure for assessing the DNA cleavage activity of a 1,10-phenanthroline-copper complex using supercoiled plasmid DNA.
Materials:
-
Supercoiled plasmid DNA (e.g., pUC19, pBR322)
-
1,10-phenanthroline
-
Copper(II) sulfate (CuSO₄) or other copper salt
-
Reducing agent (e.g., sodium ascorbate, 3-mercaptopropionic acid)
-
HEPES or Tris-HCl buffer
-
Sodium chloride (NaCl)
-
Agarose
-
TAE or TBE buffer
-
DNA loading dye (6x)
-
DNA stain (e.g., SYBR Safe, Ethidium Bromide)
-
Distilled water
Procedure:
-
Reaction Mixture Preparation:
-
In a microcentrifuge tube, prepare the reaction mixture in the desired buffer (e.g., 80 mM HEPES, pH 7.2) with a final volume of 20 µL.[16]
-
Add the supercoiled plasmid DNA to a final concentration of 20 µg/mL (400 ng total).[16]
-
Add the 1,10-phenanthroline-copper complex to the desired final concentrations (e.g., 5-50 µM).[16] The complex can be pre-formed by mixing equimolar or a slight excess of 1,10-phenanthroline with the copper salt.
-
Add NaCl to a final concentration of 25 mM.[16]
-
Initiate the cleavage reaction by adding the reducing agent (e.g., 1 mM sodium ascorbate).[16]
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 30 or 60 minutes).[16]
-
-
Quenching the Reaction:
-
Stop the reaction by adding 4 µL of 6x DNA loading dye.
-
-
Agarose Gel Electrophoresis:
-
Visualization and Analysis:
-
Visualize the DNA bands under a UV transilluminator or with a gel documentation system.[19][20]
-
Analyze the extent of DNA cleavage by observing the conversion of the supercoiled form (Form I) to the nicked circular form (Form II) and the linear form (Form III).
-
Quantify the intensity of each band using densitometry software to determine the percentage of each DNA form.[16]
-
Protocol 2: Mechanistic Investigation Using ROS Scavengers
To identify the reactive oxygen species involved in the DNA cleavage, specific scavengers can be added to the reaction mixture.
Procedure:
-
Follow the DNA Cleavage Assay protocol as described above.
-
In separate reaction tubes, add one of the following ROS scavengers before initiating the reaction with the reducing agent:[9]
-
For hydroxyl radicals (•OH): Dimethyl sulfoxide (DMSO) at a final concentration of 10%.
-
For singlet oxygen (¹O₂): Sodium azide (NaN₃) at a final concentration of 10 mM.
-
To stabilize singlet oxygen: Deuterium oxide (D₂O) can be used as the solvent for the reaction mixture.
-
-
Compare the DNA cleavage in the presence of each scavenger to a control reaction without any scavenger. A significant reduction in cleavage suggests the involvement of the scavenged ROS.[9]
Visualizations
Caption: Mechanism of DNA cleavage by 1,10-phenanthroline-copper complex.
Caption: Experimental workflow for DNA cleavage assay.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Copper-phenanthroline-induced site-specific oxygen-radical damage to DNA. Detection of loosely bound trace copper in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Forty Years after the Discovery of Its Nucleolytic Activity: [Cu(phen)2]2+ Shows Unattended DNA Cleavage Activity upon Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. Synthesis, Structural, and Cytotoxic Properties of New Water-Soluble Copper(II) Complexes Based on 2,9-Dimethyl-1,10-Phenanthroline and Their One Derivative Containing 1,3,5-Triaza-7-Phosphaadamantane-7-Oxide [mdpi.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Reactive oxygen species generated from the reaction of copper(II) complexes with biological reductants cause DNA strand scission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DNA oxidation profiles of copper phenanthrene chemical nucleases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Copper (II) complex of 1,10-phenanthroline and L-tyrosine with DNA oxidative cleavage activity in the gallic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. iipseries.org [iipseries.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. tandfonline.com [tandfonline.com]
- 14. Synthesis, structure, and biological evaluation of a copper(ii) complex with fleroxacin and 1,10-phenanthroline - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Copper(II) and silver(I)-1,10-phenanthroline-5,6-dione complexes interact with double-stranded DNA: further evidence of their apparent multi-modal activity towards Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bento.bio [bento.bio]
- 18. research.cbc.osu.edu [research.cbc.osu.edu]
- 19. DNA Gel Electrophoresis: Step-by-Step Protocol - iGene Labserve [igenels.com]
- 20. Agarose Gel Electrophoresis for the Separation of DNA Fragments - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: 1,10-Phenanthroline Hydrochloride as a Redox Indicator in Titrations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1,10-phenanthroline hydrochloride, primarily through its iron(II) complex known as ferroin, as a redox indicator in volumetric analysis. Ferroin is a versatile and reliable indicator for various redox titrations, particularly in cerimetry and with potassium dichromate.
Principle of Operation
1,10-Phenanthroline is a bidentate ligand that forms a stable, intensely colored complex with iron(II) ions, [Fe(phen)₃]²⁺, known as ferroin.[1] This complex is deep red.[2] In the presence of an oxidizing agent, the iron center is oxidized from Fe(II) to Fe(III), forming the [Fe(phen)₃]³⁺ complex, which has a pale blue color.[1][2] This sharp and reversible color change at a specific electrode potential makes it an excellent redox indicator.[3][4]
The redox reaction of the indicator can be represented as:
[Fe(phen)₃]³⁺ (pale blue) + e⁻ ⇌ [Fe(phen)₃]²⁺ (red)
The transition potential for this change is approximately +1.06 V in 1 M sulfuric acid.[3]
Quantitative Data
The properties of 1,10-phenanthroline-based redox indicators can be fine-tuned by substituting different functional groups onto the phenanthroline ring system. This allows for the selection of an indicator with a transition potential best suited for a particular titration.
| Indicator Name | Composition | Color (Reduced Form) | Color (Oxidized Form) | Transition Potential (V vs. NHE) |
| Ferroin | Tris(1,10-phenanthroline)iron(II) sulfate | Red | Pale Blue | +1.06 |
| Nitroferroin | Tris(5-nitro-1,10-phenanthroline)iron(II) sulfate | Red | Pale Blue | +1.25 |
| Methylferroin | Tris(4,7-dimethyl-1,10-phenanthroline)iron(II) sulfate | Red | Pale Blue | +0.87 |
Note: Transition potentials can vary with the acidic medium used.
Diagram of the Redox Chemistry
The following diagram illustrates the reversible oxidation-reduction mechanism of the ferroin indicator.
Caption: Redox mechanism of the Ferroin indicator.
Experimental Protocols
Preparation of Ferroin Indicator Solution (0.025 M)
This protocol describes the standard method for preparing the ferroin indicator solution.
Materials:
-
1,10-Phenanthroline monohydrate (C₁₂H₈N₂·H₂O)
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
-
Distilled or deionized water
-
100 mL volumetric flask
-
Analytical balance
Procedure:
-
Weigh 0.7 g of ferrous sulfate heptahydrate and 1.485 g of 1,10-phenanthroline monohydrate.
-
Dissolve both solids in approximately 70 mL of distilled water in a beaker.
-
Transfer the solution quantitatively to a 100 mL volumetric flask.
-
Dilute to the mark with distilled water and mix thoroughly.
-
Store the solution in a well-stoppered bottle.
Cerimetric Titration of Ferrous Iron
This protocol details the determination of ferrous iron (Fe²⁺) using a standardized solution of cerium(IV) sulfate. This method is widely used in the pharmaceutical and chemical industries for the assay of iron salts.[5]
Materials:
-
Sample containing an unknown quantity of ferrous iron.
-
Standardized 0.1 M cerium(IV) sulfate solution.
-
Ferroin indicator solution.
-
5 M Sulfuric acid (H₂SO₄).
-
Burette, pipette, conical flask, and other standard laboratory glassware.
Procedure:
-
Accurately weigh a sample containing approximately 2.0 g of the ferrous compound and transfer it to a 100 mL volumetric flask.
-
Add 50 mL of 5 M sulfuric acid and swirl to dissolve.
-
Allow the solution to stand for five minutes.
-
Make up to the mark with 5 M sulfuric acid and mix well.
-
Pipette a 20 mL aliquot of this solution into a 250 mL conical flask.
-
Add 2 drops of ferroin indicator solution. The solution should turn red.
-
Titrate with the standardized 0.1 M cerium(IV) sulfate solution from a burette.
-
The endpoint is reached when the color changes sharply from red to a pale yellow or milky yellow.[6]
-
Record the volume of the titrant used.
-
Repeat the titration with further aliquots until concordant results are obtained.
Determination of Chemical Oxygen Demand (COD) using Potassium Dichromate
This protocol outlines the back-titration method for determining the Chemical Oxygen Demand (COD) of a water sample, a critical parameter in environmental monitoring. Ferroin is used to determine the excess dichromate.[7]
Materials:
-
Water sample.
-
Standardized 0.25 N potassium dichromate (K₂Cr₂O₇) solution.
-
Standardized 0.1 N ferrous ammonium sulfate (FAS) solution.
-
Concentrated sulfuric acid (H₂SO₄).
-
Mercuric sulfate (HgSO₄) (to complex chlorides).
-
Ferroin indicator solution.
-
Reflux apparatus.
Procedure:
-
Pipette 20 mL of the water sample into a reflux flask.
-
Add 1 g of mercuric sulfate and a few glass beads.
-
Carefully and slowly add 30 mL of concentrated sulfuric acid.
-
Add 10 mL of 0.25 N potassium dichromate solution.
-
Connect the flask to the condenser and reflux for 2 hours.
-
Allow the solution to cool to room temperature.
-
Dilute the mixture with distilled water to approximately 150 mL.
-
Add 2-3 drops of ferroin indicator solution.
-
Titrate the excess potassium dichromate with 0.1 N ferrous ammonium sulfate solution.
-
The endpoint is the first sharp color change from blue-green to reddish-brown.[8]
-
A blank titration must be performed using distilled water instead of the sample.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for a redox titration using this compound (ferroin) as an indicator.
References
- 1. brsnc.in [brsnc.in]
- 2. scienceinfo.com [scienceinfo.com]
- 3. Ferroin - Wikipedia [en.wikipedia.org]
- 4. FERROIN SOLUTION AR 0.025 M Redox Indicator | Marine Chemicals,Tank Cleaning Chemicals,Water Chemicals Products,Cooling Water Treatment Chemicals [rx-sol.com]
- 5. Cerimetry - Wikipedia [en.wikipedia.org]
- 6. edu.rsc.org [edu.rsc.org]
- 7. Redox Titrations – Analytical chemistry [ebooks.inflibnet.ac.in]
- 8. nemi.gov [nemi.gov]
Application Notes and Protocols: Preparation of 1,10-Phenanthroline Solution for Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,10-Phenanthroline (phen) is a heterocyclic organic compound widely utilized as a chromogenic reagent in quantitative analysis, most notably for the spectrophotometric determination of iron.[1] Its ability to form a stable, intensely colored complex with ferrous iron (Fe²⁺) allows for sensitive and accurate measurements.[2][3] This application is crucial in various fields, including environmental monitoring, pharmaceutical analysis, and quality control.[1] In drug development, 1,10-phenanthroline and its metal complexes are investigated for their potential therapeutic properties, including anticancer and antibacterial activities, due to their ability to chelate metal ions and interact with biological macromolecules.[4][5][6]
These application notes provide detailed protocols for the preparation of a 1,10-phenanthroline solution and its use in the quantitative analysis of iron.
Quantitative Data Summary
The following tables summarize the key quantitative data for the reagents and the analytical method.
Table 1: Reagent Specifications
| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Concentration of Stock Solution | Solvent | Storage Conditions |
| 1,10-Phenanthroline Monohydrate | C₁₂H₈N₂·H₂O | 198.22 | 0.1% (w/v) or 0.25% (w/v) | Distilled Water | Store in a dark place.[7] |
| Ferrous Ammonium Sulfate Hexahydrate | Fe(NH₄)₂(SO₄)₂·6H₂O | 392.14 | Varies (e.g., 0.07 g/L) | Distilled Water | Acidified with H₂SO₄. |
| Hydroxylamine Hydrochloride | NH₂OH·HCl | 69.49 | 10% (w/v) | Distilled Water | Room Temperature. |
| Sodium Acetate | CH₃COONa | 82.03 | 10% (w/v) or 1.0 M | Distilled Water | Room Temperature. |
Table 2: Spectrophotometric Analysis Parameters
| Parameter | Value | Notes |
| Wavelength of Maximum Absorbance (λmax) | 508 nm - 510 nm | The orange-red tris(1,10-phenanthroline)iron(II) complex exhibits maximum absorbance at this wavelength.[2][5] |
| Molar Absorptivity (ε) | ~11,100 L mol⁻¹ cm⁻¹ | At 508 nm.[2] |
| pH Range for Color Stability | 2 - 9 | The color of the complex is stable within this pH range.[2][3] |
| Stability of Colored Complex | Stable for at least 6 months.[3] | The color intensity does not change significantly over a long period.[2] |
Experimental Protocols
Protocol 1: Preparation of 0.1% (w/v) 1,10-Phenanthroline Solution
Materials:
-
1,10-Phenanthroline monohydrate (C₁₂H₈N₂·H₂O)
-
Distilled or deionized water
-
100 mL volumetric flask
-
Beaker
-
Magnetic stirrer and stir bar
-
Heating plate (optional)
Procedure:
-
Weigh out 0.1 g of 1,10-phenanthroline monohydrate and transfer it to a beaker.
-
Add approximately 80 mL of distilled water.
-
Stir the solution using a magnetic stirrer. Gentle heating may be applied to facilitate dissolution, but do not boil.[2][8]
-
Once the solid has completely dissolved, allow the solution to cool to room temperature.
-
Quantitatively transfer the solution to a 100 mL volumetric flask.
-
Rinse the beaker with a small amount of distilled water and add the rinsing to the volumetric flask.
-
Add distilled water to the flask until the volume reaches the 100 mL mark.
-
Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
Store the solution in a dark bottle to protect it from light.[7]
Protocol 2: Preparation of Reagents for Iron Analysis
1. Standard Iron Stock Solution (e.g., 100 mg/L):
-
Accurately weigh 0.7022 g of ammonium iron(II) sulfate hexahydrate.[9]
-
Dissolve it in a 1 L volumetric flask with distilled water.[9]
-
Carefully add 2.5 mL of concentrated sulfuric acid to the flask.[2]
-
Dilute to the mark with distilled water and mix thoroughly.
2. Hydroxylamine Hydrochloride Solution (10% w/v):
-
Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of distilled water.[2]
3. Sodium Acetate Solution (1.0 M):
-
Dissolve 8.2 g of sodium acetate in 100 mL of distilled water.
Protocol 3: Spectrophotometric Determination of Iron
Procedure:
-
Preparation of Standard Curve:
-
Reduction of Iron (if Fe³⁺ is present):
-
To each flask (including the blank and any unknown samples), add 1 mL of the 10% hydroxylamine hydrochloride solution to reduce any ferric ions (Fe³⁺) to ferrous ions (Fe²⁺).[2] Mix well.
-
-
Complex Formation:
-
Add 10 mL of the 0.1% 1,10-phenanthroline solution to each flask.[2]
-
Add 8 mL of the sodium acetate solution to each flask to adjust the pH.[2]
-
Dilute all solutions to the 100 mL mark with distilled water.[2]
-
Mix the solutions thoroughly and allow them to stand for at least 10 minutes for the color to fully develop.[2]
-
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to a wavelength of 508 nm.[2]
-
Use the blank solution to zero the instrument.
-
Measure the absorbance of each standard solution and the unknown sample.
-
-
Data Analysis:
-
Plot a calibration curve of absorbance versus the concentration of the standard solutions.
-
Determine the concentration of the unknown sample by interpolating its absorbance on the calibration curve.
-
Visualizations
Caption: Experimental workflow for the preparation of 1,10-phenanthroline solution and its use in the quantitative determination of iron.
Caption: Formation of the tris(1,10-phenanthroline)iron(II) complex.
Safety Precautions
1,10-Phenanthroline is toxic if swallowed.[10][11] It is essential to handle this chemical with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7] Avoid inhalation of dust and contact with skin and eyes.[11] In case of contact, rinse the affected area with plenty of water.[12][13] All work should be conducted in a well-ventilated area or a fume hood. Dispose of chemical waste according to institutional and local regulations.[10]
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. chem321labspring11.pbworks.com [chem321labspring11.pbworks.com]
- 3. NEMI Method Summary - 3500-Fe B [nemi.gov]
- 4. benchchem.com [benchchem.com]
- 5. 1,10-phenanthroline: Chemical properties, applications, and future prospects_Chemicalbook [chemicalbook.com]
- 6. The Antibacterial Activity of Metal Complexes Containing 1,10- phenanthroline: Potential as Alternative Therapeutics in the Era of Antibiotic Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. flinnsci.com [flinnsci.com]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. fishersci.com [fishersci.com]
- 11. westliberty.edu [westliberty.edu]
- 12. carlroth.com:443 [carlroth.com:443]
- 13. carlroth.com [carlroth.com]
Application Notes & Protocols: Synthesis of Metal-Organic Frameworks (MOFs)
Audience: Researchers, scientists, and drug development professionals.
Introduction: Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands.[1] Their high surface area, tunable pore size, and functionalizable nature make them highly attractive for applications in gas storage, separation, catalysis, and drug delivery.[2] The synthesis method plays a critical role in determining the physicochemical properties of MOFs, such as crystallinity, particle size, and defect density, which in turn dictate their performance.[2] This document provides an overview of common synthesis methods, detailed experimental protocols for representative MOFs, and a summary of how key parameters influence the final product.
Common Synthesis Methods for MOFs
Several methods have been developed for the synthesis of MOFs, each with its own advantages and disadvantages.[3] The choice of method depends on the desired properties of the MOF, the scale of production, and the available resources.
-
Solvothermal/Hydrothermal Synthesis: This is the most common method for synthesizing high-quality, crystalline MOFs.[2][4] It involves heating a solution of a metal salt and an organic linker in a sealed vessel, often a Teflon-lined autoclave, at temperatures above the solvent's boiling point.[4][5] When water is used as the solvent, the method is termed hydrothermal synthesis.[3] This technique can produce highly crystalline materials but often requires long reaction times (hours to days) and high temperatures.[3][6]
-
Microwave-Assisted Synthesis: This method utilizes microwave irradiation to rapidly heat the reaction mixture.[7] Microwave heating can significantly reduce reaction times from days to minutes and often leads to higher yields and narrower particle size distributions compared to conventional solvothermal methods.[8]
-
Mechanochemical Synthesis: This "green" synthesis approach involves grinding or milling solid reactants together with little to no solvent.[5][9] It is an environmentally friendly method that reduces solvent waste and can be performed at room temperature.[3][10] However, it can sometimes be challenging to obtain highly crystalline products.[3]
-
Sonochemical Synthesis: This method employs high-frequency ultrasound to induce the formation and collapse of cavitation bubbles, creating localized hot spots with extremely high temperatures and pressures.[3] This process can accelerate MOF formation and is particularly useful for synthesizing nanoscale MOFs.[3]
Experimental Protocols
Here, we provide detailed protocols for the synthesis of two widely studied MOFs, UiO-66 and MOF-5, using the solvothermal method.
Protocol: Solvothermal Synthesis of UiO-66
UiO-66 is a zirconium-based MOF known for its exceptional thermal and chemical stability.
Materials:
-
Zirconium(IV) chloride (ZrCl₄)
-
1,4-Benzenedicarboxylic acid (H₂BDC or terephthalic acid)
-
N,N-Dimethylformamide (DMF)
-
Methanol
Procedure:
-
In a glass beaker, dissolve ZrCl₄ and 1,4-benzenedicarboxylic acid in DMF. A typical molar ratio is 1:1 for ZrCl₄ to H₂BDC.[11]
-
Stir the mixture vigorously for approximately 30 minutes until a homogeneous solution is formed.[11]
-
Transfer the solution into a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and place it in a preheated oven at 120 °C for 24 hours.[11]
-
After 24 hours, remove the autoclave from the oven and allow it to cool down to room temperature naturally.
-
A white precipitate (UiO-66 crystals) will have formed. Collect the solid product by centrifugation at 2500 rpm for 30 minutes.[11]
-
Wash the collected solid with fresh DMF and then with methanol several times to remove any unreacted precursors and residual solvent.[11]
-
Dry the final product in an oven or under vacuum at a moderate temperature (e.g., 80-120 °C) to activate the MOF by removing solvent molecules from its pores.[12]
Protocol: Solvothermal Synthesis of MOF-5
MOF-5 is a zinc-based MOF, one of the first and most iconic examples of this class of materials, known for its high porosity.[13]
Materials:
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) or Zinc acetate dihydrate (Zn(CH₃COO)₂·2H₂O)[14]
-
1,4-Benzenedicarboxylic acid (H₂BDC)
-
N,N-Dimethylformamide (DMF) or N,N-Diethylformamide (DEF)
-
Ethanol
Procedure:
-
Dissolve zinc nitrate hexahydrate and 1,4-benzenedicarboxylic acid in DMF in a glass vial. A common molar ratio is approximately 3:1 of zinc salt to H₂BDC.[15]
-
Stir the mixture with a magnetic stirrer for 30 minutes to ensure homogeneity.[15]
-
Seal the vial and place it in an oven. Heat the reaction mixture at a specific temperature, for example, 105 °C, for a period ranging from 12 to 144 hours. Optimal conditions can be achieved at 120 °C for 24 hours.[15]
-
After the designated reaction time, turn off the oven and let the vial cool to room temperature.
-
Decant the solvent to separate the crystals.
-
Wash the crystals by adding fresh DMF and letting them soak for 24 hours.[15] Afterwards, wash with a more volatile solvent like ethanol.[14]
-
Filter the product and dry it under vacuum at a temperature of around 150 °C for several hours to activate the material.[14]
Influence of Synthesis Parameters
The properties of the resulting MOFs are highly dependent on various synthesis parameters. Careful control of these factors is crucial for obtaining materials with desired characteristics.
Temperature
Reaction temperature is a critical parameter that influences the thermodynamics and kinetics of MOF formation.[16]
-
Crystallinity and Dimensionality: Higher temperatures in solvothermal synthesis often lead to higher crystallinity and can increase the dimensionality of the framework (e.g., from a 2D network to a 3D framework).[16]
-
Particle Size: Lowering the reaction temperature can result in smaller particle sizes.[17]
-
Phase Purity: Different temperatures can lead to the formation of different phases or polymorphs of a MOF.[18]
Time
The duration of the synthesis reaction affects crystal growth and yield.
-
Crystal Growth: Longer reaction times generally allow for the growth of larger and more well-defined crystals.[17]
-
Yield: The yield of the product typically increases with reaction time up to a certain point, after which it may plateau.[17] For MOF-5, optimal crystallinity was observed after 24 hours at 120 °C.[15]
Modulators
Modulators are chemical additives, typically monodentate ligands like acetic acid or formic acid, that compete with the organic linkers for coordination to the metal centers.[19]
-
Control over Crystallization: Modulators can slow down the nucleation and crystal growth rates, which can lead to the formation of larger, higher-quality crystals.[19]
-
Defect Engineering: The use of modulators can introduce controlled defects into the MOF structure, which can enhance properties such as catalytic activity or gas adsorption capacity.[20][21]
-
Particle Size and Morphology: The type and concentration of the modulator can significantly influence the size and shape of the resulting MOF crystals.[20] For instance, adding acetic acid as a modulator in the synthesis of MIL-101(Cr, Sn) resulted in an average particle size of 150 nm, while citric acid yielded a smaller average size of 74 nm.[20]
Data Presentation
The following tables summarize the effects of different synthesis conditions on the properties of representative MOFs.
Table 1: Comparison of MOF Synthesis Methods
| Synthesis Method | Advantages | Disadvantages | Typical Reaction Time |
| Solvothermal/Hydrothermal | High crystallinity, good for single crystal growth.[2] | Long reaction times, requires high temperatures and pressures.[3][6] | Hours to Days[5] |
| Microwave-Assisted | Rapid synthesis, high yields, uniform particle size.[7][8] | Requires specialized equipment, potential for localized overheating. | Seconds to Minutes[8] |
| Mechanochemical | Environmentally friendly (solvent-free), fast, scalable.[3][5] | Can be difficult to obtain high crystallinity, potential for structural defects.[3] | Minutes to Hours[22] |
| Sonochemical | Fast reaction times, good for nanoscale synthesis.[3] | Can lead to a range of particle sizes, requires specific equipment. | Minutes to Hours |
Table 2: Influence of Synthesis Parameters on MOF-5 Properties
| Parameter | Condition | Resulting Property | Reference |
| Method | Microwave-Assisted | Langmuir Surface Area: 3008 m²/g, Pore Volume: 1.06 cm³/g | [14] |
| Method | Microwave-Assisted (50% power) | Langmuir Surface Area: 3208 m²/g, Pore Volume: 1.26 cm³/g | [14] |
| Temperature & Time | 105 °C for 144 h | Optimized crystal morphology and purity | [15] |
| Temperature & Time | 120 °C for 24 h | Optimized crystal morphology and purity | [15] |
| Temperature & Time | 140 °C for 12 h | Optimized crystal morphology and purity | [15] |
Table 3: Influence of Synthesis Parameters on UiO-66 Properties
| Parameter | Condition | Resulting Property | Reference |
| Method | Solvothermal | BET Surface Area: 1130.9 m²/g, Pore Volume: 1.1429 cm³/g | [23] |
| Temperature | 120 °C | Successful synthesis of crystalline UiO-66 | [11] |
| Modulator (Acetic Acid) | Increasing amounts | Tended to increase porosity | [20] |
| Functionalization (NH₂) | Solvothermal (120 °C, 24h) | Particle size around 150 nm | [24] |
Visualizations
Logical Relationship: MOF Self-Assembly
The formation of a metal-organic framework is a self-assembly process driven by the coordination between metal-containing secondary building units (SBUs) and organic linkers.
Caption: Logical flow of MOF self-assembly from reactants to final crystal.
Experimental Workflow: Solvothermal MOF Synthesis
The following diagram illustrates the typical workflow for synthesizing MOFs using the solvothermal method.
Caption: Step-by-step workflow for solvothermal synthesis of MOFs.
References
- 1. scialert.net [scialert.net]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. ossila.com [ossila.com]
- 4. innovation.world [innovation.world]
- 5. Metal-Organic Frameworks: Synthetic Methods and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of the design and synthesis of metal–organic frameworks (MOFs) – from large scale attempts, functional oriented modifications, to artifici ... - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS00432A [pubs.rsc.org]
- 7. Microwave-Assisted Synthesis of Metal–Organic Frameworks - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. Solvothermal Synthesis of MOF Powder Materials: Process, Equipment, and Optimal Conditions [zylabsolution.com]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. jchemrev.com [jchemrev.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Influence of temperature on metal-organic frameworks [html.rhhz.net]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Modulated self-assembly of metal–organic frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Synthesis and Characterization of UiO-66 Metal Organic Framework Nanostructure [ijche.ir]
- 24. UiO-66-NH2/GO Composite: Synthesis, Characterization and CO2 Adsorption Performance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Pharmaceutical Analysis of Anti-Ulcer Drugs
Introduction
Anti-ulcer drugs, particularly proton pump inhibitors (PPIs) and H2-receptor antagonists, are widely used to treat acid-related disorders of the upper gastrointestinal tract.[1][2] PPIs, such as omeprazole, esomeprazole, and pantoprazole, act by irreversibly blocking the hydrogen/potassium adenosine triphosphatase enzyme system (the H+/K+ ATPase or gastric proton pump) in gastric parietal cells, which is the final step in gastric acid secretion.[2] Given their widespread use and clinical importance, ensuring the quality, efficacy, and safety of these drugs is paramount.
This document provides detailed application notes and protocols for the quantitative analysis of common anti-ulcer drugs in bulk and pharmaceutical dosage forms. The methodologies covered include High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry, which are routinely employed in pharmaceutical quality control.[2][3]
Mechanism of Action: Proton Pump Inhibitors
Proton Pump Inhibitors are prodrugs that require activation in an acidic environment. They cross the parietal cell membrane and enter the acidic intracellular canaliculus. Here, the PPI is protonated and converted to its active sulfenamide form, which then forms a covalent disulfide bond with cysteine residues on the H+/K+ ATPase enzyme, leading to its irreversible inhibition.[2]
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a cornerstone technique for the analysis of anti-ulcer drugs due to its high resolution, sensitivity, and specificity.[3][4] It is particularly well-suited for the simultaneous determination of multiple components in a mixture and for stability-indicating assays that can separate the active pharmaceutical ingredient (API) from its degradation products.[4][5][6]
General HPLC Workflow
The typical workflow for HPLC analysis involves sample preparation, chromatographic separation, detection, and data analysis.
Protocol 1: Simultaneous Determination of Six Proton Pump Inhibitors
This protocol is adapted from a method for the simultaneous estimation of omeprazole (OPZ), esomeprazole (EOPZ), lansoprazole (LPZ), pantoprazole (PPZ), rabeprazole (RPZ), and ilaprazole (IPZ).[6][7][8]
1. Instrumentation:
-
High-Performance Liquid Chromatograph equipped with a UV-visible detector.
2. Chromatographic Conditions:
-
Mobile Phase: An isocratic mixture of 0.05 M potassium dihydrogen phosphate buffer (pH adjusted to 4.0) and acetonitrile in a 65:35 (v/v) ratio.[6][7][8]
-
Detection Wavelength: As required for the specific PPIs being analyzed.
-
Injection Volume: Typically 20 µL.[9]
3. Preparation of Solutions:
-
Standard Stock Solutions: Accurately weigh and dissolve the reference standards of the six PPIs in a suitable solvent (e.g., methanol or the mobile phase) to obtain known concentrations.
-
Sample Preparation (for tablets): Weigh and powder a sufficient number of tablets. Transfer an amount of powder equivalent to a single dose into a volumetric flask. Add diluent, sonicate to dissolve, and dilute to the final volume. Filter the solution through a 0.45 µm membrane filter before injection.[10]
4. Analysis:
-
Inject the standard and sample solutions into the chromatograph.
-
Record the chromatograms and measure the peak areas.
-
The retention times are approximately 6.0 min for RPZ, 7.3 min for OPZ and EOPZ, 9.9 min for IPZ, 12.5 min for PPZ, and 13.9 min for LPZ.[6][7][8]
Protocol 2: Stability-Indicating HPLC Method for Pantoprazole
This protocol is based on a validated stability-indicating method for determining pantoprazole (PNT) and its process-related impurities.[5][10]
1. Instrumentation:
-
HPLC system with a gradient elution capability and a UV detector.
2. Chromatographic Conditions:
-
Mobile Phase: A gradient elution using 0.01 M phosphate buffer (pH 7.0) and acetonitrile.[5][10]
-
Injection Volume: 20 µL.
3. Forced Degradation Study:
-
To demonstrate specificity, the drug is subjected to stress conditions such as acid hydrolysis (e.g., 0.1 M HCl), base hydrolysis (e.g., 0.1 M NaOH), oxidation (e.g., 3% H₂O₂), photolytic, and thermal stress.[5][11] Pantoprazole has been shown to degrade under acidic and oxidative conditions while being stable in alkaline and dry heat conditions.[5][10]
4. Preparation of Solutions:
-
Diluent: A mixture of 0.1 M sodium hydroxide and acetonitrile (50:50).[10]
-
Standard Solution: Prepare a stock solution of pantoprazole reference standard in the diluent.
-
Sample Solution: Prepare the sample as described in Protocol 1, using the specified diluent.
5. Analysis:
-
Inject the solutions from the assay and the forced degradation study.
-
The method should effectively separate the intact pantoprazole peak from any peaks corresponding to degradation products and impurities.
Quantitative Data Summary for HPLC Methods
The following table summarizes validation parameters for HPLC analysis of various anti-ulcer drugs as reported in the literature.
| Drug(s) | Linearity Range (µg/mL) | Correlation Coefficient (r²) | LOD (µg/mL) | LOQ (µg/mL) | Accuracy / Recovery (%) | Reference |
| Pantoprazole | - | >0.999 | 0.043 - 0.047 | 0.13 - 0.14 | 97.9 - 103 | [5][10] |
| Pantoprazole | 5 - 30 | >0.99 | - | - | - | [9] |
| 6 PPIs (Simultaneous) | - | - | - | - | - | [6][7] |
| Omeprazole & Metronidazole | up to 10 | - | <0.1 | - | >80 | [12] |
| Pantoprazole & Aspirin | - | - | - | - | 98.9 - 100.8 | [13] |
UV-Visible Spectrophotometric Analysis
UV-Visible spectrophotometry is a simple, cost-effective, and rapid method for the quantitative analysis of drugs.[14][15] It is based on the principle that drug molecules absorb light at a specific wavelength.
General UV-Vis Spectrophotometry Workflow
Protocol 3: Determination of Esomeprazole
This protocol is based on a simple UV spectrophotometric method for the estimation of esomeprazole in bulk and dosage forms.[15]
1. Instrumentation:
-
UV-Visible double beam spectrophotometer.
2. Method Details:
-
Determination of λmax: A solution of esomeprazole (e.g., 10 µg/mL) in methanol is scanned in the UV range (200–400 nm) against a methanol blank. The wavelength of maximum absorbance (λmax) for esomeprazole is found to be around 299 nm.[15]
3. Preparation of Solutions:
-
Standard Stock Solution: Accurately weigh 100 mg of esomeprazole reference standard and dissolve in 100 mL of methanol to get a concentration of 1000 µg/mL.
-
Working Standard Solutions: From the stock solution, prepare a series of dilutions in methanol to obtain concentrations ranging from 2-10 µg/mL.[15]
-
Sample Solution: Prepare a solution from the pharmaceutical formulation (e.g., tablets) in methanol to obtain a final concentration within the linearity range. Filter the solution if necessary.[15]
4. Analysis:
-
Calibration Curve: Measure the absorbance of each working standard solution at the λmax (299 nm) against the methanol blank. Plot a graph of absorbance versus concentration. Determine the linearity and regression equation.[15]
-
Sample Assay: Measure the absorbance of the prepared sample solution at 299 nm. Calculate the concentration of esomeprazole in the sample using the regression equation derived from the calibration curve.[15]
Quantitative Data Summary for UV-Vis Spectrophotometric Methods
The following table summarizes validation parameters for UV-Vis analysis of esomeprazole from various studies.
| Drug | Linearity Range (µg/mL) | λmax (nm) | Correlation Coefficient (r² or r) | Molar Absorptivity (L·mol⁻¹·cm⁻¹) | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| Esomeprazole | 5 - 35 | 577, 617 | 0.9997, 0.9989 | - | - | - | [14] |
| Esomeprazole | 1 - 40 | 352 | 0.9997 | 7.7 x 10³ | - | - | [17] |
| Esomeprazole | 2 - 10 | 299 | 0.999 | - | - | - | [15] |
| Esomeprazole | 2 - 10 | 203.5 | 0.999 | - | - | 1.00 | [16] |
| Esomeprazole | 1 - 12 | 450 | 0.999 | 3.3954 x 10⁴ | 0.048 | 0.161 | [18] |
Analytical Method Validation
All analytical methods must be validated to ensure they are suitable for their intended purpose. Validation is performed according to International Conference on Harmonisation (ICH) guidelines and involves evaluating various performance characteristics.[14][15]
-
Accuracy: The closeness of test results to the true value, often assessed by recovery studies.[13][15]
-
Precision: The degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as %RSD.[15]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products.[5]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[14][15]
-
Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantitatively determined, respectively, with suitable precision and accuracy.[5][15]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[5][15]
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. jocpr.com [jocpr.com]
- 3. Instrumental analysis of some anti-ulcer drugs in different matrices | Chemical Reports [syncsci.com]
- 4. mdpi.com [mdpi.com]
- 5. scielo.br [scielo.br]
- 6. tandfonline.com [tandfonline.com]
- 7. Simultaneous Quantitative Analysis of Six Proton-Pump Inhibitors with a Single Marker and Evaluation of Stability of Investigated Drugs in Polypropylene Syringes for Continuous Infusion Use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simultaneous Quantitative Analysis of Six Proton-Pump Inhibitors with a Single Marker and Evaluation of Stability of Investigated Drugs in Polypropylene Syringes for Continuous Infusion Use - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benthamdirect.com [benthamdirect.com]
- 10. scielo.br [scielo.br]
- 11. Stability Indicating Assay Method and LC-MS Characterization of Forced Degradation Products of Pantoprazole and Aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A simple high performance liquid chromatography assay for simultaneous determination of omeprazole and metronidazole in human plasma and gastric fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. sphinxsai.com [sphinxsai.com]
- 15. ijrpr.com [ijrpr.com]
- 16. jocpr.com [jocpr.com]
- 17. Green UV-spectrophotometric method for estimation of esomeprazole in injection dosage [pharmacia.pensoft.net]
- 18. sciencescholar.us [sciencescholar.us]
Determining Iron Species in Environmental Samples: An Application Note and Protocol
Introduction
Iron is a crucial micronutrient and a significant redox-active metal in a variety of environmental systems, including natural waters and soils. Its bioavailability and mobility are highly dependent on its oxidation state, existing primarily as ferrous (Fe(II)) and ferric (Fe(III)) iron. The monitoring of both ferrous and total iron concentrations is therefore essential for a comprehensive understanding of biogeochemical processes, environmental health, and the effectiveness of remediation strategies. This application note provides detailed protocols for the spectrophotometric determination of ferrous and total iron in environmental samples, primarily utilizing the 1,10-phenanthroline method. This method is widely adopted due to its sensitivity, specificity, and accessibility.
Principles of the Methods
Ferrous Iron (Fe(II)) Determination
The determination of ferrous iron is based on its reaction with 1,10-phenanthroline. In a slightly acidic medium (pH 3.2-3.3), three molecules of 1,10-phenanthroline chelate a single ferrous ion to form a stable, orange-red complex.[1][2] The intensity of the color produced is directly proportional to the ferrous iron concentration and can be measured spectrophotometrically at a wavelength of 510 nm.[3] The color of the complex is independent of pH in the range of 3 to 9.[1][4]
Total Iron Determination
To determine the total iron concentration, all ferric iron (Fe(III)) present in the sample must first be reduced to ferrous iron (Fe(II)). This reduction is typically achieved by heating the sample in the presence of a reducing agent, such as hydroxylamine hydrochloride.[1][3][5] Following the reduction step, the total ferrous iron concentration is determined using the 1,10-phenanthroline method as described above. The ferric iron (Fe(III)) concentration can then be calculated by subtracting the initial ferrous iron concentration from the total iron concentration.[3]
For solid samples such as soil and sediment, a digestion step is required to bring the iron into solution prior to analysis. This typically involves heating the sample with strong acids.[6][7]
Experimental Protocols
Reagent Preparation
-
Standard Iron Stock Solution (100 mg/L): Accurately weigh 0.7022 g of ferrous ammonium sulfate hexahydrate (Fe(NH₄)₂(SO₄)₂·6H₂O) and dissolve it in approximately 500 mL of deionized water in a 1000 mL volumetric flask.[8] Carefully add 2.5 mL of concentrated sulfuric acid, and then dilute to the mark with deionized water.[5] This solution is stable for several months when stored in a cool, dark place.
-
1,10-Phenanthroline Solution (0.1% w/v): Dissolve 0.1 g of 1,10-phenanthroline monohydrate in 100 mL of deionized water.[5] Gentle warming may be necessary to facilitate dissolution.
-
Hydroxylamine Hydrochloride Solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of deionized water.[5]
-
Ammonium Acetate Buffer Solution: Dissolve 10 g of sodium acetate in 100 mL of deionized water.[5] This solution is used to adjust the pH of the sample.
Sample Preparation
-
Water Samples:
-
For dissolved iron , filter the sample through a 0.45 µm filter immediately upon collection.[9] Acidify the filtrate to pH < 2 with nitric acid to prevent oxidation and precipitation of iron.[9]
-
For total recoverable iron , acidify the unfiltered sample with nitric acid (e.g., 5 mL per 1 L of sample) at the time of collection.[9]
-
-
Soil and Sediment Samples (for Total Iron):
-
An acid digestion is required to extract iron from the solid matrix. A common method is EPA Method 3050B, which involves digestion with nitric acid and hydrogen peroxide.[6] This method is designed to dissolve most elements that could become "environmentally available" but is not a total digestion technique for all silicate minerals.[6] For a more complete digestion of silicate matrices, EPA Method 3052, which utilizes hydrofluoric acid, may be necessary.[6]
-
After digestion, the sample should be filtered and diluted to a known volume with deionized water.
-
Protocol for Ferrous Iron (Fe(II)) Determination
-
Pipette 50 mL of the water sample (or an appropriate aliquot diluted to 50 mL) into a 100 mL volumetric flask.
-
Add 10 mL of the ammonium acetate buffer solution and mix.
-
Add 10 mL of the 1,10-phenanthroline solution, dilute to the mark with deionized water, and mix thoroughly.[5]
-
Allow the solution to stand for at least 10 minutes for full color development.[5][10]
-
Measure the absorbance of the solution at 510 nm using a spectrophotometer.[3] Use a reagent blank (deionized water treated with the same reagents) to zero the instrument.
-
Determine the Fe(II) concentration from a calibration curve prepared using a series of standard iron solutions.
Protocol for Total Iron Determination
-
Pipette 50 mL of the water sample (or an appropriate aliquot of the digested soil/sediment sample diluted to 50 mL) into a 125 mL Erlenmeyer flask.
-
Add 1 mL of the hydroxylamine hydrochloride solution.[5]
-
Gently boil the solution to reduce all Fe(III) to Fe(II). The solution should be heated until the volume is reduced by about half.
-
Cool the solution to room temperature and quantitatively transfer it to a 100 mL volumetric flask.
-
Add 10 mL of the ammonium acetate buffer solution and 10 mL of the 1,10-phenanthroline solution.[5]
-
Dilute to the mark with deionized water and mix well.
-
Allow the solution to stand for at least 10 minutes for full color development.[5][10]
-
Measure the absorbance at 510 nm.
-
Determine the total iron concentration from the calibration curve.
Calibration Curve
-
Prepare a series of standard solutions with known iron concentrations (e.g., 0.5, 1.0, 2.0, 4.0, and 5.0 mg/L) by diluting the standard iron stock solution.
-
Treat each standard solution following the protocol for total iron determination (steps 2-8 in section 3.4) to ensure that all iron is in the ferrous state and complexed with 1,10-phenanthroline.
-
Plot a graph of absorbance versus iron concentration. The resulting plot should be linear and pass through the origin.
Data Presentation
The following tables summarize key quantitative data for the spectrophotometric determination of iron.
Table 1: Method Performance Characteristics
| Parameter | 1,10-Phenanthroline Method | Ferrozine Method |
| Wavelength (λmax) | 510 nm[3] | 562 nm[11] |
| Molar Absorptivity (ε) | 11,100 L mol⁻¹ cm⁻¹[4][5] | ~27,900 L mol⁻¹ cm⁻¹ |
| Applicable Range | 0.5 to 50 mg/L[3] | 10 µg/L to 200 µg/L (depending on cuvette path length)[11] |
| Detection Limit | ~10 µg/L[1] | 0.80 nmol/L (with preconcentration)[12] |
| Interferences | Strong oxidizing agents, cyanide, nitrite, phosphates, certain metals (e.g., Cr, Zn, Co, Cu, Ni)[1][2] | Similar to 1,10-phenanthroline, though specific interferences may vary. |
Table 2: Typical Iron Concentrations in Environmental Samples
| Sample Type | Typical Ferrous Iron (Fe(II)) Concentration | Typical Total Iron Concentration |
| Groundwater | Highly variable, from <0.1 to >50 mg/L | Highly variable, often similar to Fe(II) in anoxic conditions |
| Surface Water (Rivers, Lakes) | Generally low (<0.5 mg/L) in oxygenated waters | 0.05 to >1.0 mg/L |
| Soil | Variable, dependent on soil type and redox conditions | 6,700 to 15,000 mg/kg (dry mass)[13] |
| Sediment | Can be very high in anoxic sediments | >20,000 mg/kg (dry mass) |
Visualizations
The following diagrams illustrate the experimental workflows for the determination of ferrous and total iron.
References
- 1. NEMI Method Summary - 3500-Fe B [nemi.gov]
- 2. chemetrics.com [chemetrics.com]
- 3. alsenvironmental.co.uk [alsenvironmental.co.uk]
- 4. tau.ac.il [tau.ac.il]
- 5. chem321labspring11.pbworks.com [chem321labspring11.pbworks.com]
- 6. epa.gov [epa.gov]
- 7. 2.2. Analysis of Heavy Metals in Soil [bio-protocol.org]
- 8. asdlib.org [asdlib.org]
- 9. epa.gov [epa.gov]
- 10. edu.rsc.org [edu.rsc.org]
- 11. matarvattensektionen.se [matarvattensektionen.se]
- 12. Determination of iron(II) and total iron in environmental water samples by flow injection analysis with column preconcentration of chelating resin functionalized with N-hydroxyethylethylenediamine ligands and chemiluminescence detection [pubmed.ncbi.nlm.nih.gov]
- 13. pjoes.com [pjoes.com]
Application Notes and Protocols for 1,10-Phenanthroline in Drug Research and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,10-Phenanthroline (phen) is a versatile heterocyclic organic compound that has garnered significant attention in drug research and development. Its rigid, planar structure and potent metal-chelating properties make it and its derivatives valuable scaffolds for the design of novel therapeutic agents. This document provides detailed application notes and experimental protocols for the use of 1,10-phenanthroline and its complexes in anticancer, antimicrobial, and enzyme inhibition studies.
Applications in Drug Research
1,10-Phenanthroline and its metal complexes have demonstrated a broad spectrum of biological activities, making them promising candidates for various therapeutic applications.
-
Anticancer Activity: Phenanthroline derivatives, particularly when complexed with transition metals like copper, silver, and manganese, exhibit significant cytotoxicity against a range of cancer cell lines.[1][2] Their mechanisms of action are multifaceted and include DNA intercalation and cleavage, generation of reactive oxygen species (ROS), inhibition of key cellular enzymes such as metalloproteases and the proteasome, and induction of apoptosis.[3][4][5]
-
Antimicrobial Activity: These compounds have shown potent activity against various bacteria and fungi, including drug-resistant strains.[6][7][8][9] The development of metal-phenanthroline complexes offers a promising strategy to combat the growing threat of antibiotic resistance.[9]
-
Enzyme Inhibition: As a strong chelating agent, 1,10-phenanthroline can effectively inhibit metalloenzymes by sequestering the metal ions essential for their catalytic activity.[10] This property is particularly relevant for targeting metalloproteases, which play crucial roles in cancer progression and other diseases.[10] Some copper complexes of phenanthroline are also potent inhibitors of the proteasome, a key regulator of cellular protein degradation.[3][11][12]
Quantitative Data Summary
The following tables summarize the cytotoxic and antimicrobial activities of various 1,10-phenanthroline-based compounds from the literature.
Table 1: Anticancer Activity (IC50 Values in µM)
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| [Cu(phen)₂]²⁺ | HepG2 (Liver Carcinoma) | 4.03 | [4] |
| [Cu(sal)(phen)] | HCT116 (Colorectal Carcinoma) | <25 | [13] |
| [Cu(sal)(phen)] | SW480 (Colorectal Carcinoma) | <25 | [13] |
| Cugdupt1 | A549/DDP (Cisplatin-resistant Lung Cancer) | 0.5-30.5 | [14] |
| Cugdupt8 | A549/DDP (Cisplatin-resistant Lung Cancer) | 0.5-30.5 | [14] |
| Rhenium Complex 3 | PC3 (Prostate Cancer) | 0.32 | [15] |
| Rhenium Complex 4 | PC3 (Prostate Cancer) | 0.04 | [15] |
| Rhenium Complex 5 | PC3 (Prostate Cancer) | 0.03 | [15] |
| Rhenium Complex 6 | PC3 (Prostate Cancer) | 0.05 | [15] |
| [Ag₂(phen)₃(mal)]·2H₂O | A-498 (Kidney Carcinoma) | 3-18 times more potent than cisplatin | [1] |
| [Cu(phen)₂(mal)]·2H₂O | A-498 (Kidney Carcinoma) | 3-18 times more potent than cisplatin | [1] |
| [Mn(phen)₂(mal)]·2H₂O | A-498 (Kidney Carcinoma) | 3-18 times more potent than cisplatin | [1] |
| [Ag₂(phen)₃(mal)]·2H₂O | Hep-G2 (Hepatocellular Carcinoma) | 3-18 times more potent than cisplatin | [1] |
| [Cu(phen)₂(mal)]·2H₂O | Hep-G2 (Hepatocellular Carcinoma) | 3-18 times more potent than cisplatin | [1] |
| [Mn(phen)₂(mal)]·2H₂O | Hep-G2 (Hepatocellular Carcinoma) | 3-18 times more potent than cisplatin | [1] |
Table 2: Antimicrobial Activity (MIC Values)
| Compound | Microorganism | MIC | Reference |
| Cu-phendione | Acinetobacter baumannii | 1.56 µM (Geometric Mean) | [6][7] |
| Ag-phendione | Acinetobacter baumannii | 2.48 µM (Geometric Mean) | [6][7] |
| Phendione | Acinetobacter baumannii | 9.44 µM (Geometric Mean) | [6][7] |
| 1,10-Phenanthroline (phen) | Acinetobacter baumannii | 70.46 µM (Geometric Mean) | [6][7] |
| Metal-phenanthroline complexes | Various bacteria and fungi | 1.3 to 14.5 mg/L | [8] |
| Molecular Complex N4 | Escherichia coli | 1.05 µ g/disk | [9] |
| Molecular Complex N3 | Saccharomyces cerevisiae | 4.5 µ g/disk | [9] |
| Mn(II), Cu(II), Ag(I) chelates | Scedosporium/Lomentospora species | 0.029 to 72.08 µM | [16] |
Experimental Protocols
Cell Viability Assessment: MTT Assay
This protocol is used to assess the cytotoxic effects of 1,10-phenanthroline derivatives on cancer cell lines. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[17]
Materials:
-
96-well tissue culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
1,10-Phenanthroline compound stock solution (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[17]
-
Compound Treatment: Prepare serial dilutions of the 1,10-phenanthroline compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly by pipetting or shaking to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the results and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining
This protocol is used to differentiate between viable, apoptotic, and necrotic cells after treatment with 1,10-phenanthroline derivatives.
Materials:
-
6-well tissue culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
1,10-Phenanthroline compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)[18][19]
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the 1,10-phenanthroline compound at the desired concentrations for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Cell Washing: Centrifuge the cell suspension, discard the supernatant, and wash the cells twice with cold PBS.[20]
-
Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions (typically 5 µL of each).[18]
-
Incubation: Incubate the cells for 5-15 minutes at room temperature in the dark.[18][20]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Proteasome Inhibition Assay
This protocol measures the chymotrypsin-like activity of the 20S proteasome in cell extracts treated with 1,10-phenanthroline complexes.
Materials:
-
Cancer cell line of interest
-
1,10-Phenanthroline compound
-
Cell lysis buffer
-
Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC)
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5)
-
Fluorometer
Protocol:
-
Cell Treatment and Lysis: Treat cells with the compound for the desired time. Harvest the cells and prepare whole-cell extracts using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Assay Reaction: In a 96-well plate, incubate a specific amount of cell extract (e.g., 10 µg) with the fluorogenic substrate (e.g., 20 µM) in the assay buffer.
-
Incubation: Incubate the plate at 37°C for 2 hours.
-
Fluorescence Measurement: Measure the fluorescence of the cleaved AMC product using a fluorometer (Excitation: ~380 nm, Emission: ~460 nm).
-
Data Analysis: Compare the fluorescence intensity of treated samples to that of the untreated control to determine the percentage of proteasome inhibition.
Metalloproteinase (MMP) Inhibition Assay
This protocol is a general method to screen for the inhibitory activity of 1,10-phenanthroline derivatives against MMPs.
Materials:
-
Recombinant active MMP enzyme (e.g., MMP-2, MMP-9)
-
Fluorogenic MMP substrate
-
1,10-Phenanthroline compound
-
Assay buffer (e.g., Tris-based buffer containing CaCl₂, ZnCl₂, and Brij-35)[21]
-
Fluorometer
Protocol:
-
Enzyme and Inhibitor Pre-incubation: In a 96-well plate, pre-incubate the MMP enzyme with various concentrations of the 1,10-phenanthroline compound in the assay buffer for a specified time (e.g., 15-30 minutes) at 37°C.[22]
-
Substrate Addition: Initiate the reaction by adding the fluorogenic MMP substrate to each well.
-
Kinetic Measurement: Immediately begin measuring the increase in fluorescence over time using a fluorometer.
-
Data Analysis: Determine the initial reaction rates (slopes of the fluorescence vs. time curves). Calculate the percentage of inhibition for each compound concentration relative to the enzyme activity without an inhibitor. Determine the IC50 value.
Signaling Pathways and Mechanisms of Action
References
- 1. In vitro cancer chemotherapeutic activity of 1,10-phenanthroline (phen), [Ag2(phen)3(mal)]x2H2O, [Cu(phen)2(mal)]x2H2O and [Mn(phen)2(mal)]x2H2O (malH2=malonic acid) using human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1,10-phenanthroline promotes copper complexes into tumor cells and induces apoptosis by inhibiting the proteasome activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Copper(II) Phenanthroline-Based Complexes as Potential AntiCancer Drugs: A Walkthrough on the Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial action of 1,10-phenanthroline-based compounds on carbapenemase-producing Acinetobacter baumannii clinical strains: efficacy against planktonic- and biofilm-growing cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antimicrobial action of 1,10-phenanthroline-based compounds on carbapenemase-producing Acinetobacter baumannii clinical strains: efficacy against planktonic- and biofilm-growing cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. 1,10-phenanthroline inhibits the metallopeptidase secreted by Phialophora verrucosa and modulates its growth, morphology and differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 1,10-Phenanthroline promotes copper complexes into tumor cells and induces apoptosis by inhibiting the proteasome activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. Hydrazylpyridine salicylaldehyde–copper(ii)–1,10-phenanthroline complexes as potential anticancer agents: synthesis, characterization and anticancer evaluation - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 15. Rhenium(I) Tricarbonyl Complexes of 1,10-Phenanthroline Derivatives with Unexpectedly High Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchhub.com [researchhub.com]
- 18. static.igem.org [static.igem.org]
- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. nacalai.com [nacalai.com]
- 21. Inhibition of Matrix Metalloproteinases and Cancer Cell Detachment by Ru(II) Polypyridyl Complexes Containing 4,7-Diphenyl-1,10-phenanthroline Ligands—New Candidates for Antimetastatic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Interferences in the 1,10-Phenanthroline Iron Determination Method
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions regarding the 1,10-phenanthroline method for iron determination. Our goal is to help you overcome common interferences and ensure accurate and reproducible experimental results.
Troubleshooting Guide
This guide addresses specific issues that may arise during the 1,10-phenanthroline iron determination assay in a question-and-answer format.
Issue: Low or No Color Development
-
Question: Why is there little to no orange-red color developing in my samples?
-
Answer: This issue typically arises from two primary causes:
-
Iron is in the ferric (Fe³⁺) state: The 1,10-phenanthroline complex only forms with ferrous (Fe²⁺) iron.[1][2] To resolve this, ensure a reducing agent, such as hydroxylamine hydrochloride, is added to your sample before the 1,10-phenanthroline reagent to reduce Fe³⁺ to Fe²⁺.[1][3]
-
Incorrect pH of the solution: The optimal pH range for the formation of the iron-phenanthroline complex is between 3 and 9.[1][2][4] For rapid and complete color development, a pH between 2.9 and 3.5 is often recommended.[2] Use a buffer solution, like sodium acetate, to maintain the appropriate pH.[1][3]
-
Issue: Inconsistent or Non-Reproducible Results
-
Question: What could be causing my results to be inconsistent between replicates?
-
Answer: Several factors can lead to a lack of reproducibility:
-
Contamination of glassware: Trace amounts of iron on glassware can significantly affect results. It is crucial to thoroughly clean all glassware with an acid wash (e.g., soaking in hydrochloric acid) and rinse with deionized or distilled water before use.[1]
-
Inaccurate reagent concentrations or volumes: Precisely prepare all reagents and ensure accurate volumes are added during the assay. Using calibrated pipettes is essential.
-
Instability of the colored complex: While the complex is generally stable, its stability can be affected by the sample matrix.[4][5][6] It is recommended to measure the absorbance within a consistent and reasonable timeframe after color development. Allow solutions to stand for at least 10 minutes for full color development before measurement.[3][4]
-
Issue: Precipitate Formation
-
Question: A precipitate formed after adding the 1,10-phenanthroline reagent. What should I do?
-
Answer: Precipitate formation can occur if certain metal ions are present in your sample, such as bismuth (Bi³⁺), cadmium (Cd²⁺), mercury (Hg²⁺), silver (Ag⁺), or molybdate.[1][2][7] These ions can precipitate the 1,10-phenanthroline reagent itself. To mitigate this, adding an excess of the 1,10-phenanthroline solution can help.[1][7] If precipitation persists, sample pre-treatment to remove the interfering ion may be necessary.
Frequently Asked Questions (FAQs)
General Questions
-
Question: What is the principle of the 1,10-phenanthroline method for iron determination?
-
Answer: This colorimetric method is based on the reaction of ferrous iron (Fe²⁺) with three molecules of 1,10-phenanthroline to form a stable, orange-red complex.[1] The intensity of the color is directly proportional to the concentration of iron in the sample and is measured using a spectrophotometer at the wavelength of maximum absorbance, which is approximately 508-510 nm.[1][4]
-
Question: Why is a reducing agent necessary for this method?
-
Answer: 1,10-phenanthroline only reacts with ferrous iron (Fe²⁺) to produce the colored complex. Since iron in many samples can exist in the ferric state (Fe³⁺), a reducing agent is required to convert all Fe³⁺ to Fe²⁺ before adding the 1,10-phenanthroline.[1] Hydroxylamine hydrochloride is commonly used for this purpose as it effectively reduces the iron without interfering with the absorbance measurement.[1][3]
-
Question: What is the optimal pH for the reaction, and how is it maintained?
-
Answer: The color of the iron-1,10-phenanthroline complex is stable over a broad pH range of 3 to 9.[1][2][4] However, to ensure rapid and complete color development, a pH between 2.9 and 3.5 is often recommended.[2] A buffer solution, such as sodium acetate, is typically added to the reaction mixture to maintain the pH within the optimal range.[1][3]
Questions on Interferences
-
Question: What are the common interfering substances in this method?
-
Answer: Several ions and substances can interfere with the 1,10-phenanthroline method. These include strong oxidizing agents, cyanide, nitrite, and phosphates.[1][2] Additionally, certain metal ions can interfere by forming complexes with 1,10-phenanthroline or by precipitating the reagent. These metals include zinc, chromium, cobalt, copper, nickel, bismuth, cadmium, mercury, and silver.[1][2][7]
-
Question: How can interference from other ions be overcome?
-
Answer: There are several strategies to mitigate interferences:
-
Use of a reducing agent: An excess of a reducing agent like hydroxylamine hydrochloride can overcome interference from strong oxidizing agents.[1][7]
-
pH control: Adjusting the pH can help prevent the precipitation of some metal hydroxides.
-
Use of masking agents: Masking agents are compounds that form stable, often colorless, complexes with interfering ions, preventing them from reacting with 1,10-phenanthroline. For instance, citrate can be used to overcome interference from phosphates, and fluoride can be used to mask Fe³⁺.[1][8][9][10]
-
Excess reagent: Adding an excess of the 1,10-phenanthroline reagent can help minimize the impact of interfering metal ions that form weaker complexes.[1][7]
-
Summary of Common Interferences and Mitigation Strategies
| Interfering Substance | Effect | Recommended Solution |
| Strong Oxidizing Agents | Prevent the complete reduction of Fe³⁺ to Fe²⁺.[1][7] | Add an excess of hydroxylamine hydrochloride.[1][7] |
| Cyanide, Nitrite | Interfere with color development.[1][2] | Boiling with acid during sample preparation can remove cyanide and nitrite.[2] |
| Phosphates | Interfere with color development, especially polyphosphates.[1][2] | Add citrate as a masking agent.[1] Boiling with acid can convert polyphosphates to orthophosphate, which interferes less.[2] |
| Zinc (Zn²⁺) | Forms a colorless complex with 1,10-phenanthroline, reducing color intensity, especially at concentrations exceeding 10 times that of iron.[1][7] | Add an excess of 1,10-phenanthroline.[1][7] |
| Chromium (Cr³⁺), Cobalt (Co²⁺), Copper (Cu²⁺), Nickel (Ni²⁺) | Can form colored complexes with 1,10-phenanthroline and interfere, particularly at high concentrations.[1][7] | Add an excess of 1,10-phenanthroline.[1][7] |
| Bismuth (Bi³⁺), Cadmium (Cd²⁺), Mercury (Hg²⁺), Silver (Ag⁺) | Precipitate the 1,10-phenanthroline reagent.[1][2][7] | Add an excess of 1,10-phenanthroline.[1][7] If precipitation persists, sample pre-treatment may be necessary. |
| Ferric Iron (Fe³⁺) | Does not react with 1,10-phenanthroline.[1] | Use a reducing agent (hydroxylamine hydrochloride).[1] For selective determination of Fe²⁺ in the presence of Fe³⁺, fluoride can be used as a masking agent for Fe³⁺.[8][9][10] |
Experimental Protocols
1. Preparation of Reagents
-
Standard Iron Solution (e.g., 10 mg/L): Accurately weigh approximately 0.07 g of pure ferrous ammonium sulfate [Fe(NH₄)₂(SO₄)₂·6H₂O]. Dissolve it in distilled water in a 1 L volumetric flask. Carefully add 2.5 mL of concentrated sulfuric acid and dilute to the 1 L mark with distilled water.[3] Calculate the exact concentration in mg of iron per mL.
-
Hydroxylamine Hydrochloride Solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of distilled water.[1][3]
-
1,10-Phenanthroline Solution (0.1% w/v): Dissolve 0.1 g of 1,10-phenanthroline monohydrate in 100 mL of distilled water. Gentle warming may be necessary to fully dissolve the reagent.[1][3]
-
Sodium Acetate Buffer Solution (10% w/v): Dissolve 10 g of sodium acetate in 100 mL of distilled water.[1][3]
2. Standard Assay Procedure
-
Pipette a known volume of the sample into a 100 mL volumetric flask.
-
Add 1 mL of the hydroxylamine hydrochloride solution and mix thoroughly.[3]
-
Add 10 mL of the 1,10-phenanthroline solution and mix again.[3]
-
Add 8 mL of the sodium acetate buffer solution to adjust the pH.[3]
-
Dilute the solution to the 100 mL mark with distilled water and mix well.
-
Allow the solution to stand for at least 10 minutes to ensure complete color development.[3]
-
Measure the absorbance of the solution at 510 nm using a spectrophotometer, with a reagent blank prepared in the same manner but without the iron standard or sample.
-
Determine the iron concentration from a calibration curve prepared using a series of standard iron solutions.
Visual Diagrams
Caption: Standard experimental workflow for iron determination using the 1,10-phenanthroline method.
Caption: A logical troubleshooting guide for the 1,10-phenanthroline iron determination method.
References
- 1. benchchem.com [benchchem.com]
- 2. NEMI Method Summary - 3500-Fe B [nemi.gov]
- 3. chem321labspring11.pbworks.com [chem321labspring11.pbworks.com]
- 4. tau.ac.il [tau.ac.il]
- 5. ache.org.rs [ache.org.rs]
- 6. researchgate.net [researchgate.net]
- 7. chemetrics.com [chemetrics.com]
- 8. Suppression of iron(III) interference in the determination of iron(II) in water by the 1,10-phenanthroline method - Analyst (RSC Publishing) [pubs.rsc.org]
- 9. Spectrophotometric determination of iron(II) with 1,10-phenanthroline in the presence of large amounts of iron(III) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
How to prevent precipitation of metal ions during analysis with 1,10-Phenanthroline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of metal ions during analysis with 1,10-Phenanthroline.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments, leading to the precipitation of metal ions.
| Issue | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon addition of 1,10-Phenanthroline. | Incorrect pH: The pH of the solution may be outside the optimal range for the specific metal-phenanthroline complex, leading to the formation of insoluble metal hydroxides.[1] | Adjust the pH of the solution to the optimal range for your target metal ion using a suitable buffer system (e.g., sodium acetate for iron analysis).[2][3][4] |
| High Concentration of Interfering Ions: The sample may contain high concentrations of ions that form insoluble complexes with 1,10-phenanthroline (e.g., Cd(II), Hg(II), Ag(I), Bi(III)). | Use a masking agent to selectively complex the interfering ions and prevent their precipitation. Common masking agents include fluoride and citrate.[5] | |
| Solvent Incompatibility: The metal-phenanthroline complex may have low solubility in the chosen solvent system. | Consider changing the solvent or using a co-solvent to increase the solubility of the complex. Some complexes are more soluble in organic polar solvents like DMSO or methanol.[3] | |
| A colored precipitate forms, but the supernatant is colorless. | Insufficient 1,10-Phenanthroline: The concentration of 1,10-phenanthroline may be insufficient to fully complex all the metal ions in the solution, leading to the precipitation of the complex. | Increase the concentration of the 1,10-phenanthroline solution to ensure an excess of the ligand.[6] |
| The solution is cloudy or turbid. | Formation of Colloidal Particles: Fine, suspended particles of the metal-phenanthroline complex or metal hydroxides may be forming. | Ensure proper mixing and allow sufficient time for the complexation reaction to complete. Gentle heating may sometimes help in dissolving fine precipitates, but care must be taken to avoid decomposition. |
| Precipitation occurs over time. | Slow Precipitation of a Sparingly Soluble Complex: The metal-phenanthroline complex may be sparingly soluble and precipitate out of the solution over time. | Analyze the sample shortly after complex formation. If a delay is unavoidable, consider storing the samples at a different temperature or in a different solvent to improve stability. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for preventing precipitation of the iron(II)-phenanthroline complex?
A1: The iron(II)-phenanthroline complex is stable and the intensity of its color is independent of pH in the range of 2 to 9.[2][7] To prevent the precipitation of iron hydroxides, it is recommended to adjust the pH to a value between 6 and 9 using a sodium acetate buffer.[2][8]
Q2: How can I prevent interference from other metal ions?
A2: Masking agents can be used to prevent the interference of other metal ions. For instance, fluoride can be effective in masking Fe(III) ions when analyzing for Fe(II).[5] The pH of the solution should be below 2.5 for effective masking with fluoride.[5] Citrate can be used to eliminate interference from phosphates.[6]
Q3: What should I do if my target metal ion is in a higher oxidation state?
A3: 1,10-Phenanthroline typically forms stable, colored complexes with metal ions in their lower oxidation states (e.g., Fe(II)). If your metal ion is in a higher oxidation state (e.g., Fe(III)), a reducing agent must be added prior to the addition of 1,10-phenanthroline. Hydroxylamine hydrochloride is a commonly used reducing agent for this purpose.[2][3][4]
Q4: What is the solubility of different metal-phenanthroline complexes?
A4: The solubility of metal-phenanthroline complexes can vary significantly depending on the metal ion, the counter-ion, and the solvent. Below is a summary of available solubility information.
| Metal Complex | Solvent | Solubility |
| Tris(1,10-phenanthroline)nickel(II) | DMF, DMSO, Methanol | Soluble[2] |
| Ethanol, Acetone | Slightly Soluble[2] | |
| Benzene, Diethyl ether, THF | Insoluble[2] | |
| [Cu(NO₃)(O-PTA=O)(dmphen)][PF₆] | Water | 3.8 mg/mL[3] |
| [Cu(Cl)(dmphen)₂][PF₆] | Water | 2.5 mg/mL[3] |
| [Cu(NO₃)₂(dmphen)] | Water | 2.9 mg/mL[3] |
| Tris(1,10-phenanthroline)cobalt(II) | Methanol, Acetonitrile, Water | Poorly Soluble[9] |
Q5: What are the optimal pH ranges for the analysis of other metal ions with 1,10-phenanthroline?
A5: The optimal pH for complex formation and analysis depends on the specific metal ion. For the simultaneous determination of cobalt, copper, and iron, a pH of 9.0 is recommended.[6] For the analysis of Zinc(II), a pH of 10 has been used.[5]
Experimental Protocols
Protocol for Determination of Iron(II) with 1,10-Phenanthroline
This protocol describes the steps for the spectrophotometric determination of iron(II).
-
Sample Preparation: Prepare a sample solution containing the iron to be analyzed.
-
Reduction of Iron(III) (if necessary): If the sample contains iron in the +3 oxidation state, add a reducing agent. A common choice is a 10% w/v solution of hydroxylamine hydrochloride.[2][3]
-
pH Adjustment: Add a sodium acetate buffer solution (e.g., 10% w/v) to adjust the pH to the optimal range of 6-9.[2][8]
-
Complexation: Add a 0.1% w/v solution of 1,10-phenanthroline monohydrate.[2] An orange-red color will develop.
-
Spectrophotometric Measurement: Allow the color to develop fully (typically 10-15 minutes) and then measure the absorbance at the maximum wavelength (λmax), which is approximately 510 nm for the iron(II)-phenanthroline complex.[2][3][10]
Protocol for Using Masking Agents
This protocol provides a general guideline for using masking agents to prevent interference.
-
Identify Interfering Ions: Determine the potential interfering ions in your sample.
-
Select an Appropriate Masking Agent: Choose a masking agent that forms a stable, colorless complex with the interfering ion but does not interfere with the analysis of the target metal ion.
-
Optimize Conditions: The effectiveness of a masking agent is often pH-dependent. Adjust the pH of the sample solution to the optimal range for the masking agent to be effective. For example, when using fluoride to mask Fe(III), the pH should be below 2.5.[5]
-
Add the Masking Agent: Add the masking agent solution to the sample before the addition of 1,10-phenanthroline.
-
Proceed with Analysis: Continue with the standard procedure for the analysis of your target metal ion.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. jocpr.com [jocpr.com]
- 3. Synthesis, Structural, and Cytotoxic Properties of New Water-Soluble Copper(II) Complexes Based on 2,9-Dimethyl-1,10-Phenanthroline and Their One Derivative Containing 1,3,5-Triaza-7-Phosphaadamantane-7-Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijisrt.com [ijisrt.com]
- 5. ours.ou.ac.lk [ours.ou.ac.lk]
- 6. researchgate.net [researchgate.net]
- 7. 1,10-PHENANTHROLINE METHOD FOR Fe(II) AND Fe(III) [faculty.nres.illinois.edu]
- 8. dicames.online [dicames.online]
- 9. ias.ac.in [ias.ac.in]
- 10. researchgate.net [researchgate.net]
Strategies to enhance the sensitivity of 1,10-Phenanthroline assays
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing 1,10-phenanthroline assays for enhanced sensitivity and accuracy in iron determination.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the 1,10-phenanthroline assay?
The formation of the iron(II)-phenanthroline complex is optimal within a pH range of 3 to 9.[1][2] A pH of approximately 3.5 is often recommended to prevent the precipitation of certain iron salts, such as phosphates.[2] The color intensity of the complex is stable across this pH range.[2][3]
Q2: What is the correct order of reagent addition?
The order of reagent addition is critical for accurate results. A commonly recommended sequence is:
-
Sample
-
Acid (if required for sample preparation)
-
Hydroxylamine hydrochloride (reducing agent)
-
1,10-Phenanthroline solution
-
Buffer (e.g., sodium acetate) to adjust the pH[2]
Q3: How can I overcome interference from other metal ions?
Several metal ions can interfere with the assay.[1][4] Adding an excess of 1,10-phenanthroline can help minimize interference from metals like zinc, chromium, cobalt, copper, and nickel.[1][4] For significant interference, masking agents or solvent extraction methods may be necessary.[1] For instance, fluoride can be used as a masking agent for Fe³⁺.[1][5]
Q4: Can this assay be used for samples containing strong chelating agents like EDTA?
No, this method may not be suitable for samples containing strong chelators like EDTA, as they can form stable complexes with iron, preventing its reaction with 1,10-phenanthroline.[2] Sample digestion might be required to break down these complexes.[2]
Troubleshooting Guide
This guide addresses specific issues that may arise during the 1,10-phenanthroline assay, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Color Development | Iron is in the ferric (Fe³⁺) state. The 1,10-phenanthroline complex only forms with ferrous (Fe²⁺) iron.[1][2] | Add a reducing agent, such as hydroxylamine hydrochloride, to the sample before adding the 1,10-phenanthroline reagent.[1][2] |
| Incorrect pH of the solution. The optimal pH range for color development is between 3 and 9.[1][2] | Ensure the final solution pH is within the optimal range. Use a buffer solution, such as sodium acetate, to maintain the correct pH.[2] | |
| Insufficient reagent concentration. | Ensure an excess of both the reducing agent and 1,10-phenanthroline to drive the reactions to completion.[2] | |
| High Background or Turbidity | Precipitation of interfering metals (e.g., cadmium, silver, mercury, bismuth).[2][4] | Add an excess of 1,10-phenanthroline. If precipitation persists, sample digestion or the use of masking agents may be necessary.[2] |
| Precipitation of iron hydroxides at higher pH. | Maintain the pH in the acidic range (around 3.5) to keep iron salts soluble.[2] | |
| Inconsistent or Non-Reproducible Results | Presence of interfering substances such as strong oxidizing agents, cyanide, nitrite, or phosphates.[1][4] | Add excess hydroxylamine hydrochloride to counteract strong oxidizing agents.[1] For phosphates, adding citrate can help eliminate interference.[1] |
| Instrumental errors. | Calibrate the spectrophotometer before use and ensure cuvettes are clean and properly matched.[2] |
Strategies to Enhance Assay Sensitivity
| Strategy | Description | Key Considerations |
| Optimize Reagent Concentrations | Ensure that the concentrations of both the reducing agent and 1,10-phenanthroline are sufficient to react with all the iron present in the sample. One study found that using 2 ml of a 0.25% o-phenanthroline solution and 2 ml of a 10% hydroxylamine hydrochloride solution was optimal.[2] | An excess of reagents helps to drive the complex formation reaction to completion. |
| Increase Path Length | According to Beer-Lambert law, absorbance is directly proportional to the path length of the light through the sample. | Using cuvettes with a longer path length (e.g., 5 cm instead of 1 cm) will increase the absorbance for a given concentration, thereby improving sensitivity.[2] |
| Advanced Detection Methods | High-Performance Capillary Electrophoresis (HPCE) can be used to significantly enhance sensitivity. | By using an ammonium acetate-acetic acid buffer (pH 5.0) and a detection wavelength of 270 nm instead of the usual 508-510 nm, the molar absorbance of the Fe(II)-1,10-phenanthroline complex can be enhanced approximately eight-fold. This method has a detection limit for iron(II) lower than 5 x 10⁻⁹ M.[6] |
| Sample Pre-treatment | For samples with low iron concentrations, pre-concentration steps may be necessary. For highly crystalline minerals, heating in 6M HCl can increase solubility.[7][8] | Heating in strong acid can make the subsequent reliable determination of ferrous iron impossible due to fast abiotic oxidation.[7][8] |
Experimental Protocols
Standard Protocol for Iron Determination
This protocol provides a general guideline for the colorimetric determination of iron using the 1,10-phenanthroline method.
Reagents:
-
Standard Iron Solution (e.g., 10 mg/L): Dissolve approximately 0.07 g of pure ferrous ammonium sulfate [Fe(NH₄)₂(SO₄)₂·6H₂O] in distilled water in a 1 L volumetric flask. Add 2.5 mL of concentrated sulfuric acid and dilute to the mark with distilled water.[3]
-
Hydroxylamine Hydrochloride Solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of deionized water.[2][3]
-
1,10-Phenanthroline Solution (0.1% or 0.25% w/v): Dissolve 0.1 g or 0.25 g of 1,10-phenanthroline monohydrate in 100 mL of deionized water. Gentle warming may be necessary.[2][3]
-
Sodium Acetate Solution (10% w/v): Dissolve 10 g of sodium acetate in 100 mL of deionized water.[2][3]
Procedure:
-
Pipette a known volume of the sample into a 100 mL volumetric flask.
-
To each flask, add 1 mL of the hydroxylamine hydrochloride solution and mix.[3]
-
Add 10 mL of the 1,10-phenanthroline solution and mix.[3]
-
Add 8 mL of the sodium acetate solution to adjust the pH and mix thoroughly.[3]
-
Dilute to the mark with deionized water and mix well.
-
Allow the solution to stand for at least 10-15 minutes for complete color development.[3]
-
Measure the absorbance at 510 nm using a spectrophotometer.[9]
-
Prepare a blank solution using deionized water instead of the sample and follow the same procedure.
-
Prepare a series of standard solutions with known iron concentrations and measure their absorbance to create a calibration curve.
-
Determine the iron concentration in the sample by comparing its absorbance to the calibration curve.
Visualized Workflows and Pathways
Caption: Workflow for the 1,10-phenanthroline iron assay.
Caption: Troubleshooting flowchart for low absorbance issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem321labspring11.pbworks.com [chem321labspring11.pbworks.com]
- 4. chemetrics.com [chemetrics.com]
- 5. Spectrophotometric determination of iron(II) with 1,10-phenanthroline in the presence of large amounts of iron(III) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. More sensitive way to determine iron using an iron(II)-1,10-phenanthroline complex and capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reevaluation of colorimetric iron determination methods commonly used in geomicrobiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Common sources of error in spectrophotometric measurements with 1,10-Phenanthroline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 1,10-phenanthroline for spectrophotometric determination of iron.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for the formation of the iron(II)-1,10-phenanthroline complex?
The optimal pH range for the formation of the intensely colored iron(II)-1,10-phenanthroline complex is between 3 and 9.[1] Within this range, the color intensity is independent of pH.[2][3] It is crucial to maintain the pH within this window, as a pH that is too low can lead to the protonation of 1,10-phenanthroline, preventing complex formation.[1] Conversely, a pH that is too high can cause the precipitation of iron(II) hydroxide, also inhibiting the reaction.[4] A sodium acetate buffer is commonly used to maintain the appropriate pH.[1]
Q2: Why is a reducing agent, such as hydroxylamine hydrochloride, necessary for this assay?
In many samples, iron exists in both the ferrous (Fe²⁺) and ferric (Fe³⁺) states.[1] The 1,10-phenanthroline reagent specifically forms a stable, colored complex with ferrous iron (Fe²⁺).[2][5] To ensure the accurate determination of the total iron concentration, a reducing agent is added to convert any ferric iron (Fe³⁺) present in the sample to ferrous iron (Fe²⁺) prior to the addition of the 1,10-phenanthroline.[1][2] Hydroxylamine hydrochloride is a commonly used reducing agent for this purpose.[2]
Q3: How stable is the iron(II)-1,10-phenanthroline complex?
The iron(II)-1,10-phenanthroline complex is known to be very stable, and its color intensity does not change significantly over long periods.[2][3] Once the color has fully developed, which typically takes about 10-15 minutes, the absorbance readings should remain consistent for hours. However, the stability of the complex can be influenced by the sample matrix. For instance, the presence of other substances, such as alumina or zeolite, can affect the stability of the complex over time.[6][7][8]
Q4: What is the molar absorptivity of the iron(II)-1,10-phenanthroline complex?
The molar absorptivity of the iron(II)-1,10-phenanthroline complex is approximately 11,100 M⁻¹cm⁻¹ at its wavelength of maximum absorbance, which is around 508 nm.[2] This high molar absorptivity is indicative of the strong absorption of the complex and is the basis for the high sensitivity of this method for iron determination.
Troubleshooting Guide
This guide addresses common issues encountered during spectrophotometric measurements with 1,10-phenanthroline.
Issue 1: Low or no color development upon addition of 1,10-phenanthroline.
| Potential Cause | Recommended Solution |
| Incorrect pH: The pH of the solution is outside the optimal range of 3-9.[1] | Verify the pH of your sample solution after the addition of all reagents. Adjust the pH using a suitable buffer, such as sodium acetate, to bring it within the recommended range.[1] |
| Incomplete reduction of Fe³⁺: The reducing agent is either absent, insufficient, or has degraded. | Ensure that a sufficient amount of a fresh solution of hydroxylamine hydrochloride is added to the sample before the 1,10-phenanthroline.[2] Allow adequate time for the reduction to complete. |
| Presence of strong oxidizing agents: These can prevent the complete reduction of Fe³⁺ to Fe²⁺.[5][9] | Add an excess of the reducing agent, hydroxylamine hydrochloride, to counteract the effect of the oxidizing agents.[5] |
| Degraded 1,10-phenanthroline solution: The reagent may have degraded over time. | Prepare a fresh solution of 1,10-phenanthroline. It is good practice to warm the solution gently to ensure complete dissolution.[2] |
Issue 2: Inconsistent or drifting absorbance readings.
| Potential Cause | Recommended Solution |
| Insufficient time for color development: The reaction between Fe²⁺ and 1,10-phenanthroline may not be complete. | Allow the solutions to stand for at least 10-15 minutes after the addition of all reagents before taking absorbance measurements to ensure full color development.[3] |
| Precipitation in the cuvette: This can be due to high concentrations of interfering ions or incorrect pH. | Visually inspect the cuvette for any turbidity or precipitate. If present, review the sample preparation steps, especially the pH adjustment and the potential for interfering ions. |
| Instrumental drift: The spectrophotometer may not be properly warmed up or could be experiencing lamp or detector instability. | Allow the spectrophotometer to warm up for the manufacturer-recommended time. If the problem persists, consult the instrument's manual for troubleshooting or contact technical support.[3] |
| Temperature fluctuations: Changes in temperature can affect the absorbance of the solution. | Ensure that all standards and samples are at the same temperature when measurements are taken. Use a temperature-controlled cuvette holder if available and high precision is required. |
Issue 3: Absorbance readings are higher than expected.
| Potential Cause | Recommended Solution |
| Presence of interfering metal ions: Cations such as copper, cobalt, nickel, and zinc can form colored complexes with 1,10-phenanthroline.[5][9] | Adding an excess of 1,10-phenanthroline can help to minimize interference from some of these metals.[5][9] For significant interference, sample pre-treatment steps like solvent extraction may be necessary. |
| Contaminated glassware or reagents: This can introduce additional iron or other interfering substances into your samples. | Use thoroughly cleaned glassware and high-purity reagents. It is advisable to rinse glassware with dilute acid followed by deionized water. |
| Incorrect blank solution: The blank solution does not adequately account for the absorbance of the matrix or reagents. | The blank solution should contain all the reagents (buffer, reducing agent, 1,10-phenanthroline) in the same concentration as the samples, but without the iron.[2] |
| Stray light in the spectrophotometer: This can be a significant source of error, especially at high absorbance values.[10][11] | Ensure the spectrophotometer's sample compartment is properly closed during measurements. If stray light is suspected, consult the instrument's manual for diagnostic tests or service.[11] |
Quantitative Data on Interferences
The following table summarizes common interfering substances and methods to mitigate their effects.
| Interfering Substance | Effect | Mitigation Strategy |
| Strong Oxidizing Agents | Prevent the complete reduction of Fe³⁺ to Fe²⁺, leading to low results.[5][9] | Add an excess of hydroxylamine hydrochloride.[5] |
| Cyanide, Nitrite, Phosphates | Interfere with color development.[5][9] | For phosphates, adding citrate can help to reduce interference.[5] |
| Zinc (Zn²⁺) | Forms a colorless complex with 1,10-phenanthroline, which can reduce the intensity of the iron complex color, especially when zinc concentrations are more than ten times that of iron.[5][9] | Add an excess of 1,10-phenanthroline.[5] |
| Chromium (Cr³⁺), Cobalt (Co²⁺), Copper (Cu²⁺), Nickel (Ni²⁺) | Can form colored complexes with 1,10-phenanthroline, leading to positive interference.[5][9] | Add an excess of 1,10-phenanthroline.[5] |
| Bismuth (Bi³⁺), Cadmium (Cd²⁺), Mercury (Hg²⁺), Silver (Ag⁺) | Can precipitate the 1,10-phenanthroline reagent.[5][9] | Add an excess of 1,10-phenanthroline.[5] |
| High concentrations of Ferric Iron (Fe³⁺) | Can interfere with the determination of Fe²⁺.[12][13][14] | Use of a masking agent such as fluoride can effectively suppress the interference from Fe³⁺.[12][13][14] |
Experimental Protocol: Determination of Iron with 1,10-Phenanthroline
This protocol outlines the key steps for the spectrophotometric determination of iron.
1. Preparation of Reagents:
-
Standard Iron Solution (e.g., 100 ppm): Accurately weigh approximately 0.7022 g of ferrous ammonium sulfate hexahydrate [Fe(NH₄)₂(SO₄)₂·6H₂O] and dissolve it in a 1 L volumetric flask with deionized water.[15] Carefully add 2.5 mL of concentrated sulfuric acid and dilute to the mark with deionized water.[2][3] Calculate the exact concentration.
-
Hydroxylamine Hydrochloride Solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of deionized water.[2]
-
1,10-Phenanthroline Solution (0.1% w/v): Dissolve 0.1 g of 1,10-phenanthroline monohydrate in 100 mL of deionized water. Gentle warming may be necessary to facilitate dissolution.[2]
-
Sodium Acetate Buffer Solution (10% w/v): Dissolve 10 g of sodium acetate in 100 mL of deionized water.[2]
2. Preparation of Calibration Standards:
-
Prepare a series of working standard solutions by diluting the stock iron solution. For example, pipette 1, 5, 10, 25, and 50 mL of the standard iron solution into separate 100 mL volumetric flasks.[2][3]
-
To each flask, and a flask for the blank containing 50 mL of deionized water, add 1 mL of the hydroxylamine hydrochloride solution, 10 mL of the 1,10-phenanthroline solution, and 8 mL of the sodium acetate solution.[2][3]
-
Dilute all solutions to the 100 mL mark with deionized water and mix thoroughly.[2]
-
Allow the solutions to stand for at least 10 minutes for full color development.[2][3]
3. Spectrophotometric Measurement:
-
Set the spectrophotometer to the wavelength of maximum absorbance (λmax) for the iron(II)-1,10-phenanthroline complex, which is approximately 508 nm.[2]
-
Use the blank solution to zero the spectrophotometer.[16]
-
Measure the absorbance of each of the standard solutions and the unknown sample.[16]
-
It is good practice to rinse the cuvette with a small amount of the solution to be measured before filling it for the reading.[1]
4. Data Analysis:
-
Plot a calibration curve of absorbance versus the concentration of the iron standards.[16]
-
Use the equation of the line from the linear regression of the calibration curve to determine the concentration of iron in the unknown sample based on its absorbance.[15]
Visualizations
Caption: Experimental workflow for iron determination.
References
- 1. IronSpec [web.pdx.edu]
- 2. chem321labspring11.pbworks.com [chem321labspring11.pbworks.com]
- 3. chemlab.truman.edu [chemlab.truman.edu]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. jetir.org [jetir.org]
- 7. ache.org.rs [ache.org.rs]
- 8. researchgate.net [researchgate.net]
- 9. chemetrics.com [chemetrics.com]
- 10. hinotek.com [hinotek.com]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. researchgate.net [researchgate.net]
- 13. Suppression of iron(III) interference in the determination of iron(II) in water by the 1,10-phenanthroline method - Analyst (RSC Publishing) [pubs.rsc.org]
- 14. Spectrophotometric determination of iron(II) with 1,10-phenanthroline in the presence of large amounts of iron(III) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. tau.ac.il [tau.ac.il]
Stability of the Fe(II)-phenanthroline complex over time and storage conditions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of the Fe(II)-phenanthroline complex (ferroin) over time and under various storage conditions. This resource is intended for researchers, scientists, and drug development professionals who utilize this complex in their experiments.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Actions |
| Fading or loss of the characteristic red-orange color of the complex. | 1. pH outside the optimal range (3-9): The complex is most stable within this pH range. Below pH 2, the phenanthroline ligand can become protonated, inhibiting complex formation. Above pH 9, Fe(II) may precipitate as iron hydroxides.[1] 2. Oxidation of Fe(II) to Fe(III): The Fe(II)-phenanthroline complex is a redox indicator and can be oxidized by atmospheric oxygen or other oxidizing agents in the solution. The resulting Fe(III) complex is a pale blue color. 3. Photodegradation: Exposure to ultraviolet (UV) light, particularly UVA, can lead to the degradation of the complex.[2][3] 4. Elevated Temperature: The complex is generally stable up to 60°C, but prolonged exposure to higher temperatures can accelerate degradation.[4] | 1. Verify and adjust the pH of the solution: Use a calibrated pH meter to ensure the pH is within the 3-9 range. If necessary, use appropriate buffers (e.g., acetate buffer) to maintain the desired pH. 2. Minimize exposure to oxygen and oxidizing agents: Prepare solutions fresh whenever possible. Store solutions in tightly capped containers. If the application allows, deoxygenate solvents before use. 3. Protect the solution from light: Store the complex in amber glass bottles or wrap containers with aluminum foil. Avoid prolonged exposure to direct sunlight or strong laboratory lighting. 4. Store at appropriate temperatures: For long-term storage, refrigeration (2-8°C) is recommended. Avoid freezing the solution. |
| Precipitate formation in the solution. | 1. pH is too high: As mentioned, at pH values above 9, Fe(II) can precipitate as iron(II) hydroxide. 2. Low-quality reagents or solvent: Impurities in the reagents or solvent can lead to the formation of insoluble byproducts. | 1. Adjust the pH: Lower the pH of the solution to be within the optimal range (3-9). 2. Use high-purity reagents and solvents: Ensure that the 1,10-phenanthroline, ferrous salt, and solvent are of analytical grade or higher. |
| Inconsistent or non-reproducible measurements (e.g., in spectrophotometry). | 1. Degradation of the complex between measurements: If there is a significant time lapse between preparing the solution and measurement, the complex may have started to degrade. 2. Presence of interfering substances: Other components in the sample matrix, such as certain metals or organic compounds, may interfere with the complex formation or its stability. For example, in the presence of zeolite, the complex is only stable for a short period.[1] | 1. Standardize the time between preparation and measurement: For kinetic studies or sensitive assays, ensure that all samples are analyzed at the same time point after preparation. 2. Perform a matrix effect study: Analyze spiked samples to determine if components of the sample matrix are affecting the stability of the complex. If interference is observed, sample preparation steps such as extraction or purification may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended pH range for the stability of the Fe(II)-phenanthroline complex?
A1: The Fe(II)-phenanthroline complex is stable in a pH range of 2 to 9. However, the optimal pH for its formation and for analytical purposes is typically between 3 and 5. Below pH 2, the 1,10-phenanthroline ligand can be protonated, which hinders its ability to chelate the iron(II) ion. Above pH 9, iron(II) may precipitate as hydroxide, leading to a decrease in the concentration of the complex.[1]
Q2: How should I store my Fe(II)-phenanthroline complex solution for long-term use?
A2: For long-term storage, the solution should be kept in a tightly sealed, amber glass bottle to protect it from light and atmospheric oxygen. It is advisable to store the solution in a refrigerator at 2-8°C. Avoid freezing the solution. For critical applications, preparing the solution fresh is always the best practice.
Q3: Can I use the Fe(II)-phenanthroline complex in experiments involving UV light?
A3: Caution should be exercised when using this complex in the presence of UV light. Studies have shown that the complex can be activated by UVA light, leading to its degradation in a photo-Fenton-like process.[2][3] If your experiment involves UV exposure, it is crucial to run control experiments to assess the stability of the complex under your specific conditions.
Q4: What are the signs of degradation of the Fe(II)-phenanthroline complex?
A4: The primary sign of degradation is a color change from the characteristic deep red-orange to a pale blue or colorless solution. This indicates the oxidation of Fe(II) to Fe(III). The formation of a precipitate can also be a sign of degradation, particularly if the pH of the solution has shifted to a more alkaline range.
Q5: How does temperature affect the stability of the complex?
A5: The Fe(II)-phenanthroline complex is reported to be stable up to 60°C.[4] However, prolonged exposure to elevated temperatures can accelerate the rate of degradation through oxidation and potentially other pathways. For optimal stability, it is recommended to store and use the complex at room temperature or below.
Data on Complex Stability
The stability of the Fe(II)-phenanthroline complex can be influenced by the sample matrix. The following table summarizes the stability of the complex in the presence of different concentrations of alumina over a 45-minute period, as monitored by absorbance at 511 nm.
| Time (minutes) | Absorbance with 1g/200cm³ Alumina | Absorbance with 2g/200cm³ Alumina | Absorbance with 3g/200cm³ Alumina | Absorbance with 4g/200cm³ Alumina |
| 0 | Stable | Stable | Stable | Stable |
| 8 | Stable | Stable | Stable | Stable |
| 12 | Absorbance changes | Stable | Stable | Stable |
| 20 | Absorbance changes | Absorbance changes | Stable | Stable |
| 45 | Returns to initial value | - | Stable | Stable |
| Data adapted from a study on the effect of composite composition on complex stability. The study indicates that at higher concentrations of alumina (3g and 4g per 200cm³), the complex remains stable for the entire 45-minute observation period.[1] |
Experimental Protocols
Synthesis of Fe(II)-Phenanthroline (Ferroin) Indicator Solution
This protocol describes the preparation of a 0.025 M ferroin indicator solution.
Materials:
-
1,10-Phenanthroline monohydrate
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
-
Distilled or deionized water
-
100 mL volumetric flask
-
Analytical balance
Procedure:
-
Accurately weigh 1.485 g of 1,10-phenanthroline monohydrate.
-
Accurately weigh 0.695 g of ferrous sulfate heptahydrate.
-
Dissolve both solids in approximately 70 mL of distilled water in a beaker.
-
Once fully dissolved, quantitatively transfer the solution to a 100 mL volumetric flask.
-
Dilute the solution to the 100 mL mark with distilled water.
-
Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
Store the prepared solution in a well-sealed amber glass bottle in a cool, dark place.
Spectrophotometric Monitoring of Complex Stability
This protocol outlines a general procedure for monitoring the stability of the Fe(II)-phenanthroline complex over time using a UV-Vis spectrophotometer.
Materials and Equipment:
-
Prepared Fe(II)-phenanthroline complex solution
-
UV-Vis spectrophotometer
-
Cuvettes (1 cm path length)
-
Volumetric flasks and pipettes for any necessary dilutions
Procedure:
-
Instrument Setup: Turn on the spectrophotometer and allow it to warm up according to the manufacturer's instructions. Set the wavelength to the maximum absorbance of the Fe(II)-phenanthroline complex, which is approximately 510 nm.
-
Blank Measurement: Fill a cuvette with the solvent used to prepare your complex solution (e.g., distilled water or a specific buffer). Place the cuvette in the spectrophotometer and zero the absorbance.
-
Initial Measurement (Time = 0): Immediately after preparing the Fe(II)-phenanthroline solution (or after subjecting it to a specific condition you are testing), rinse a clean cuvette with a small amount of the solution and then fill it. Place the cuvette in the spectrophotometer and record the absorbance at 510 nm.
-
Time-Course Measurements: Store the bulk of the complex solution under the desired storage conditions (e.g., at room temperature on the benchtop, in a refrigerator, or in a dark cabinet). At predetermined time intervals (e.g., every hour, every 24 hours), take an aliquot of the solution, place it in a cuvette, and record the absorbance at 510 nm.
-
Data Analysis: Plot the absorbance values as a function of time. A decrease in absorbance over time indicates the degradation of the complex. The rate of degradation can be determined from the slope of this plot.
Visualizations
References
Effect of excess reducing agent like hydroxylamine hydrochloride on the assay
This guide provides troubleshooting advice and frequently asked questions regarding the use of hydroxylamine hydrochloride, a strong reducing agent, in various biochemical assays.[1][2][3] It is intended for researchers, scientists, and drug development professionals who may encounter unexpected results or assay failures when using this reagent.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of hydroxylamine hydrochloride in biochemical procedures?
Hydroxylamine hydrochloride is a versatile reducing agent with several key applications in biochemistry:[2]
-
Cleavage of Crosslinkers: It is used to cleave certain types of crosslinkers, such as EGS (ethylene glycol bis(succinimidyl succinate)) and Sulfo-EGS, which are used to stabilize protein-protein interactions. This cleavage is often necessary for analyzing crosslinked proteins by methods like SDS-PAGE.[1]
-
Deprotection of Sulfhydryl Groups: In protein modification, reagents like SATA (N-succinimidyl S-acetylthioacetate) are used to introduce protected sulfhydryl (-SH) groups. Hydroxylamine hydrochloride is used to remove the acetyl protecting group, exposing the reactive sulfhydryl for subsequent conjugation reactions, such as antibody labeling.[1]
-
Stopping Reactions: In some amine-reactive labeling protocols, hydroxylamine can be used to terminate the reaction and remove weakly bound probes.[4]
-
Mutagenesis: High concentrations of hydroxylamine can be used to induce mutations in DNA by modifying cytosine.[5]
Q2: I'm observing high background or a complete loss of signal in my colorimetric assay (e.g., ELISA). Could excess hydroxylamine hydrochloride be the cause?
Yes, it is highly probable. Many colorimetric assays, including ELISAs that use horseradish peroxidase (HRP) and TMB (3,3',5,5'-tetramethylbenzidine), rely on a sensitive redox reaction to generate a colored product. Excess hydroxylamine hydrochloride, being a potent reducing agent, can directly interfere with this process in several ways:
-
Reduction of Detection Reagents: It can reduce the oxidized chromogenic substrate (like the blue product of TMB oxidation), leading to a diminished or absent signal.
-
Interference with Enzyme Activity: Although less common, very high concentrations could potentially affect the redox state of the enzyme itself, impacting its catalytic activity.
General troubleshooting for high background in ELISAs includes optimizing washing steps, checking for cross-reactivity, and ensuring the cleanliness of plates and reagents.[6][7]
Q3: My protein seems to have precipitated after treatment with hydroxylamine hydrochloride. What could be the reason?
Protein precipitation during or after hydroxylamine treatment can occur for a few reasons:
-
Protein Denaturation: The cleavage of crosslinkers or other modifications by hydroxylamine can alter the protein's conformation, potentially exposing hydrophobic regions and leading to aggregation and precipitation.[8] One user reported protein precipitation after using a buffer containing 2 M hydroxylamine, 3 M guanidine HCl, and 0.2 M K2CO3 at pH 9.0.[8]
-
Buffer Conditions: The protocol for using hydroxylamine often requires specific pH and buffer conditions (e.g., pH 8.5-9.0).[1][8] Incorrect pH or the presence of other reagents can contribute to protein instability.
-
Concentration Effects: High concentrations of both the protein and the hydroxylamine solution can increase the likelihood of precipitation.[8]
Q4: Can excess hydroxylamine hydrochloride interfere with assays that measure antioxidant capacity, like the FRAP assay?
Yes, absolutely. The Ferric Reducing Antioxidant Power (FRAP) assay directly measures the total reducing capacity of a sample.[9][10] The principle involves the reduction of Fe³⁺-TPTZ to a blue-colored Fe²⁺-TPTZ complex by antioxidants.[9][10][11] Since hydroxylamine hydrochloride is a strong reducing agent, its presence in the sample will lead to a false positive signal, indicating a much higher antioxidant capacity than is actually present. It is crucial to remove any residual hydroxylamine hydrochloride from the sample before performing a FRAP or any similar antioxidant capacity assay.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving issues related to the use of hydroxylamine hydrochloride.
| Observed Problem | Potential Cause | Recommended Solution |
| High Background/Low Signal in Colorimetric Assay | Excess hydroxylamine hydrochloride remaining in the sample is interfering with the detection chemistry. | 1. Remove Excess Reagent: After the hydroxylamine treatment step, it is critical to remove the excess reagent. This can be achieved through dialysis or using a desalting column.[1]2. Optimize Concentration: Titrate the concentration of hydroxylamine hydrochloride to find the minimum amount required for efficient cleavage or deprotection. |
| Protein Precipitation after Treatment | The combination of hydroxylamine and buffer conditions is causing protein denaturation and aggregation. | 1. Adjust Buffer Conditions: Ensure the pH of the reaction buffer is optimal and stable throughout the incubation.[8]2. Modify Incubation Parameters: Try reducing the incubation temperature or time.[1]3. Test Different Formulations: If possible, test alternative buffer formulations. One user found that removing guanidine HCl and K2CO3 from their cleavage buffer prevented precipitation.[8] |
| Incomplete Cleavage or Deprotection | The concentration of hydroxylamine hydrochloride or the reaction conditions are insufficient. | 1. Prepare Fresh Solution: Always prepare hydroxylamine hydrochloride solutions immediately before use as they are susceptible to oxidation.[1]2. Verify pH: Ensure the pH of the final reaction mixture is within the recommended range (typically pH 7.2-9.0).[1][8]3. Increase Incubation Time/Temperature: If initial attempts fail, consider increasing the incubation time or temperature as recommended by protocols (e.g., 3-6 hours at 37°C).[1] |
| Artificially High Results in Antioxidant Assays (e.g., FRAP) | Residual hydroxylamine hydrochloride in the sample is being measured as antioxidant activity. | 1. Thorough Sample Clean-up: Implement a stringent clean-up protocol (desalting column or dialysis) after hydroxylamine treatment and before the antioxidant assay.2. Run a Reagent Control: Analyze a blank sample containing the same concentration of hydroxylamine hydrochloride used in your experiment to quantify its contribution to the signal. |
Experimental Protocols
Key Experiment: Removal of Excess Hydroxylamine Hydrochloride Using a Desalting Column
This protocol describes a common method to separate a protein from excess hydroxylamine hydrochloride following a cleavage or deprotection reaction.
Objective: To remove low molecular weight contaminants like hydroxylamine hydrochloride from a protein sample.
Materials:
-
Protein sample treated with hydroxylamine hydrochloride
-
Desalting column (e.g., SpinOUT™ GT-600 or equivalent)
-
Appropriate buffer for the protein (e.g., PBS with 10mM EDTA)
-
Collection tubes
Procedure:
-
Prepare the Column: Equilibrate the desalting column with the desired buffer according to the manufacturer's instructions. This usually involves washing the column with the buffer to remove the storage solution.
-
Apply the Sample: Carefully apply the protein sample to the center of the packed resin bed in the column.
-
Elute the Protein: Centrifuge the column (if it's a spin column) or allow the buffer to flow through by gravity. The larger protein molecules will pass through the column in the void volume and be collected, while the smaller hydroxylamine molecules will be retained in the resin pores.
-
Collect the Purified Protein: The protein will be in the eluate. Follow the manufacturer's instructions for the specific collection procedure.
-
Verification (Optional): To confirm the removal of hydroxylamine, you can analyze a fraction of the eluate using a method sensitive to reducing agents, or proceed with your downstream application and check for the resolution of the initial problem.
Visual Guides
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. Hydroxylamine hydrochloride | 5470-11-1 [chemicalbook.com]
- 3. Hydroxylamine hydrocholoride, a strong reducing agents [gbiosciences.com]
- 4. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Hydroxylamine - Wikipedia [en.wikipedia.org]
- 6. assaygenie.com [assaygenie.com]
- 7. arp1.com [arp1.com]
- 8. researchgate.net [researchgate.net]
- 9. Antioxidant assays – consistent findings from FRAP and ORAC reveal a negative impact of organic cultivation on antioxidant potential in spinach but not watercress or rocket leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The ferric reducing ability of plasma (FRAP) as a measure of "antioxidant power": the FRAP assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Total Antioxidant Capacity (T-AOC) Colorimetric Assay Kit (FRAP Method) - Elabscience® [elabscience.com]
Troubleshooting inconsistent results in 1,10-Phenanthroline assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 1,10-Phenanthroline assays for iron determination.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the 1,10-Phenanthroline assay for iron determination?
The 1,10-Phenanthroline assay is a colorimetric method used for the quantitative determination of iron. The principle is based on the reaction of ferrous iron (Fe²⁺) with three molecules of 1,10-phenanthroline to form a stable, orange-red complex, tris(1,10-phenanthroline)iron(II) or [Fe(phen)₃]²⁺.[1][2][3] The intensity of the color produced is directly proportional to the concentration of Fe²⁺ in the sample and is typically measured spectrophotometrically at its maximum absorbance wavelength (λmax) of approximately 510 nm.[1][2] Since samples may contain ferric iron (Fe³⁺), a reducing agent, such as hydroxylamine hydrochloride, is added to convert all Fe³⁺ to Fe²⁺ prior to complex formation, allowing for the determination of total iron.[2][3]
Q2: What is the optimal pH range for the 1,10-Phenanthroline assay?
The color intensity of the iron-phenanthroline complex is stable and independent of pH within the range of 2 to 9.[1][2] However, a pH between 2.9 and 3.5 is often recommended to ensure rapid color development.[3] A buffer solution, commonly sodium acetate, is used to maintain the pH within the optimal range.[2][4]
Q3: What are common interfering substances in the 1,10-Phenanthroline assay?
Several substances can interfere with the accuracy of the 1,10-Phenanthroline assay. These include strong oxidizing agents, cyanide, nitrite, and phosphates.[3][5] Additionally, certain metal ions can interfere by forming complexes with 1,10-phenanthroline or by precipitating the reagent. These include zinc, chromium, cobalt, copper, nickel, bismuth, cadmium, mercury, and silver.[3][5]
Q4: How can I mitigate interference from other metal ions?
Interference from other metal ions can often be overcome by adding a larger excess of the 1,10-phenanthroline reagent to ensure enough is available to complex with all the iron.[3] For significant interference, other techniques such as using masking agents or solvent extraction methods may be necessary.[5] For instance, fluoride can be used to mask Fe³⁺.[6]
Q5: My sample contains both ferrous (Fe²⁺) and ferric (Fe³⁺) iron. How can I measure them separately?
To determine the concentration of Fe²⁺ alone, you can perform the assay without the addition of a reducing agent. This will measure the Fe²⁺ initially present in the sample. To determine the total iron concentration (Fe²⁺ + Fe³⁺), a separate aliquot of the sample should be treated with a reducing agent like hydroxylamine hydrochloride to convert all Fe³⁺ to Fe²⁺ before adding 1,10-phenanthroline. The concentration of Fe³⁺ can then be calculated by subtracting the Fe²⁺ concentration from the total iron concentration.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Color Development | Iron is in the ferric (Fe³⁺) state and was not reduced. | Ensure a sufficient amount of a reducing agent (e.g., hydroxylamine hydrochloride) is added to the sample before the 1,10-phenanthroline.[5] |
| Incorrect pH of the reaction mixture. | Verify that the final pH of the solution is within the optimal range of 2-9. Use a buffer solution like sodium acetate to maintain the correct pH.[1][2][7] | |
| Insufficient 1,10-phenanthroline reagent. | Add an excess of the 1,10-phenanthroline solution to ensure complete complexation with all the iron in the sample.[3] | |
| Incorrect order of reagent addition. | The recommended order of addition is typically sample, acid, reducing agent, 1,10-phenanthroline, and then buffer.[7] | |
| Fading or Unstable Color | Presence of strong oxidizing agents in the sample. | Add an excess of the reducing agent to counteract the effect of the oxidizing agents.[5] |
| Interference from other metal ions. | Refer to the section on interfering ions and consider using masking agents or adding an excess of 1,10-phenanthroline.[5] | |
| Precipitate Formation | Presence of ions that precipitate with 1,10-phenanthroline (e.g., bismuth, cadmium, mercury, silver). | Adding an excess of the 1,10-phenanthroline reagent can help minimize precipitation.[5] |
| High concentrations of certain metal ions. | Sample dilution may be necessary. | |
| Inconsistent or Non-Reproducible Results | Meniscus formation in microplate wells affecting absorbance readings. | Use hydrophobic microplates or fill wells to the brim to reduce meniscus effects. Path length correction features on some microplate readers can also be utilized.[8] |
| Pipetting errors. | Ensure accurate and consistent pipetting of all reagents and samples. | |
| Temperature fluctuations. | Perform the assay at a stable room temperature as temperature can affect the rate of color development. | |
| Insufficient incubation time. | Allow sufficient time for the color to fully develop before taking absorbance readings. A 10-minute incubation is generally recommended.[9] |
Experimental Protocols
Preparation of Reagents
-
Standard Iron Solution (e.g., 10 ppm): Accurately weigh about 0.07 g of pure ferrous ammonium sulfate, dissolve it in distilled water, and transfer to a 1 L volumetric flask. Carefully add 2.5 mL of concentrated sulfuric acid and dilute to the mark with distilled water.[1][2] Calculate the exact concentration in ppm (µg/mL).
-
1,10-Phenanthroline Solution (0.1% w/v): Dissolve 0.1 g of 1,10-phenanthroline monohydrate in 100 mL of distilled water. Gentle warming may be necessary to aid dissolution.[2]
-
Hydroxylamine Hydrochloride Solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of distilled water.[2]
-
Sodium Acetate Buffer Solution (1.2 M): Dissolve 10 g of sodium acetate in 100 mL of distilled water.[1][2]
Assay Procedure
-
Prepare a series of standards: Into a set of 100 mL volumetric flasks, pipette known volumes of the standard iron solution (e.g., 1, 5, 10, 25, and 50 mL) to create a calibration curve.[2]
-
Prepare a blank: In another 100 mL volumetric flask, add the same volume of distilled water as the standards.
-
Prepare the unknown sample: Pipette a known volume of your unknown sample into a 100 mL volumetric flask.
-
Add reagents: To each flask (standards, blank, and unknown), add the following reagents in order, mixing after each addition:
-
Dilute to volume: Dilute each flask to the 100 mL mark with distilled water and mix thoroughly.[1][2]
-
Incubate: Allow the solutions to stand for at least 10 minutes for the color to fully develop.[2][9]
-
Measure absorbance: Measure the absorbance of each solution at 510 nm using a spectrophotometer, using the blank to zero the instrument.[1]
-
Create a calibration curve: Plot a graph of absorbance versus the concentration of the iron standards.
-
Determine unknown concentration: Use the absorbance of your unknown sample and the calibration curve to determine its iron concentration. Remember to account for any dilutions made.[9]
Visualizations
Caption: Workflow for the 1,10-Phenanthroline iron assay.
Caption: Troubleshooting decision tree for 1,10-Phenanthroline assays.
References
- 1. tau.ac.il [tau.ac.il]
- 2. chem321labspring11.pbworks.com [chem321labspring11.pbworks.com]
- 3. NEMI Method Summary - 3500-Fe B [nemi.gov]
- 4. IronSpec [web.pdx.edu]
- 5. benchchem.com [benchchem.com]
- 6. Spectrophotometric determination of iron(II) with 1,10-phenanthroline in the presence of large amounts of iron(III) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. edu.rsc.org [edu.rsc.org]
Technical Support Center: Managing Sample Matrix Effects in Complex Biological Samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage sample matrix effects in complex biological samples.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they impact my analysis?
Q2: What are the tell-tale signs that my assay is being affected by matrix effects?
A2: Common indicators of matrix effects include:
-
Poor reproducibility of results between different sample lots.[5]
-
Inaccurate quantification, even when chromatography appears acceptable.[3]
-
Non-linear calibration curves.[5]
-
Inconsistent peak areas for quality control (QC) samples.[5]
Q3: What are the primary causes of matrix effects in biological samples?
A3: The primary culprits behind matrix effects in biological samples are endogenous components that co-elute with the analyte of interest and interfere with the ionization process.[2] Phospholipids are a major source of matrix effects, particularly in plasma and serum samples, often causing ion suppression.[6][7] Other significant contributors include proteins, salts, and dosing excipients.[8] The type of biological matrix itself (e.g., plasma, urine, tissue homogenate) will have a distinct composition that can influence the nature and severity of the matrix effect.[2]
Q4: How can I quantitatively assess the extent of matrix effects in my assay?
A4: A quantitative assessment of matrix effects can be performed by comparing the analyte's response in a neat (clean) solution to its response in a post-extraction spiked blank matrix.[5] This is often expressed as the Matrix Factor (MF). An MF value of 1 indicates no matrix effect, a value less than 1 suggests ion suppression, and a value greater than 1 indicates ion enhancement. The internal standard normalized matrix factor (ISNMF) is also used to evaluate if the internal standard effectively compensates for the matrix effect.[9]
Troubleshooting Guides
Issue 1: High variability and poor reproducibility in my analytical results.
-
Possible Cause: Inconsistent matrix effects across different biological samples or batches. Inter-individual variability in patient or animal samples can lead to different levels of matrix components.[10]
-
Troubleshooting Steps:
-
Evaluate Multiple Lots of Matrix: During method development, test at least six different lots of the biological matrix to assess the variability of the matrix effect.[5]
-
Implement a Robust Internal Standard Strategy: The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended. A SIL-IS co-elutes with the analyte and experiences similar matrix effects, thereby providing effective compensation.[11]
-
Optimize Sample Preparation: Enhance the cleanup procedure to remove more interfering components. Techniques like solid-phase extraction (SPE) are generally more effective at removing matrix components than simple protein precipitation.[12]
-
Issue 2: My assay sensitivity is lower than expected.
-
Possible Cause: Significant ion suppression due to co-eluting matrix components, most commonly phospholipids in plasma or serum.[6]
-
Troubleshooting Steps:
-
Identify Suppression Zones: Use a post-column infusion experiment to pinpoint the retention times where ion suppression occurs.[5][13]
-
Chromatographic Optimization: Adjust the chromatographic method to separate the analyte's elution from the suppression zones. This can be achieved by modifying the mobile phase, gradient profile, or switching to a different column chemistry.[13]
-
Targeted Phospholipid Removal: Incorporate specific phospholipid removal steps in your sample preparation protocol.[6][14]
-
Issue 3: My calibration curve is non-linear.
-
Possible Cause: The matrix effect is concentration-dependent, or the chosen internal standard is not adequately compensating for the matrix effect across the entire concentration range.
-
Troubleshooting Steps:
-
Review Internal Standard Concentration: Ensure the internal standard concentration is appropriate and falls within the mid-range of the calibration curve.[9]
-
Consider the Standard Addition Method: For complex matrices where a suitable blank matrix is unavailable, the standard addition method can be a powerful tool for accurate quantification as it inherently corrects for matrix effects.[15][16]
-
Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components and thereby minimize their impact.[13]
-
Data Presentation: Comparison of Sample Preparation Techniques
The following table summarizes the effectiveness of common sample preparation techniques in mitigating matrix effects.
| Sample Preparation Technique | Analyte Recovery | Phospholipid Removal Efficiency | Protein Removal Efficiency | Throughput |
| Protein Precipitation (PPT) | High | Low | Moderate to High | High |
| Liquid-Liquid Extraction (LLE) | Variable | Moderate | High | Moderate |
| Solid-Phase Extraction (SPE) | High | High | High | Low to Moderate |
| HybridSPE®-Phospholipid | High | >99% | High | Moderate |
Experimental Protocols
Protocol 1: Protein Precipitation (Acetonitrile)
This protocol is a rapid method for removing the bulk of proteins from a plasma sample.
-
Add 300 µL of ice-cold acetonitrile to 100 µL of plasma sample in a microcentrifuge tube.
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant for analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Phospholipid Removal
This protocol provides a more thorough cleanup of the sample by removing both proteins and phospholipids.
-
Conditioning: Pass 1 mL of methanol through the SPE cartridge, followed by 1 mL of water. Do not let the sorbent go dry.
-
Loading: Load the pre-treated sample (e.g., plasma diluted with an appropriate buffer) onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove polar interferences. A subsequent wash with a nonpolar solvent (e.g., hexane) can be used to remove lipids.
-
Elution: Elute the analyte of interest with 1 mL of an appropriate elution solvent (e.g., methanol with 2% formic acid).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.
Protocol 3: Standard Addition Method for Quantification
This method is used to correct for matrix effects when a blank matrix is not available.
-
Divide the unknown sample into at least four equal aliquots.
-
Keep one aliquot as is (unspiked).
-
To the remaining aliquots, add increasing known amounts of a standard solution of the analyte.
-
Add a constant amount of internal standard to all aliquots (including the unspiked one).[9]
-
Analyze all prepared samples.
-
Plot the ratio of the analyte signal to the internal standard signal on the y-axis against the concentration of the added analyte standard on the x-axis.
-
The absolute value of the x-intercept of the resulting linear regression line represents the concentration of the analyte in the unknown sample.
Visualizations
Caption: A logical workflow for troubleshooting matrix effects.
Caption: How a SIL-IS compensates for matrix effects.
Caption: A representative plot for the standard addition method.
References
- 1. bataviabiosciences.com [bataviabiosciences.com]
- 2. eijppr.com [eijppr.com]
- 3. droracle.ai [droracle.ai]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Sample Prep Tech Tip: Phospholipid Removal | Phenomenex [phenomenex.com]
- 15. Standard addition - Wikipedia [en.wikipedia.org]
- 16. alpha-measure.com [alpha-measure.com]
Validation & Comparative
A Comparative Guide to the Analytical Validation of 1,10-Phenanthroline-5,6-dione
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of 1,10-Phenanthroline-5,6-dione, a key heterocyclic o-quinone compound. We will delve into a validated High-Performance Liquid Chromatography (HPLC) method and explore alternative techniques, including UV-Vis Spectrophotometry and Electrochemical Analysis. This guide presents supporting experimental data, detailed protocols, and visual workflows to assist researchers in selecting the most suitable method for their analytical needs.
High-Performance Liquid Chromatography (HPLC): A Validated Approach
A robust, validated reversed-phase HPLC method stands as a reliable technique for the routine analysis of 1,10-Phenanthroline-5,6-dione. This method demonstrates excellent specificity, linearity, accuracy, and precision, making it suitable for quality control and purity assessment.
Experimental Protocol: HPLC Method
A reversed-phase HPLC analytical method has been developed and validated for the assay of 1,10-phenanthroline-5,6-dione.[1][2]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Mobile Phase: A mixture of methanol and water (50:50, v/v) containing 0.1% triethylamine.[1][2]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a suitable concentration.
HPLC Method Validation Workflow
Alternative Analytical Methods
While HPLC is a well-established method, other techniques can be employed for the analysis of 1,10-Phenanthroline-5,6-dione, each with its own set of advantages and limitations.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry offers a simpler and more rapid alternative for the quantification of 1,10-Phenanthroline-5,6-dione, particularly for routine analyses where high separation power is not required. The quantitative analysis is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte.
-
Instrumentation: A double-beam UV-Vis spectrophotometer.
-
Solvent: A suitable solvent in which 1,10-Phenanthroline-5,6-dione is soluble and stable (e.g., methanol, ethanol, or acetonitrile).
-
Wavelength of Maximum Absorbance (λmax): Determine the λmax by scanning a standard solution of 1,10-Phenanthroline-5,6-dione over a suitable wavelength range.
-
Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at the λmax and plot a calibration curve of absorbance versus concentration.
-
Sample Analysis: Prepare the sample solution in the same solvent and measure its absorbance at the λmax. Determine the concentration from the calibration curve.
Electrochemical Methods
Electrochemical techniques, such as cyclic voltammetry (CV) or differential pulse voltammetry (DPV), can be utilized for the sensitive determination of 1,10-Phenanthroline-5,6-dione. These methods are based on the redox activity of the quinone moiety in the molecule.
-
Instrumentation: A potentiostat with a three-electrode system (working electrode, reference electrode, and counter electrode). A glassy carbon electrode (GCE) is a common choice for the working electrode.
-
Electrolyte: A suitable supporting electrolyte in which the analyte is soluble and electrochemically stable (e.g., a buffer solution like phosphate-buffered saline (PBS) or an organic solvent with a supporting electrolyte like tetrabutylammonium perchlorate).
-
Procedure:
-
Record the cyclic voltammogram of the blank electrolyte solution.
-
Add a known concentration of 1,10-Phenanthroline-5,6-dione to the electrochemical cell.
-
Scan the potential within a range where the redox peaks of the analyte are observed.
-
The peak current in the voltammogram is proportional to the concentration of the analyte.
-
For quantitative analysis, a calibration curve can be constructed by measuring the peak currents at different concentrations.
-
Performance Comparison
The following tables summarize the validation parameters for the HPLC method and provide an estimated performance comparison with UV-Vis spectrophotometry and electrochemical methods based on data for structurally similar quinone compounds.
Table 1: HPLC Method Validation Data for 1,10-Phenanthroline-5,6-dione
| Parameter | Result |
| Linearity Range | 0.05 - 1.50 mg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 2.0 µg/mL |
| Limit of Quantitation (LOQ) | 5.0 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Table 2: Comparative Performance of Analytical Methods
| Parameter | HPLC | UV-Vis Spectrophotometry (Estimated) | Electrochemical Methods (Estimated) |
| Linearity Range | Wide (µg/mL to mg/mL) | Narrower (µg/mL) | Wide (µM to mM) |
| Correlation Coefficient (r²) | > 0.999 | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | Low (µg/mL) | Moderate (µg/mL) | Very Low (nM to µM) |
| Limit of Quantitation (LOQ) | Low (µg/mL) | Moderate (µg/mL) | Low (µM) |
| Precision (%RSD) | < 2% | < 5% | < 5% |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 95 - 105% |
| Specificity | High | Low to Moderate | Moderate to High |
| Analysis Time | Longer | Short | Short |
| Cost & Complexity | High | Low | Moderate |
Disclaimer: The performance data for UV-Vis Spectrophotometry and Electrochemical Methods are based on published data for structurally similar quinone compounds and are provided for comparative purposes. Actual performance for 1,10-Phenanthroline-5,6-dione may vary and would require specific method development and validation.
Conclusion
The choice of an analytical method for the quantification of 1,10-Phenanthroline-5,6-dione depends on the specific requirements of the analysis. The validated HPLC method is the gold standard for accurate and precise quantification, especially in complex matrices where high specificity is crucial. UV-Vis spectrophotometry offers a rapid and cost-effective alternative for routine analysis of relatively pure samples. Electrochemical methods provide the highest sensitivity and are well-suited for trace analysis. Researchers and drug development professionals should consider the trade-offs between specificity, sensitivity, speed, and cost when selecting the most appropriate analytical technique for their application.
References
A Comparative Guide to Sensitive Iron Detection: 1,10-Phenanthroline vs. Bathophenanthroline
For researchers, scientists, and drug development professionals requiring precise and sensitive quantification of iron, the choice of chelating agent is paramount. Among the most common chromogenic reagents are 1,10-phenanthroline and its derivative, bathophenanthroline. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid in the selection of the most suitable method for your specific application.
Performance Comparison
Both 1,10-phenanthroline and bathophenanthroline form stable, colored complexes with ferrous iron (Fe²⁺), enabling spectrophotometric quantification. However, they differ significantly in their sensitivity and optimal reaction conditions. Bathophenanthroline generally offers higher sensitivity, as indicated by its greater molar absorptivity.
| Parameter | 1,10-Phenanthroline | Bathophenanthroline |
| Molar Absorptivity (ε) | ~11,100 L mol⁻¹ cm⁻¹[1][2] | ~22,400 L mol⁻¹ cm⁻¹[3] |
| Wavelength of Max. Absorbance (λmax) | 508 - 510 nm[1][2] | 533 - 535 nm[4][5] |
| Optimal pH Range | 2 - 9[1][2] | 3.6 - 5.2[3] |
| Complex Color | Orange-Red[6] | Red[4] |
| Solubility of Complex | Water-soluble | Sparingly soluble in water, extractable into organic solvents[3] |
| Common Interferences | Strong oxidizing agents, cyanide, nitrite, phosphates, Zn²⁺, Cu²⁺, Ni²⁺[6][7] | Similar to 1,10-phenanthroline, but extraction can mitigate some interferences.[4] |
Signaling Pathways and Experimental Workflow
The fundamental principle behind both methods is the formation of a colored complex upon the binding of the chelating agent to ferrous iron. Since environmental and biological samples often contain ferric iron (Fe³⁺), a reduction step is typically required to ensure all iron is in the ferrous state for accurate total iron determination.
Iron Detection Chemistry
Caption: General reaction pathway for colorimetric iron detection.
Experimental Protocols
Below are detailed methodologies for the determination of total iron using both 1,10-phenanthroline and bathophenanthroline.
1,10-Phenanthroline Method
This protocol is adapted from established methods for the determination of iron in water.[1][2][6]
Reagents:
-
Standard Iron Solution (100 mg/L): Dissolve 0.7022 g of ammonium iron(II) sulfate hexahydrate in water, add 2.5 mL of concentrated sulfuric acid, and dilute to 1 L in a volumetric flask.[8]
-
Hydroxylamine Hydrochloride Solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of distilled water.[1]
-
1,10-Phenanthroline Solution (0.1% w/v): Dissolve 0.1 g of 1,10-phenanthroline monohydrate in 100 mL of distilled water, warming if necessary.[1]
-
Sodium Acetate Buffer (1.2 M): Dissolve 10 g of sodium acetate in 100 mL of distilled water.[1][2]
Procedure:
-
Sample Preparation: Pipette a known volume of the sample into a 100 mL volumetric flask. If necessary, dilute with distilled water.
-
Reduction of Fe³⁺: Add 1 mL of hydroxylamine hydrochloride solution and mix.
-
Complex Formation: Add 10 mL of the 1,10-phenanthroline solution and 8 mL of the sodium acetate solution.[1]
-
Dilution: Dilute to the 100 mL mark with distilled water and mix thoroughly.
-
Incubation: Allow the solution to stand for 10 minutes for full color development.[1]
-
Measurement: Measure the absorbance of the solution at 508 nm using a spectrophotometer, with a reagent blank as the reference.
-
Quantification: Determine the iron concentration from a calibration curve prepared using standard iron solutions.
Caption: Experimental workflow for iron detection using 1,10-phenanthroline.
Bathophenanthroline Method (with Solvent Extraction)
This method, which includes an extraction step, is suitable for samples with low iron concentrations or significant interferences.[3][4]
Reagents:
-
Standard Iron Solution (as above)
-
Hydroxylamine Hydrochloride Solution (10% w/v) or L-Ascorbic Acid: L-Ascorbic acid can be a more effective reducing agent for bathophenanthroline methods.[9]
-
Bathophenanthroline Solution (0.001 M in ethanol): Dissolve the appropriate amount of 4,7-diphenyl-1,10-phenanthroline in ethanol.
-
Sodium Acetate Buffer (pH 4.0-4.5): Prepare a sodium acetate buffer and adjust the pH to be within the range of 4.0 to 4.5.[4]
-
Extraction Solvent: n-hexyl alcohol or isoamyl alcohol.[4]
Procedure:
-
Sample Preparation: Place a known volume of the sample into a separatory funnel.
-
Reduction of Fe³⁺: Add the reducing agent and mix.
-
pH Adjustment and Complex Formation: Add the sodium acetate buffer to adjust the pH to 4.0-4.5, then add the bathophenanthroline solution and mix.[4] Allow to stand for 5-10 minutes.
-
Extraction: Add a known volume of the extraction solvent (e.g., 10 mL) and shake the funnel vigorously for 2-4 minutes to extract the iron-bathophenanthroline complex into the organic phase.[3]
-
Phase Separation: Allow the layers to separate and drain the aqueous (lower) layer.
-
Measurement: Transfer the organic layer to a cuvette and measure the absorbance at 533 nm against a reagent blank carried through the same extraction procedure.
-
Quantification: Determine the iron concentration from a calibration curve prepared with standards that have also undergone the extraction procedure.
Caption: Experimental workflow for iron detection using bathophenanthroline with solvent extraction.
Conclusion
The choice between 1,10-phenanthroline and bathophenanthroline depends on the specific requirements of the analysis. For routine applications where high sensitivity is not the primary concern and the iron concentration is relatively high, the simpler aqueous-based 1,10-phenanthroline method is often sufficient. However, for trace-level iron analysis or in complex matrices where interferences are a concern, the higher sensitivity and the option for solvent extraction make bathophenanthroline the superior choice. The increased sensitivity of bathophenanthroline is attributed to the phenyl groups which extend the conjugated system of the molecule, leading to a higher molar absorptivity. Researchers should validate their chosen method with appropriate standards and controls to ensure accurate and reliable results.
References
- 1. chem321labspring11.pbworks.com [chem321labspring11.pbworks.com]
- 2. tau.ac.il [tau.ac.il]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. NEMI Method Summary - D1068D [nemi.gov]
- 5. Video: Measurement of Tissue Non-Heme Iron Content using a Bathophenanthroline-Based Colorimetric Assay [jove.com]
- 6. NEMI Method Summary - 3500-Fe B [nemi.gov]
- 7. benchchem.com [benchchem.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Determination of iron with bathophenanthroline following an improved procedure for reduction of iron(III) ions - Analyst (RSC Publishing) [pubs.rsc.org]
A Comparative Analysis of 1,10-Phenanthroline and 2,2'-Bipyridyl as Ferrous Iron Chelators
For researchers, scientists, and professionals in drug development, the selection of an appropriate iron chelator is a critical decision that can significantly impact experimental outcomes. Both 1,10-Phenanthroline (phen) and 2,2'-Bipyridyl (bpy) are widely utilized as high-affinity, bidentate chelators specific for ferrous iron (Fe²⁺). Their ability to form intensely colored and stable coordination complexes makes them invaluable reagents for the spectrophotometric quantification of iron, as well as tools for investigating the role of iron in biological systems.
This guide provides an objective comparison of the performance of 1,10-Phenanthroline and 2,2'-Bipyridyl, supported by experimental data, detailed protocols, and visualizations to aid in the selection process for specific research applications.
Mechanism of Chelation and Complex Formation
Both 1,10-Phenanthroline and 2,2'-Bipyridyl are heterocyclic N-donor ligands. They chelate ferrous iron through their two nitrogen atoms, forming a stable five-membered ring structure with the metal ion. In the presence of excess chelator, three ligand molecules coordinate with one Fe²⁺ ion to form a stable, soluble, and intensely colored tris-complex, [Fe(L)₃]²⁺.
The reaction with 1,10-phenanthroline forms the [Fe(phen)₃]²⁺ complex, which has a distinct orange-red color.[1] Similarly, 2,2'-bipyridyl forms the [Fe(bpy)₃]²⁺ complex. The formation of these colored complexes is the basis for their widespread use in the colorimetric determination of iron.[2]
Quantitative Performance Data
The sensitivity and optimal wavelength for spectrophotometric analysis differ between the two chelators. These differences are primarily attributed to their distinct molar absorptivity values.
| Parameter | 1,10-Phenanthroline | 2,2'-Bipyridyl | Ferrozine (for reference) |
| Complex | [Fe(phen)₃]²⁺ | [Fe(bpy)₃]²⁺ | [Fe(ferrozine)₃]²⁺ |
| Color of Complex | Orange-Red | Red | Magenta |
| λmax (nm) | 508 - 510 nm[3][4] | 522 nm[4] | 562 nm[4] |
| Molar Absorptivity (ε) | ~11,100 - 12,550 M⁻¹cm⁻¹[3][4][5] | ~9,950 - 11,660 M⁻¹cm⁻¹[4][5] | ~31,500 M⁻¹cm⁻¹[4] |
Note: Molar absorptivity values can vary slightly based on experimental conditions and purity of reagents. The values presented are derived from multiple literature sources.
From the data, 1,10-Phenanthroline exhibits a slightly higher molar absorptivity than 2,2'-Bipyridyl, suggesting it can provide greater sensitivity for detecting lower concentrations of ferrous iron. However, both are significantly less sensitive than Ferrozine, which is often used when very low iron concentrations are expected.
Kinetics of Complex Formation
For accurate quantification, the chelation reaction should be rapid and complete. Studies have shown that the formation of the iron complexes with both 1,10-Phenanthroline and 2,2'-Bipyridyl is fast.[4][5] This is in contrast to other chelators like Ferrozine, where the reaction kinetics can be dependent on the chelator concentration and may require up to 20 minutes to complete when near stoichiometric ratios are used.[4][6]
Biological Effects and Applications
Beyond simple quantification, these chelators are employed to probe the function of iron in biological systems. By sequestering intracellular iron, they can inhibit iron-dependent enzymes and processes.
-
Enzyme Inhibition: Both chelators can inhibit metalloproteases and other iron-containing enzymes.[7] 2,2'-Bipyridyl has been shown to inhibit the replication of DNA viruses like vaccinia and herpes simplex by preventing the maturation of the iron-dependent enzyme ribonucleotide reductase, which is essential for synthesizing dNTPs.[8]
-
Oxidative Stress Studies: 1,10-Phenanthroline is often used to investigate the role of iron in Fenton-like reactions that produce hydroxyl radicals.[9] However, it's noteworthy that the [Fe(phen)₃]²⁺ complex itself may still participate in oxidative reactions with hydrogen peroxide, meaning it may not completely block such damage.[10][11]
-
Toxicity and Therapeutic Limitations: While useful in vitro, the therapeutic application of these chelators is limited. 2,2'-Bipyridyl, in particular, is known to exhibit neurotoxicity, which precludes its use in vivo.[12] Chronic application of even low concentrations of 1,10-phenanthroline has been shown to become toxic to cells over extended periods.[13]
Experimental Protocols
Protocol 1: Spectrophotometric Determination of Ferrous Iron
This protocol outlines the general steps for quantifying Fe²⁺ using either 1,10-Phenanthroline or 2,2'-Bipyridyl. To measure total iron, a reduction step must be included to convert all Fe³⁺ to Fe²⁺.
Materials:
-
Standard Iron Solution (e.g., from ferrous ammonium sulfate)
-
1,10-Phenanthroline Solution (0.1% w/v in water or ethanol/water)[3] or 2,2'-Bipyridyl Solution
-
Hydroxylamine Hydrochloride Solution (10% w/v, for total iron measurement)[3]
-
Sodium Acetate Buffer Solution (to adjust pH between 6-9)[3]
-
UV-Vis Spectrophotometer and cuvettes
Procedure:
-
Standard Curve Preparation: Prepare a series of standard iron solutions of known concentrations (e.g., 1, 5, 10, 25, 50 mL of a standard stock diluted to 100 mL).[3]
-
Sample Preparation: Prepare the unknown sample in a separate volumetric flask.
-
Reduction Step (for Total Iron): To each flask (standards and unknown), add 1 mL of hydroxylamine hydrochloride solution to reduce any Fe³⁺ to Fe²⁺. Allow to stand for 10 minutes.[1][3]
-
Complex Formation: Add 10 mL of the 1,10-Phenanthroline (or 2,2'-Bipyridyl) solution to each flask.[3]
-
pH Adjustment: Add 8 mL of sodium acetate solution to buffer the solution to the optimal pH range for color development.[3]
-
Dilution: Dilute all solutions to the final volume (e.g., 100 mL) with distilled water and mix thoroughly.
-
Incubation: Allow the solutions to stand for at least 10 minutes to ensure complete color development.[3]
-
Measurement: Set the spectrophotometer to the wavelength of maximum absorbance (λmax) for the chosen chelator (~510 nm for phen, ~522 nm for bpy).[4]
-
Blanking: Use a reagent blank (containing all reagents except iron) to zero the spectrophotometer.
-
Data Collection: Measure the absorbance of each standard and the unknown sample.
-
Analysis: Plot a calibration curve of absorbance versus iron concentration for the standards. Use the linear regression of this curve to determine the iron concentration in the unknown sample based on its absorbance.
Protocol 2: Ferrous Iron Chelation Assay (Microplate Format)
This assay measures the capacity of a test compound to compete with a known chelator (like Ferrozine, phen, or bpy) for ferrous ions. It is often used to screen for antioxidant or chelating properties.
Materials:
-
Ferrous Sulfate (FeSO₄) Solution
-
Ferrozine Solution (or 1,10-Phenanthroline/2,2'-Bipyridyl)
-
Test samples/compounds
-
96-well microplate and plate reader
Procedure:
-
Plate Setup:
-
Control Wells (0% Chelation): Add FeSO₄ solution and Ferrozine. This gives the maximum absorbance signal.
-
Control Wells (100% Chelation): Add buffer/water and Ferrozine (no iron). This is the background signal.
-
Test Wells: Add FeSO₄ solution and the test sample.
-
-
Incubation: Incubate the plate at room temperature for a short period (e.g., 10 minutes) to allow the test compound to chelate the iron.
-
Color Development: Add the Ferrozine solution to all wells (except the 100% chelation controls). The Ferrozine will react with any iron NOT chelated by the test compound.
-
Final Incubation: Shake the plate for 10 minutes to ensure complete reaction.[14]
-
Measurement: Read the absorbance of the plate at the appropriate wavelength (e.g., ~562 nm for Ferrozine).[15]
-
Calculation: The chelation rate of the sample is calculated using the formula:
-
Chelation (%) = [1 - (Abs_sample / Abs_control_0%)] * 100
-
This provides a quantitative measure of the sample's ability to sequester ferrous iron.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chem321labspring11.pbworks.com [chem321labspring11.pbworks.com]
- 4. Complexation of ferrous ions by ferrozine, 2,2'-bipyridine and 1,10-phenanthroline: Implication for the quantification of iron in biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Complexation of ferrous ions by ferrozine, bipyridine and phenanthroline - American Chemical Society [acs.digitellinc.com]
- 6. researchgate.net [researchgate.net]
- 7. goldbio.com [goldbio.com]
- 8. Intracellular chelation of iron by bipyridyl inhibits DNA virus replication: ribonucleotide reductase maturation as a probe of intracellular iron pools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 1,10 phenanthroline, a metal chelator, protects against alloxan- but not streptozotocin-induced diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reevaluating the role of 1,10-phenanthroline in oxidative reactions involving ferrous ions and DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. In Vitro and In Vivo Biological Activities of Iron Chelators and Gallium Nitrate against Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of iron chelators on the cytotoxic and genotoxic action of hyperoxia in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ferrozine-iron (II) chelation assay [bio-protocol.org]
- 15. zen-bio.com [zen-bio.com]
Determining the accuracy and precision of the phenanthroline method for iron
A Comparative Guide to the Phenanthroline Method for Iron Determination
The precise and accurate quantification of iron is a critical aspect of research and development in numerous scientific fields, including biochemistry, environmental science, and pharmaceutical development. The selection of an appropriate analytical method is paramount for obtaining reliable data. This guide provides an objective comparison of the widely used phenanthroline method with two common alternatives: the Ferrozine method and Atomic Absorption Spectroscopy (AAS). Performance is evaluated using key validation parameters, supported by experimental data.
Data Presentation: Comparison of Analytical Methods
The performance of an analytical method is assessed through several key parameters. The following table summarizes the validation data for the 1,10-Phenanthroline, Ferrozine, and Atomic Absorption Spectroscopy (AAS) methods for iron quantification.
| Parameter | 1,10-Phenanthroline Method | Ferrozine Method | Atomic Absorption Spectroscopy (AAS) |
| Principle | Colorimetric | Colorimetric | Atomic Absorption |
| Wavelength (λmax) | 508 - 510 nm[1] | 562 nm[2][3] | 248.3 nm[4] |
| Linearity (R²) | > 0.99[1] | > 0.99[2] | > 0.999[4][5] |
| Limit of Detection (LOD) | ~0.01 mg/L (10 µg/L)[6] | 0.00185 - 0.12 mg/L (1.85 - 12 µg/dL)[2][7] | ~0.01 mg/L (10 µg/L)[8] |
| Limit of Quantification (LOQ) | 3.78 mg/kg[9] | 0.06 mg/L[10] | Not consistently specified |
| Precision (%RSD) | 25.5% (inter-lab)[6]; <2% (intra-lab)[1] | < 10%[11] | < 2.7%[4][5] |
| Accuracy (% Recovery) | 86.7% (relative error of 13.3%)[6] | Not specified | 97% - 103%[4] |
| Key Interferences | Strong oxidizing agents, various metal ions (e.g., Zn, Cu, Ni, Cd)[6][12] | Copper, EDTA[13] | Matrix effects, spectral interferences |
Methodology and Experimental Protocols
The 1,10-Phenanthroline Method
Principle: This colorimetric method is based on the reaction between ferrous iron (Fe²⁺) and 1,10-phenanthroline, which forms a stable, orange-red complex known as ferroin.[6][14] The intensity of the color is directly proportional to the iron concentration and is measured spectrophotometrically at approximately 510 nm.[1] Since 1,10-phenanthroline only complexes with Fe²⁺, any ferric iron (Fe³⁺) present in the sample must first be reduced.[15] This is typically achieved using a reducing agent such as hydroxylamine hydrochloride.[15] The color of the complex is stable over a pH range of 3 to 9.[6]
Experimental Workflow Diagram:
Figure 1. Experimental workflow for the phenanthroline method.
Detailed Protocol:
-
Reagent Preparation:
-
Standard Iron Solution (e.g., 100 mg/L): Dissolve a precisely weighed amount of ferrous ammonium sulfate hexahydrate (0.7022 g) in deionized water containing a small amount of concentrated sulfuric acid (e.g., 20 mL) and dilute to 1 liter.[15]
-
1,10-Phenanthroline Solution: Dissolve 1,10-phenanthroline monohydrate in warm deionized water.
-
Hydroxylamine Hydrochloride Solution: Dissolve hydroxylamine hydrochloride in deionized water.[15]
-
Buffer Solution: Dissolve sodium acetate in deionized water to create a buffer for pH adjustment.
-
-
Calibration Curve Preparation:
-
Prepare a series of calibration standards by accurately diluting the standard iron solution into separate volumetric flasks.
-
Include a blank containing only deionized water.
-
-
Sample and Standard Treatment:
-
To each standard and unknown sample flask, add hydroxylamine hydrochloride solution to reduce all iron to the Fe²⁺ state.
-
Add the 1,10-phenanthroline solution.
-
Add the sodium acetate buffer solution to adjust the pH.
-
Dilute to the final volume with deionized water, mix thoroughly, and allow the solution to stand for at least 10-15 minutes for full color development.[15]
-
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to a wavelength of approximately 510 nm.
-
Use the blank solution to zero the instrument.
-
Measure the absorbance of each standard and the unknown sample.
-
-
Data Analysis:
-
Plot a calibration curve of absorbance versus the concentration of the iron standards.
-
Determine the concentration of iron in the unknown sample by interpolating its absorbance value on the calibration curve.
-
Alternative Methods for Comparison
The Ferrozine Method
Principle: Similar to the phenanthroline method, the Ferrozine method is a highly sensitive colorimetric technique. Ferrozine (3-(2-pyridyl)-5,6-diphenyl-1,2,4-triazine-4′,4′′-disulfonic acid sodium salt) reacts with ferrous iron (Fe²⁺) to form a stable, magenta-colored complex with a maximum absorbance at 562 nm.[2][7] The molar absorptivity of the Ferrozine-iron complex is significantly higher than that of the ferroin complex, making it theoretically more sensitive.[3] An appropriate reducing agent, such as ascorbic acid or hydroxylamine, is required to reduce any Fe³⁺ to Fe²⁺.[2]
Performance: The Ferrozine method is often favored for its greater sensitivity.[13] The detection limit can be as low as 1.85 µg/dL, and it demonstrates good linearity up to 1000 µg/dL.[2] However, it can be susceptible to interference from copper when ascorbic acid is used as the reducing agent.[13] Studies comparing the two methods have shown that Ferrozine may yield higher and more precise results, partly due to a lower susceptibility of the Fe²⁺ complex to aerial oxidation during the procedure.[16]
Atomic Absorption Spectroscopy (AAS)
Principle: Atomic Absorption Spectroscopy (AAS) is an instrumental technique that quantifies elements based on the absorption of light by free atoms in a gaseous state. For iron analysis, a liquid sample is aspirated into a flame (typically air-acetylene), where it is vaporized and atomized.[4] A hollow-cathode lamp containing iron emits light at a characteristic wavelength (248.3 nm), which is passed through the flame. The free iron atoms in the flame absorb this light, and the amount of absorption is proportional to the iron concentration in the original sample.[4]
Performance: AAS is a highly specific and sensitive method for total iron determination. It is less prone to the chemical interferences from other ions that can affect colorimetric methods.[4] Validation studies show excellent linearity (R² > 0.999), high precision (RSD < 2%), and excellent accuracy (recovery often between 97-103%).[4][5] The primary disadvantages are the higher cost of instrumentation and the need for sample digestion (often with strong acids) to determine total recoverable iron, which makes the sample preparation more rigorous than for simple colorimetric assays.[4]
Logical Comparison of Methods
Figure 2. Comparison of key characteristics of iron determination methods.
Conclusion
The 1,10-phenanthroline method remains a robust, cost-effective, and reliable technique for iron determination, suitable for a wide range of applications. Its primary strengths are its simplicity and the stability of the colored complex.[9]
For applications requiring higher sensitivity, the Ferrozine method presents a superior alternative, offering a lower limit of detection.[3][13] However, analysts must be mindful of potential interferences, particularly from copper.
For analyses where high specificity is critical, complex sample matrices are involved, or high throughput is required, Atomic Absorption Spectroscopy (AAS) is the method of choice. While it involves a greater capital investment and more complex sample preparation, it provides excellent accuracy and is less susceptible to the chemical interferences that can plague colorimetric methods.[4][5]
The ultimate choice of method depends on the specific requirements of the analysis, including the expected iron concentration, the nature of the sample matrix, available instrumentation, and the desired levels of accuracy, precision, and sensitivity.
References
- 1. benchchem.com [benchchem.com]
- 2. atlas-medical.com [atlas-medical.com]
- 3. A Comparative Spectrophotometric Study Using Ferrozine and 1,10-Ortho-phenanthroline to Evaluate the Iron Redox Ratio (Fe(2+)/ΣFe) in Glass Prepared by Microwave Heating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. gw-chimie.math.unibuc.ro [gw-chimie.math.unibuc.ro]
- 5. researchgate.net [researchgate.net]
- 6. NEMI Method Summary - 3500-Fe B [nemi.gov]
- 7. archem.com.tr [archem.com.tr]
- 8. Validation of Two Portable Instruments to Measure Iron Concentration in Groundwater in Rural Bangladesh - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pharmacognosyasia.com [pharmacognosyasia.com]
- 12. chemetrics.com [chemetrics.com]
- 13. A systematic evaluation of bathophenanthroline, ferrozine and ferene in an ICSH-based method for the measurement of serum iron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chemistryjournals.net [chemistryjournals.net]
- 15. kelid1.ir [kelid1.ir]
- 16. files01.core.ac.uk [files01.core.ac.uk]
A Comparative Guide: Cross-Validation of 1,10-Phenanthroline Method with Atomic Absorption Spectroscopy for Iron Determination
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two widely used analytical techniques for the quantification of iron: the 1,10-Phenanthroline colorimetric method and Atomic Absorption Spectroscopy (AAS). This document is intended to assist researchers, scientists, and professionals in drug development in selecting the most appropriate method for their specific analytical needs by presenting a side-by-side evaluation of their performance characteristics, supported by experimental data and detailed protocols.
Performance Characteristics at a Glance
The selection of an analytical method hinges on its performance metrics. The following table summarizes the key quantitative data for the 1,10-Phenanthroline method and Atomic Absorption Spectroscopy for the determination of iron.
| Performance Metric | 1,10-Phenanthroline Method | Atomic Absorption Spectroscopy (AAS) |
| Principle | Colorimetry | Atomic Absorption |
| Linearity Range | Obeys Beer's Law, typically 0.1 - 5.0 mg/L | 0.1 - 5.0 mg/L (Flame AAS) |
| Accuracy (Relative Error) | 13.3%[1] | < 15% |
| Precision (Relative Standard Deviation) | 25.5%[1] | < 10% |
| Limit of Detection (LOD) | Approximately 10 µg/L[1] | 2 µg/L (ppb) |
| Limit of Quantification (LOQ) | Not explicitly stated, but higher than LOD | 6 µg/L (ppb) |
In-Depth Experimental Protocols
Detailed and accurate methodologies are crucial for reproducible and reliable results. Below are the experimental protocols for both the 1,10-Phenanthroline method and Atomic Absorption Spectroscopy for the determination of iron.
1,10-Phenanthroline Method: Experimental Protocol
This colorimetric method is based on the reaction of ferrous iron (Fe²⁺) with 1,10-phenanthroline to form a stable orange-red complex, [Fe(C₁₂H₈N₂)₃]²⁺. The intensity of the color, which is proportional to the iron concentration, is measured spectrophotometrically at 510 nm.
1. Reagent Preparation:
-
Standard Iron Solution (100 mg/L): Dissolve 0.7022 g of ferrous ammonium sulfate hexahydrate [Fe(NH₄)₂(SO₄)₂·6H₂O] in deionized water. Add 2.5 mL of concentrated sulfuric acid and dilute to 1000 mL in a volumetric flask.
-
1,10-Phenanthroline Solution (0.1% w/v): Dissolve 0.1 g of 1,10-phenanthroline monohydrate in 100 mL of deionized water, warming gently if necessary.
-
Hydroxylamine Hydrochloride Solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of deionized water.
-
Sodium Acetate Buffer Solution: Dissolve 10 g of sodium acetate in 100 mL of deionized water.
2. Preparation of Calibration Standards:
-
Prepare a series of standard solutions by diluting the 100 mg/L standard iron solution to concentrations ranging from 0.1 to 5.0 mg/L.
3. Sample Preparation and Color Development:
-
To a 50 mL aliquot of the sample or standard solution, add 1 mL of hydroxylamine hydrochloride solution to reduce any ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
-
Add 5 mL of the 1,10-phenanthroline solution and 8 mL of the sodium acetate buffer solution.
-
Dilute to the 100 mL mark with deionized water and mix thoroughly.
-
Allow the solution to stand for at least 10 minutes for full color development.
4. Measurement:
-
Measure the absorbance of the solutions at 510 nm using a spectrophotometer, with a reagent blank as the reference.
-
Construct a calibration curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of iron in the sample from the calibration curve.
Atomic Absorption Spectroscopy (AAS): Experimental Protocol
AAS is a highly sensitive and specific technique for the determination of metals. It measures the absorption of light by free atoms in the gaseous state. For iron analysis, a hollow cathode lamp specific for iron is used, and the absorbance is typically measured at a wavelength of 248.3 nm.
1. Reagent Preparation:
-
Standard Iron Solution (1000 mg/L): Use a commercially available certified standard or prepare by dissolving 1.000 g of iron wire in a minimal amount of nitric acid and diluting to 1000 mL with deionized water.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the 1000 mg/L stock solution to concentrations within the linear range of the instrument (e.g., 0.1 to 5.0 mg/L).
2. Instrument Setup:
-
Instrument: Atomic Absorption Spectrophotometer
-
Light Source: Iron hollow cathode lamp
-
Wavelength: 248.3 nm
-
Flame: Air-acetylene
-
Slit Width: Typically 0.2 nm
3. Sample Preparation:
-
Acidify the samples with nitric acid to a pH of less than 2 to prevent precipitation of iron.
-
If the expected iron concentration is high, dilute the sample accordingly with deionized water.
4. Measurement:
-
Aspirate the blank (deionized water), standard solutions, and sample solutions into the flame.
-
Record the absorbance readings for each solution.
-
Construct a calibration curve by plotting the absorbance of the standards against their concentrations.
-
Determine the concentration of iron in the sample from the calibration curve.
Visualizing the Workflow and Comparison
To better illustrate the processes and the comparative logic, the following diagrams have been generated using Graphviz.
Caption: A flowchart illustrating the parallel workflow for the cross-validation of the 1,10-Phenanthroline method and AAS for iron determination.
Caption: A diagram outlining the key principles, advantages, disadvantages, and performance parameters for comparing the 1,10-Phenanthroline method and AAS.
References
A Researcher's Guide to Determining Detection and Quantification Limits for Iron Analysis
For professionals in research, science, and drug development, accurately measuring iron concentration is critical. This guide provides a comprehensive comparison of common analytical methods for iron analysis, focusing on the determination of the Limit of Detection (LOD) and the Limit of Quantification (LOQ). Understanding these parameters is essential for method validation and ensuring reliable data.
The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably distinguished from background noise, though not necessarily quantified with acceptable precision and accuracy.[1][2][3] The Limit of Quantification (LOQ) represents the lowest concentration of an analyte that can be measured with a defined level of precision and accuracy.[1][3][4]
Methods for Calculating LOD and LOQ
Several methods are recognized for calculating LOD and LOQ, with the most common being:
-
Visual Evaluation: This non-instrumental method relies on the analyst's ability to visually detect a color change or other signal, indicating the presence of the analyte.[5]
-
Signal-to-Noise (S/N) Ratio: This approach is applicable to methods that exhibit baseline noise, such as chromatography and some spectroscopic techniques.[2] A signal-to-noise ratio of 3:1 is generally accepted for estimating the LOD, while a 10:1 ratio is used for the LOQ.[2][5][6]
-
Standard Deviation of the Response and the Slope of the Calibration Curve: This is a widely used statistical method. The LOD and LOQ are calculated using the following formulas:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
Where:
-
Comparison of Analytical Methods for Iron Analysis
The choice of analytical method for iron determination depends on factors such as the required sensitivity, the sample matrix, and available instrumentation. Below is a comparison of common techniques with their reported LOD and LOQ values.
| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Notes |
| Ion Chromatography | 0.15 mg/L (Iron III) | 0.5 mg/L (Iron II) | Method involves chelation ion chromatography with post-column derivatization.[8] |
| Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | 0.00002 - 0.2190 mg/kg | 0.00007 - 0.6636 mg/kg | Highly sensitive method suitable for trace and ultra-trace analysis in various food simulants.[9] |
| Microwave Plasma-Atomic Emission Spectrometer (MP-AES) | Fe: Not specified (Cu: 0.003 ppm, Mg: 0.07 ppm) | Fe: Not specified (Cu: 0.008 ppm, Mg: 0.22 ppm) | A validated method for analyzing metals in deep eutectic solvents.[10] |
| Flame Atomic Absorption (Flame AA) | 0.12 mg/L (sensitivity) | Not specified | As per EPA Method 236.1, with an optimal range of 0.3-5.0 mg/L.[11] |
| Colorimetric µPAD (Ferrozine) | 0.3 µg/mL | Not specified | A paper-based device for detecting Fe²⁺ in fortified foods.[12] |
| Dual-Energy CT (DECT) | 0.50 mg/ml (small phantom) | Not specified | Used for in-vivo quantification of hepatic iron concentration.[13] |
Experimental Protocol: Ferrozine Assay for Iron Determination
This protocol describes the determination of iron concentration using the ferrozine colorimetric method and the subsequent calculation of LOD and LOQ based on a calibration curve.
1. Principle: Ferrozine forms a stable, magenta-colored complex with ferrous iron (Fe²⁺) in a buffered solution. The intensity of the color, measured spectrophotometrically at approximately 562 nm, is directly proportional to the iron concentration. Any ferric iron (Fe³⁺) in the sample must first be reduced to ferrous iron.
2. Reagents and Materials:
-
Ferrozine solution (e.g., 1 g/L in water)
-
Reducing agent (e.g., 10% w/v hydroxylamine HCl or ascorbic acid)
-
Buffer solution (e.g., ammonium acetate buffer, pH 4.5)
-
Iron standard stock solution (e.g., 1000 mg/L)
-
Deionized water
-
Spectrophotometer and cuvettes
-
Volumetric flasks and pipettes
3. Preparation of Calibration Standards:
-
Prepare a series of iron standards by diluting the stock solution. For example, create standards with concentrations of 0.1, 0.2, 0.5, 1.0, 2.0, and 5.0 mg/L.
-
Prepare a blank solution containing only deionized water.
4. Sample Preparation and Analysis:
-
Pipette a known volume of each standard, blank, and sample into separate test tubes.
-
Add the reducing agent to each tube to convert any Fe³⁺ to Fe²⁺. Mix and allow to react for a specified time (e.g., 10 minutes).
-
Add the buffer solution to each tube.
-
Add the ferrozine solution to each tube, mix, and allow the color to develop for a specified time (e.g., 15 minutes).
-
Measure the absorbance of each solution at 562 nm using the spectrophotometer, with the blank solution as a reference.
5. Data Analysis and Calculation of LOD and LOQ:
-
Construct a Calibration Curve: Plot the absorbance values of the standards against their corresponding concentrations.
-
Perform Linear Regression: Fit a linear regression line to the data points. The equation of the line will be in the form y = mx + c, where 'y' is the absorbance, 'x' is the concentration, 'm' is the slope (S), and 'c' is the y-intercept.
-
Determine the Standard Deviation of the Response (σ):
-
Analyze at least 7-10 replicates of the blank solution.
-
Calculate the standard deviation of the absorbance readings of these blank replicates. This will be your σ.
-
-
Calculate LOD and LOQ:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Workflow for LOD and LOQ Determination
The following diagram illustrates the general workflow for determining the LOD and LOQ using the calibration curve method.
References
- 1. How to Validate a Biochemical Method per ICH Guidelines [synapse.patsnap.com]
- 2. What is meant by the limit of detection and quantification (LOD / LOQ)? [mpl.loesungsfabrik.de]
- 3. scribd.com [scribd.com]
- 4. ICH Q2 Guidance on Reporting LOD and LOQ Values – Pharma Validation [pharmavalidation.in]
- 5. m.youtube.com [m.youtube.com]
- 6. altabrisagroup.com [altabrisagroup.com]
- 7. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A validated analytical method to measure metals dissolved in deep eutectic solvents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02372A [pubs.rsc.org]
- 11. NEMI Method Summary - 236.1 [nemi.gov]
- 12. researchgate.net [researchgate.net]
- 13. Lower limit of iron quantification using dual‐energy CT — a phantom study - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Performance of 1,10-Phenanthroline in Different Buffer Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
1,10-Phenanthroline is a versatile heterocyclic organic compound widely recognized for its potent metal-chelating properties. This characteristic makes it an invaluable tool in various biochemical and analytical applications, from the colorimetric determination of metal ions to the inhibition of metalloenzymes. The choice of buffer system can significantly influence its performance by affecting the stability of the metal-complex and the overall reaction kinetics. This guide provides a comparative analysis of 1,10-Phenanthroline's performance in different buffer systems, supported by experimental data and detailed protocols.
Performance in Metal Ion Determination: The Case of Iron (Fe²⁺)
A primary application of 1,10-Phenanthroline is in the spectrophotometric quantification of ferrous iron (Fe²⁺). The reaction forms a stable, intensely colored orange-red complex, tris(1,10-phenanthroline)iron(II), which exhibits maximum absorbance at approximately 508-510 nm.[1][2][3] The stability and color intensity of this complex are crucial for accurate quantification and are known to be pH-dependent, being stable in a pH range of 2 to 9.[1][4]
Key Performance Data in Acetate Buffer:
| Parameter | Value | Wavelength (λmax) | Buffer System |
| Molar Absorptivity (ε) | ~11,100 L·mol⁻¹·cm⁻¹ | 508 nm | Sodium Acetate |
Performance as a Metalloprotease Inhibitor
1,10-Phenanthroline functions as a potent inhibitor of metalloproteases, particularly those containing a zinc ion (Zn²⁺) at their active site.[8] By chelating this essential metal cofactor, it renders the enzyme inactive. The choice of buffer in these assays is critical to ensure that the buffer components themselves do not interact with the metal ions or the inhibitor. Tris-HCl is a commonly used buffer in metalloprotease inhibition assays involving 1,10-Phenanthroline.
While direct comparative studies of inhibition constants in various buffers are limited, the following provides an example of its efficacy in a Tris-based system.
Illustrative Performance Data for Metalloprotease Inhibition:
| Enzyme | IC₅₀ | Buffer System |
| Matrix Metalloproteinase-2 (MMP-2) | Varies (µM range) | Tris-HCl |
| Matrix Metalloproteinase-9 (MMP-9) | Varies (µM range) | Tris-HCl |
Note: IC₅₀ values are highly dependent on the specific enzyme, substrate, and assay conditions.
Comparison with Alternative Chelating Agents
1,10-Phenanthroline is often compared to other common chelating agents like EDTA and EGTA. While all three bind metal ions, they exhibit different specificities. 1,10-Phenanthroline shows a strong preference for transition metals like iron and zinc, whereas EDTA has a broader affinity for divalent and trivalent cations, and EGTA is highly selective for calcium ions.
Stability Constants (Log K₁) for Metal Complexes:
| Metal Ion | 1,10-Phenanthroline (Log K₁) | EDTA (Log K₁) | EGTA (Log K₁) |
| Ca²⁺ | - | 10.6 | 11.0 |
| Mg²⁺ | - | 8.7 | 5.2 |
| Fe²⁺ | 5.9 | 14.3 | - |
| Zn²⁺ | 6.4 | 16.5 | 12.7 |
| Cu²⁺ | 9.0 | 18.8 | 17.8 |
| Ni²⁺ | 8.6 | 18.6 | - |
| Co²⁺ | 7.0 | 16.3 | - |
Data represents the first stability constant (K₁) for 1,10-phenanthroline.
Experimental Protocols
Spectrophotometric Determination of Iron (Fe²⁺) with 1,10-Phenanthroline in Acetate Buffer
This protocol outlines the steps for the colorimetric quantification of iron in a water sample.
Reagents:
-
Standard Iron Solution (e.g., 100 ppm): Dissolve a precisely weighed amount of ferrous ammonium sulfate hexahydrate in deionized water. Add a small amount of concentrated sulfuric acid to prevent oxidation of Fe²⁺ to Fe³⁺.
-
1,10-Phenanthroline Solution (0.1% w/v): Dissolve 1,10-phenanthroline monohydrate in warm deionized water.
-
Hydroxylamine Hydrochloride Solution (10% w/v): Dissolve hydroxylamine hydrochloride in deionized water. This is used to reduce any Fe³⁺ to Fe²⁺.[1]
-
Sodium Acetate Buffer Solution (1.2 M): Prepare a buffer solution to maintain the optimal pH for color development.[2][5]
Procedure:
-
Sample Preparation: To a known volume of the sample, add hydroxylamine hydrochloride solution to reduce any ferric ions to the ferrous state.
-
Complex Formation: Add the 1,10-phenanthroline solution and then the sodium acetate buffer to adjust the pH to approximately 3.5.[2][5]
-
Incubation: Allow the solution to stand for at least 10-15 minutes for full color development.[1]
-
Measurement: Measure the absorbance of the solution at 508 nm using a spectrophotometer.[1][2][3]
-
Quantification: Determine the iron concentration from a calibration curve prepared using standard iron solutions.
Inhibition of Metalloprotease Activity
This protocol provides a general workflow for assessing the inhibitory effect of 1,10-Phenanthroline on a metalloprotease.
Reagents:
-
Metalloprotease Solution: A solution of the purified enzyme in an appropriate buffer (e.g., 0.1 M Tris-HCl, pH 7.4).[9]
-
Substrate Solution: A solution of a specific substrate for the metalloprotease.
-
1,10-Phenanthroline Stock Solution: A concentrated solution of 1,10-Phenanthroline in a suitable solvent (e.g., DMSO or ethanol).
-
Assay Buffer: The same buffer used for the enzyme solution.
Procedure:
-
Pre-incubation: Pre-incubate the metalloprotease with various concentrations of 1,10-Phenanthroline in the assay buffer for a defined period.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate solution.
-
Measurement: Monitor the reaction progress by measuring the change in absorbance or fluorescence over time, depending on the nature of the substrate.
-
Data Analysis: Calculate the initial reaction rates and determine the IC₅₀ value for 1,10-Phenanthroline.
Conclusion
1,10-Phenanthroline is a robust and effective chelating agent for various applications. While its performance is optimal over a broad pH range, the choice of buffer can be critical for specific assays. Acetate buffer is a reliable choice for the spectrophotometric determination of iron, ensuring the formation of a stable colored complex. For metalloprotease inhibition studies, Tris-HCl is a commonly employed buffer that allows for the effective assessment of inhibitory activity. Further research directly comparing the performance of 1,10-Phenanthroline in a wider range of biological buffers would be beneficial for optimizing its use in diverse experimental settings.
References
- 1. chem321labspring11.pbworks.com [chem321labspring11.pbworks.com]
- 2. web.pdx.edu [web.pdx.edu]
- 3. tau.ac.il [tau.ac.il]
- 4. chemlab.truman.edu [chemlab.truman.edu]
- 5. IronSpec [web.pdx.edu]
- 6. Solved 3. 1,10-Phenanthroline forms a bright red complex | Chegg.com [chegg.com]
- 7. Chem Lab trouble please help! 1,10-Phenanthroline | Chegg.com [chegg.com]
- 8. The metalloprotease inhibitor 1,10-phenanthroline affects Schistosoma mansoni motor activity, egg laying and viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to the Phenanthroline Method for Iron Determination in Inter-Laboratory Studies
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of iron is critical across various matrices. The 1,10-phenanthroline method, a long-established colorimetric technique, remains a widely used and cost-effective approach. This guide provides a comprehensive comparison of the phenanthroline method's performance, particularly focusing on its relative standard deviation (RSD) and error rates as documented in inter-laboratory studies. Furthermore, it benchmarks this method against common alternative analytical techniques, supported by experimental data and detailed protocols.
Performance in Inter-Laboratory Studies: A Quantitative Comparison
The reliability of an analytical method is often assessed through inter-laboratory studies, which provide a robust evaluation of its precision and accuracy across different laboratories and conditions. The following table summarizes the reported relative standard deviation (RSD) and relative error from such studies for the 1,10-phenanthroline method and its alternatives for iron determination.
| Method | Matrix | Analyte Concentration | No. of Laboratories | Relative Standard Deviation (RSD %) | Relative Error (%) |
| 1,10-Phenanthroline | Synthetic Water | 300 µg/L Fe | 44 | 25.5[1] | 13.3[1] |
| 1,10-Phenanthroline | Pharmaceuticals | Not Specified | - | 2.0 (Repeatability)[2] | Not Reported |
| α,α'-Dipyridyl (similar to Phenanthroline) | Commercial Drugs | Not Specified | 8 | 1.44 (Coefficient of Variation)[3] | Not Reported |
| Flame Atomic Absorption Spectrometry (FAAS) | Pharmaceutical Products | Not Specified | - | 0.73 - 5.85 (Intra-day), 2.39 - 7.51 (Inter-day)[4] | Not Reported |
| Flame Atomic Absorption Spectrometry (FAAS) | Human Milk | Not Specified | - | 5.2 (Intra-assay)[5] | Not Reported |
| Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) | Potable Water | Various Trace Elements | - | 0.1 - 0.8[6] | Not Reported |
Experimental Protocols
1,10-Phenanthroline Method for Iron Determination in Water
This protocol is a standard procedure for the determination of total iron in water samples.
1. Principle: Iron is reduced to the ferrous state (Fe²⁺) by a reducing agent, typically hydroxylamine hydrochloride. This ferrous iron then reacts with 1,10-phenanthroline to form a stable, orange-red complex. The intensity of the color, which is proportional to the iron concentration, is measured spectrophotometrically at approximately 510 nm.[7]
2. Reagents:
-
Standard Iron Solution (100 mg/L): Dissolve a known mass of ferrous ammonium sulfate hexahydrate in water containing a small amount of sulfuric acid.
-
Hydroxylamine Hydrochloride Solution (10% w/v): Dissolves hydroxylamine hydrochloride in deionized water.
-
1,10-Phenanthroline Solution (0.1% w/v): Dissolve 1,10-phenanthroline monohydrate in deionized water, warming if necessary.
-
Sodium Acetate Buffer Solution: To buffer the solution to the optimal pH range (typically 3.5-6.5).
3. Procedure:
-
Sample Preparation: For total iron, a digestion step with a strong acid (e.g., nitric acid) is required to bring all iron into solution. If only dissolved iron is of interest, the sample should be filtered through a 0.45 µm membrane filter.
-
Reduction of Iron: To a suitable aliquot of the sample or standard, add hydroxylamine hydrochloride solution to reduce any Fe³⁺ to Fe²⁺.
-
Color Development: Add the 1,10-phenanthroline solution and the sodium acetate buffer. Mix well and allow the color to develop for a specified time (e.g., 10 minutes).
-
Spectrophotometric Measurement: Measure the absorbance of the solution at 510 nm against a reagent blank.
-
Calibration: Prepare a series of standard iron solutions of known concentrations and follow the same procedure to create a calibration curve of absorbance versus concentration. The concentration of the unknown sample is then determined from this curve.
Alternative Methods: Principles and General Procedures
-
Flame Atomic Absorption Spectrometry (FAAS): This technique measures the absorption of light by free atoms in the gaseous state. A liquid sample is nebulized and introduced into a flame, where it is atomized. A light beam from a hollow cathode lamp specific to iron is passed through the flame, and the amount of light absorbed is proportional to the iron concentration.[4]
-
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): In ICP-OES, the sample is introduced into an argon plasma, which excites the iron atoms to higher energy levels. As they return to their ground state, they emit light at characteristic wavelengths. The intensity of this emitted light is measured and is proportional to the concentration of iron in the sample.[8][9]
-
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): Similar to ICP-OES, ICP-MS uses an argon plasma to ionize the iron atoms in the sample. These ions are then passed into a mass spectrometer, which separates them based on their mass-to-charge ratio. The detector counts the number of ions for a specific isotope of iron, providing a very sensitive measure of its concentration.
Inter-Laboratory Study Workflow
An inter-laboratory study is a structured process to assess the performance of an analytical method. The following diagram illustrates the typical workflow.
Caption: Workflow of a typical inter-laboratory study.
References
- 1. NEMI Method Summary - 3500-Fe B [nemi.gov]
- 2. Photometric Determination of Iron in Pharmaceutical Formulations Using Double-Beam Direct Injection Flow Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Collaborative study of a spectrophotometric determination of ferric, ferrous, and total iron in drugs by reaction with alpha,alpha'-dipyridyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of flame atomic absorption spectrometry (FAAS) and Cerimetric methods for the determination of ferrous sulfate content of some pharmaceutical products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. mt.com [mt.com]
- 8. pjoes.com [pjoes.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
Safety Operating Guide
Proper Disposal of 1,10-Phenanthroline Hydrochloride: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical aspect of laboratory operations. 1,10-Phenanthroline hydrochloride, a toxic and environmentally hazardous substance, requires specific procedures for its disposal to mitigate risks to personnel and the environment. This guide provides essential, step-by-step instructions for the proper disposal of this compound, aligning with safety protocols and regulatory requirements.
Immediate Safety and Handling Precautions:
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes chemical-resistant gloves, safety goggles, and a lab coat.[1][2] All handling should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[1][3][4] In case of a spill, immediately clean the area using dry clean-up procedures to avoid generating dust, and place the waste in a suitable, labeled container for disposal.[2]
Step-by-Step Disposal Protocol:
-
Waste Identification and Segregation:
-
Properly label all waste containers with "Hazardous Waste" and the chemical name: "this compound."
-
Do not mix this compound waste with other chemical waste streams unless specifically instructed to do so by a licensed disposal company.
-
-
Containerization:
-
Engage a Licensed Waste Disposal Service:
-
On-Site Treatment (Expert Consultation Required):
-
In some instances, and only under the guidance of a qualified professional, a chemical treatment method may be employed. One such method involves dissolving or mixing the material with a combustible solvent, followed by incineration in a chemical incinerator equipped with an afterburner and scrubber.[1] This should not be attempted without expert consultation and the appropriate facilities.
-
-
Environmental Protection:
-
Under no circumstances should this compound or its containers be disposed of in regular trash or poured down the drain.[1] This substance is very toxic to aquatic life and can cause long-term adverse effects in the aquatic environment.[1][2][5][6] Every effort must be made to avoid its release into the environment.[1][5][7]
-
Quantitative Data Summary
For quick reference, the following table summarizes key hazard information for this compound.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral (Category 3) | Skull and crossbones | Danger | H301: Toxic if swallowed[1][3] |
| Hazardous to the aquatic environment, acute hazard (Category 1) | Environment | Warning | H400: Very toxic to aquatic life[7] |
| Hazardous to the aquatic environment, long-term hazard (Category 1) | Environment | Warning | H410: Very toxic to aquatic life with long lasting effects[1][3][5] |
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 1,10-Phenanthroline Hydrochloride
Essential safety protocols and logistical plans for the secure handling and disposal of 1,10-Phenanthroline hydrochloride are critical for maintaining a safe laboratory environment. This guide provides detailed procedural instructions for researchers, scientists, and drug development professionals to minimize exposure risks and ensure compliant waste management.
This compound is a toxic substance if swallowed and poses a significant threat to aquatic ecosystems.[1][2][3] Adherence to stringent safety measures is paramount to mitigate potential hazards. The following information outlines the necessary personal protective equipment (PPE), operational procedures for handling, and a comprehensive disposal plan.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is essential when working with this compound. This involves safeguarding the eyes, skin, and respiratory system. Inadequate PPE can lead to accidental exposure and serious health consequences.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields, chemical goggles, or a full-face shield.[1][4] | Protects against dust particles and potential splashes, preventing eye irritation or serious damage.[5] |
| Skin Protection | Chemical-resistant gloves (e.g., PVC), a complete protective suit, and safety footwear.[1] | Prevents skin contact, as the substance may be harmful if absorbed through the skin.[1] |
| Respiratory Protection | A full-face particle respirator (type N99/P2 or P3) is necessary, especially when dust may be generated.[1][3] In cases of insufficient ventilation or exceeding exposure limits, a full-face supplied air respirator or a self-contained breathing apparatus (SCBA) is required.[1][4] | Protects against the inhalation of harmful dust particles, which can cause respiratory tract irritation.[1][6] |
Operational Plan for Handling
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[1][4]
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Ground all equipment containing the material to prevent electrostatic discharge.[6]
-
Remove all sources of ignition, as dust clouds can form explosive mixtures with air.[5]
2. Donning PPE:
-
Inspect all PPE for integrity before use.[1]
-
Don a lab coat or a full protective suit.
-
Put on the appropriate respirator.
-
Wear safety goggles or a face shield.
-
Don chemical-resistant gloves, ensuring they are worn over the cuffs of the lab coat.[1]
3. Handling the Chemical:
4. Doffing PPE:
-
Remove gloves using the proper technique to avoid skin contact with the outer surface.[1]
-
Remove the lab coat or protective suit.
-
Take off safety goggles or a face shield.
-
Remove the respirator.
-
Wash hands thoroughly with soap and water after handling.[1]
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
-
Eye Contact: Immediately flush the eyes with running water for at least 15 minutes, holding the eyelids apart. Seek immediate medical attention.[5]
-
Skin Contact: Remove contaminated clothing and flush the affected skin with plenty of soap and water. Seek medical attention if irritation occurs.[4][5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[1][4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[1][4]
-
Spills: For minor spills, use dry clean-up procedures to avoid generating dust and place the material in a suitable, labeled container for waste disposal.[5] For major spills, evacuate the area, move upwind, and alert emergency responders.[5]
Disposal Plan
Proper disposal of this compound and any contaminated materials is a legal and ethical responsibility to protect human health and the environment.
1. Waste Segregation and Collection:
-
Collect all waste, including the chemical itself, contaminated PPE, and cleaning materials, in a designated, clearly labeled, and sealed hazardous waste container.[1][5]
-
Do not mix this waste with other laboratory trash.
2. Disposal of Chemical Waste:
-
This material and its container must be disposed of as hazardous waste.[1][5]
-
Contact a licensed professional waste disposal service to handle the disposal.[1]
-
Options may include incineration in a chemical incinerator equipped with an afterburner and scrubber or burial in an authorized landfill.[1]
3. Disposal of Contaminated PPE:
-
Dispose of contaminated gloves and other disposable PPE as hazardous waste in accordance with applicable regulations.[1]
-
Non-disposable PPE should be decontaminated thoroughly before reuse. If decontamination is not possible, it should also be disposed of as hazardous waste.
4. Environmental Precautions:
-
Prevent the chemical from entering drains, sewers, or waterways, as it is very toxic to aquatic life with long-lasting effects.[1][2][5]
Caption: A logical workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
